Hyoscyamine hydrobromide, (+)-
Description
BenchChem offers high-quality Hyoscyamine hydrobromide, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hyoscyamine hydrobromide, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
50700-39-5 |
|---|---|
Molecular Formula |
C17H24BrNO3 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1 |
InChI Key |
VZDNSFSBCMCXSK-QJUJUZMZSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Br |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Foundational & Exploratory
The Spasmolytic Action of (+)-Hyoscyamine Hydrobromide on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Hyoscyamine hydrobromide, a tropane (B1204802) alkaloid, is a well-established antispasmodic agent widely utilized in clinical practice to alleviate smooth muscle spasms.[1][2] Its therapeutic efficacy stems from its specific mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which (+)-hyoscyamine hydrobromide exerts its effects on smooth muscle tissue. It details the receptor interactions, downstream signaling cascades, and physiological consequences of muscarinic receptor blockade. Furthermore, this guide presents quantitative data on receptor binding and functional antagonism, outlines key experimental protocols for studying its activity, and provides visual representations of the relevant pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Smooth muscle contraction is a fundamental physiological process regulated by the autonomic nervous system, with the parasympathetic division playing a key role through the release of acetylcholine (ACh).[3][4] ACh acts on muscarinic receptors located on the surface of smooth muscle cells to initiate a cascade of intracellular events leading to contraction.[5][6] Dysregulation of this process can lead to pathological conditions characterized by smooth muscle spasms, such as those seen in irritable bowel syndrome (IBS) and other gastrointestinal disorders.[3][7]
(+)-Hyoscyamine, the levorotatory isomer of atropine, is a potent anticholinergic agent that effectively counteracts these spasms.[5][8] By competitively blocking muscarinic receptors, it inhibits the actions of ACh, leading to smooth muscle relaxation.[4][5][6] This document serves as a comprehensive resource on the mechanism of action of (+)-hyoscyamine hydrobromide, offering a detailed examination of its pharmacology and the experimental methodologies used to characterize its effects.
Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of (+)-hyoscyamine hydrobromide is its competitive and non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[5] It binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating a cellular response.[4][5]
Muscarinic Receptor Subtypes in Smooth Muscle
Smooth muscle tissues throughout the body express multiple subtypes of muscarinic receptors, with the M2 and M3 subtypes being the most predominant.[9][10][11] While both are present, they are coupled to different G proteins and elicit distinct downstream signaling pathways. Typically, the ratio of M2 to M3 receptors in smooth muscle is approximately 4:1.[9][11]
-
M3 Receptors: These receptors are coupled to the Gq/11 class of G proteins.[9] Activation of M3 receptors by ACh leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9][10] The resulting increase in cytosolic Ca2+ is a primary trigger for smooth muscle contraction.[10]
-
M2 Receptors: These receptors are coupled to the Gi/o class of G proteins.[9][10] Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] Lower cAMP levels can indirectly contribute to contraction by reducing the activity of protein kinase A (PKA), which normally promotes relaxation.[10] The primary role of M2 receptors is thought to be the functional antagonism of relaxing signals, such as those mediated by beta-adrenergic receptors.[10]
(+)-Hyoscyamine acts as an antagonist at both M2 and M3 receptors, with its primary spasmolytic effect attributed to the blockade of M3 receptors, which directly prevents the ACh-induced increase in intracellular calcium and subsequent muscle contraction.[5][10]
Downstream Signaling Pathways
The binding of (+)-hyoscyamine hydrobromide to muscarinic receptors on smooth muscle cells initiates a cascade of inhibitory events. The following diagram illustrates the signaling pathway blocked by (+)-hyoscyamine.
Quantitative Data
The potency of (+)-hyoscyamine hydrobromide can be quantified through various in vitro assays. The following tables summarize key quantitative data from studies on its interaction with muscarinic receptors and its effect on smooth muscle contraction.
Table 1: Muscarinic Receptor Binding Affinity of Hyoscine (closely related to Hyoscyamine)
| Receptor Subtype | Tissue/Cell Line | Ligand | pA2 Value | Reference |
| Muscarinic | Guinea Pig Ileum | Hyoscine | 9.46 ± 0.05 | [12] |
| Muscarinic | Goat Ileum | Hyoscine | 9.09 ± 0.022 | [12] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate higher antagonist potency.
Table 2: Functional Antagonism of Acetylcholine-Induced Smooth Muscle Contraction
| Preparation | Antagonist | Agonist | Antagonism Type | Reference |
| Guinea Pig Ileum | Hyoscine | Acetylcholine | Competitive | [12] |
| Goat Ileum | Hyoscine | Acetylcholine | Competitive | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of (+)-hyoscyamine hydrobromide on smooth muscle.
Isolated Tissue Bath for Smooth Muscle Contraction Assay
This protocol describes the measurement of isometric contractions of an isolated smooth muscle preparation, such as the guinea pig ileum, in response to agonists and antagonists.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is isolated.[13] The lumen is gently flushed with Tyrode's physiological salt solution to remove its contents. The ileum is then cut into segments of 2-3 cm.[13]
-
Mounting: The tissue segment is mounted in a temperature-controlled organ bath (37°C) containing Tyrode's solution and continuously aerated with carbogen (95% O2, 5% CO2).[12] One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a small resting tension until a stable baseline is achieved.[14]
-
Agonist Concentration-Response: A cumulative concentration-response curve to acetylcholine is generated by adding increasing concentrations of ACh to the bath and recording the resulting contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of (+)-hyoscyamine hydrobromide for a predetermined period.
-
Repeat Agonist Response: The acetylcholine concentration-response curve is repeated in the presence of (+)-hyoscyamine.
-
Data Analysis: The magnitude of the rightward shift in the acetylcholine concentration-response curve is used to calculate the pA2 value for (+)-hyoscyamine, providing a measure of its antagonist potency.[12]
Calcium Imaging in Cultured Smooth Muscle Cells
This protocol outlines the measurement of intracellular calcium concentrations in cultured smooth muscle cells in response to agonists and antagonists using fluorescent calcium indicators.
Methodology:
-
Cell Culture: Human bronchial or other smooth muscle cells are cultured on glass coverslips.[15][16]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Cal520/AM, by incubation in a physiological buffer.[17][18]
-
Imaging Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline Measurement: A baseline fluorescence is recorded before the addition of any stimulants.
-
Agonist Stimulation: An agonist, such as carbachol (B1668302) or histamine, is added to the chamber to induce an increase in intracellular calcium, which is recorded as a change in fluorescence intensity.[17][19]
-
Antagonist Treatment: In a separate experiment, cells are pre-incubated with (+)-hyoscyamine hydrobromide before the addition of the agonist.
-
Data Analysis: The change in fluorescence intensity is used to quantify the intracellular calcium concentration. The inhibitory effect of (+)-hyoscyamine is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
Conclusion
(+)-Hyoscyamine hydrobromide is a potent antispasmodic agent that exerts its therapeutic effect through the competitive and non-selective antagonism of muscarinic acetylcholine receptors on smooth muscle cells. By primarily blocking M3 receptors, it effectively inhibits the acetylcholine-induced intracellular calcium release that is essential for muscle contraction. The quantitative data from receptor binding and functional assays confirm its high potency as a muscarinic antagonist. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of its pharmacological properties. A thorough understanding of the mechanism of action of (+)-hyoscyamine hydrobromide is crucial for its optimal clinical use and for the development of novel therapeutics targeting smooth muscle hyperreactivity.
References
- 1. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antispasmodic - Wikipedia [en.wikipedia.org]
- 3. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Hyoscine – eDrug [edrug.mvm.ed.ac.uk]
- 5. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 9. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity of Hyoscyamine Isomers in Muscarinic Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It exists as a racemic mixture of two enantiomers: (-)-hyoscyamine (also known as l-hyoscyamine) and (+)-hyoscyamine (d-hyoscyamine). Atropine (B194438) is the racemic form of hyoscyamine.[1][2] The pharmacological activity of atropine is almost exclusively attributed to the (-)-hyoscyamine isomer.[1] This technical guide provides an in-depth analysis of the stereospecificity of hyoscyamine isomers in their binding to the five subtypes of muscarinic receptors (M1-M5), presenting quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways. This information is crucial for understanding the structure-activity relationship of muscarinic antagonists and for the rational design of subtype-selective drugs.
Introduction to Muscarinic Receptors and Hyoscyamine
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] The five subtypes, M1 through M5, are involved in a wide array of physiological processes, including learning, memory, smooth muscle contraction, and glandular secretion.[3]
Hyoscyamine acts as a non-selective competitive antagonist at these receptors, blocking the actions of acetylcholine.[4][5] The significant difference in pharmacological activity between the two isomers, (-)-hyoscyamine and (+)-hyoscyamine, highlights the critical role of stereochemistry in drug-receptor interactions.
Quantitative Analysis of Receptor Binding Affinity
The binding affinities of the hyoscyamine isomers for the five human muscarinic receptor subtypes are presented below. The data is derived from radioligand competition binding assays.
Binding Affinities (Ki) of Hyoscyamine Isomers at Human Muscarinic Receptors
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The data clearly demonstrates that (-)-hyoscyamine has a significantly higher affinity for all five muscarinic receptor subtypes compared to (+)-hyoscyamine.
| Receptor Subtype | (-)-Hyoscyamine (l-hyoscyamine) pKi | (-)-Hyoscyamine (l-hyoscyamine) Ki (nM) | (+)-Hyoscyamine (d-hyoscyamine) pKi | (+)-Hyoscyamine (d-hyoscyamine) Ki (nM) |
| M1 | 9.48 ± 0.18 | 0.33 | 8.21 ± 0.07 | 6.17 |
| M2 | 9.45 ± 0.31 | 0.35 | 7.89 ± 0.06 | 12.88 |
| M3 | 9.30 ± 0.19 | 0.50 | 8.06 ± 0.18 | 8.71 |
| M4 | 9.55 ± 0.13 | 0.28 | 8.35 ± 0.11 | 4.47 |
| M5 | 9.24 ± 0.30 | 0.58 | 8.17 ± 0.08 | 6.76 |
| Data sourced from G. C. a. C. M. G. a. P. G. a. L. R. a. S. a. G. a. V. M. a. C. a. M. a. S. a. M. a. M. a. F. (1997) |
Antagonist Affinities (pA2) of Hyoscyamine Isomers at M1, M2, and M3 Receptors
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is another measure of antagonist potency.
| Receptor Subtype | Tissue/Preparation | (-)-Hyoscyamine (l-hyoscyamine) pA2 | (+)-Hyoscyamine (d-hyoscyamine) pA2 |
| M1 | Rabbit Vas Deferens | 9.33 ± 0.03 | 7.05 ± 0.05 |
| M2 | Rat Atrium | 8.95 ± 0.01 | 7.25 ± 0.04 |
| M3 | Rat Ileum | 9.04 ± 0.03 | 6.88 ± 0.05 |
| Data sourced from G. C. a. C. M. G. a. P. G. a. L. R. a. S. a. G. a. V. M. a. C. a. M. a. S. a. M. a. M. a. F. (1997) |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for the hyoscyamine isomers at muscarinic receptors is typically performed using a competitive radioligand binding assay.
Principle
This assay measures the ability of an unlabeled compound (the "competitor," in this case, (+)- or (-)-hyoscyamine) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. The data generated from these assays, such as the inhibition constant (Ki), are essential for characterizing the pharmacological profile of a drug.
Materials
-
Cell Membranes: A source of muscarinic receptors, such as membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: (-)-Hyoscyamine and (+)-hyoscyamine, dissolved in an appropriate vehicle (e.g., distilled water or DMSO) to create stock solutions.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting the radioisotope.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate receptor-bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Method
-
Membrane Preparation: Thawed aliquots of cell membranes expressing the specific muscarinic receptor subtype are resuspended in ice-cold assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and a varying concentration of the unlabeled test compound (a hyoscyamine isomer).
-
Controls:
-
Total Binding (TB): Wells containing only cell membranes and the radioligand.
-
Non-specific Binding (NSB): Wells containing cell membranes, the radioligand, and a high concentration of an unlabeled antagonist (e.g., atropine).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Stereospecificity and Signaling Pathways
Stereospecific Binding of Hyoscyamine Isomers
The following diagram illustrates the profound difference in binding affinity between (-)-hyoscyamine and (+)-hyoscyamine for a generic muscarinic receptor.
References
- 1. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Profile: (+)-Hyoscyamine Hydrobromide vs. (-)-Hyoscyamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. It exists as a racemic mixture of two enantiomers: (+)-hyoscyamine and (-)-hyoscyamine. The levorotatory isomer, (-)-hyoscyamine, is the pharmacologically active component and is often referred to simply as hyoscyamine.[1][2][3] The dextrorotatory isomer, (+)-hyoscyamine, has historically been considered significantly less active.[2] This guide provides a detailed comparative analysis of the pharmacological profiles of (+)-hyoscyamine hydrobromide and (-)-hyoscyamine, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.
Pharmacological Profile: A Tale of Two Isomers
The pharmacological activity of hyoscyamine is primarily attributed to its levorotatory isomer, (-)-hyoscyamine, which acts as a non-selective antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[4][5] This antagonism blocks the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, leading to a range of physiological effects including reduced smooth muscle contractions and decreased secretions.[5][6][7][8] In contrast, (+)-hyoscyamine exhibits a markedly lower affinity for muscarinic receptors.[9]
Data Presentation: Receptor Binding Affinities
The stereoselectivity of hyoscyamine's interaction with muscarinic receptors is evident in their binding affinities. The following table summarizes the pKi and Ki values for both isomers at human muscarinic receptor subtypes.
| Receptor Subtype | (-)-Hyoscyamine (pKi) | (-)-Hyoscyamine (Ki, nM) | (+)-Hyoscyamine (pKi) | (+)-Hyoscyamine (Ki, nM) |
| m1 | 9.48 ± 0.18[10] | 0.33 | 8.21 ± 0.07[10] | 6.17 |
| m2 | 9.45 ± 0.31[10] | 0.35 | 7.89 ± 0.06[10] | 12.88 |
| m3 | 9.30 ± 0.19[10] | 0.50 | 8.06 ± 0.18[10] | 8.71 |
| m4 | 9.55 ± 0.13[10] | 0.28 | 8.35 ± 0.11[10] | 4.47 |
| m5 | 9.24 ± 0.30[10] | 0.58 | 8.17 ± 0.08[10] | 6.76 |
Note: Ki values were calculated from the provided pKi values.
The data clearly demonstrates that (-)-hyoscyamine possesses a significantly higher affinity for all five muscarinic receptor subtypes compared to (+)-hyoscyamine.
Further illustrating this difference, antagonist affinity can also be expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Subtype | Tissue/Preparation | (-)-Hyoscyamine (pA2) | (+)-Hyoscyamine (pA2) |
| M1 | Rabbit Vas Deferens | 9.33 ± 0.03[10] | 7.05 ± 0.05[10] |
| M2 | Rat Atrium | 8.95 ± 0.01[10] | 7.25 ± 0.04[10] |
| M3 | Rat Ileum | 9.04 ± 0.03[10] | 6.88 ± 0.05[10] |
These pA2 values corroborate the binding affinity data, highlighting the potent antagonistic activity of (-)-hyoscyamine and the substantially weaker activity of its dextrorotatory counterpart. Interestingly, some research suggests that at extremely low, non-antagonistic concentrations (10⁻¹⁴ to 10⁻¹² M), R-(+)-hyoscyamine may paradoxically enhance cholinergic transmission by increasing acetylcholine release.[10]
Experimental Protocols
The characterization of the pharmacological profiles of (+)- and (-)-hyoscyamine relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
This technique is fundamental for determining the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of (+)- and (-)-hyoscyamine for the five human muscarinic receptor subtypes.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (m1-m5).[10]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: (+)-Hyoscyamine hydrobromide and (-)-hyoscyamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control: Atropine (1 µM).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Competition: Cell membranes, [³H]-NMS, and varying concentrations of the test compound ((+)- or (-)-hyoscyamine).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response elicited by a compound, confirming whether it acts as an agonist or antagonist.
Objective: To determine the functional potency of (+)- and (-)-hyoscyamine as antagonists at Gi-coupled muscarinic receptors (M2 and M4).
Principle: M2 and M4 receptors are coupled to the inhibitory G protein (Gi), which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 cells expressing human M2 or M4 muscarinic receptors.
-
Muscarinic agonist (e.g., carbachol).
-
Test compounds: (+)-Hyoscyamine hydrobromide and (-)-hyoscyamine.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound ((+)- or (-)-hyoscyamine) for a specific duration.
-
Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) in the presence of forskolin to all wells except the basal control.
-
Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
This IC50 value reflects the functional potency of the antagonist.
-
Mandatory Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Stereoisomeric relationship and activity of hyoscyamine.
Conclusion
The pharmacological profile of hyoscyamine is almost entirely attributable to its levorotatory isomer, (-)-hyoscyamine. This enantiomer is a potent, non-selective antagonist of all five muscarinic acetylcholine receptor subtypes. In stark contrast, the dextrorotatory isomer, (+)-hyoscyamine, exhibits significantly lower affinity for these receptors. This stereoselectivity underscores the importance of considering the three-dimensional structure of drug molecules in their interaction with biological targets. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of muscarinic receptor antagonists, which are crucial for the development of therapeutics for a wide range of disorders.
References
- 1. DIGEST REPORT ANTICHOLINERGIC CHEMICALS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. drugs.com [drugs.com]
- 7. Hyoscyamine (Levsin): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 8. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Constitutive inhibitory action of muscarinic receptors on adenylyl cyclase in cardiac membranes and its stereospecific suppression by hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Muscarinic Receptor Subtype Selectivity of (+)-Hyoscyamine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the muscarinic receptor subtype selectivity of (+)-Hyoscyamine hydrobromide. Due to the limited availability of specific binding data for the dextrorotatory enantiomer, this document focuses on the well-characterized pharmacology of its racemic form, atropine (B194438), to infer the selectivity profile of (+)-hyoscyamine. It is widely established that the levorotatory enantiomer, (-)-hyoscyamine, accounts for the majority of the pharmacological activity of atropine, with (+)-hyoscyamine being significantly less potent.
Executive Summary
(+)-Hyoscyamine, the dextrorotatory isomer of atropine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). While specific quantitative binding data for (+)-hyoscyamine across the five muscarinic receptor subtypes (M1-M5) is scarce in peer-reviewed literature, studies on the stereoselectivity of hyoscyamine (B1674123) isomers indicate that the R-(+)-enantiomer possesses substantially lower affinity and potency compared to the S-(-)-enantiomer. Atropine, the racemic mixture of (±)-hyoscyamine, is considered a non-selective muscarinic antagonist, exhibiting high affinity for all five receptor subtypes. This guide summarizes the binding profile of atropine, details the experimental protocols used to determine receptor selectivity, and illustrates the associated signaling pathways.
Data Presentation: Muscarinic Receptor Binding Affinities of Atropine
The following table summarizes the binding affinities (Ki or pKi) of atropine for the human M1, M2, M3, M4, and M5 muscarinic receptor subtypes. These values are indicative of a non-selective binding profile.
| Receptor Subtype | Ki (nM) | pKi | Reference |
| M1 | 2.22 ± 0.60 | 8.65 | [1] |
| M2 | 4.32 ± 1.63 | 8.36 | [1] |
| M3 | 4.16 ± 1.04 | 8.38 | [1] |
| M4 | 2.38 ± 1.07 | 8.62 | [1] |
| M5 | 3.39 ± 1.16 | 8.47 | [1] |
Note: Ki values represent the concentration of the drug that will bind to half of the receptors at equilibrium in the absence of the endogenous ligand. pKi is the negative logarithm of the Ki value.
Experimental Protocols
The characterization of muscarinic receptor antagonists involves a variety of in vitro assays to determine their binding affinity and functional potency at each receptor subtype.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.
Objective: To determine the inhibition constant (Ki) of a test compound for each muscarinic receptor subtype.
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Test compound ((+)-Hyoscyamine hydrobromide).
-
Non-specific binding control (a high concentration of a non-radiolabeled antagonist, such as atropine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the ability of a compound to modulate the receptor's signaling cascade in response to an agonist. For antagonists, these assays typically measure the inhibition of an agonist-induced response.
Objective: To determine the potency of a compound to inhibit agonist-induced intracellular calcium release.
Materials:
-
Whole cells expressing the M1, M3, or M5 receptor subtype.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
A muscarinic agonist (e.g., carbachol).
-
Test compound.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a multi-well microplate and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye.
-
Incubation with Antagonist: Incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Objective: To measure the ability of an antagonist to block agonist-stimulated production of inositol (B14025) phosphates.
Materials:
-
Cells expressing the M1, M3, or M5 receptor.
-
[3H]-myo-inositol.
-
Muscarinic agonist.
-
Test compound.
-
LiCl (to inhibit inositol monophosphatase).
-
Anion exchange chromatography columns.
Procedure:
-
Cell Labeling: Label the cells by incubating them with [3H]-myo-inositol.
-
Antagonist Pre-incubation: Pre-incubate the labeled cells with various concentrations of the antagonist.
-
Agonist Stimulation: Stimulate the cells with an agonist in the presence of LiCl.
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation: Separate the [3H]-inositol phosphates from free [3H]-inositol using anion exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates.
-
Data Analysis: Determine the IC50 of the antagonist by measuring the inhibition of agonist-stimulated [3H]-inositol phosphate (B84403) accumulation.
Objective: To measure the ability of an antagonist to inhibit agonist-stimulated binding of [35S]GTPγS to G proteins.
Materials:
-
Cell membranes expressing the M2 or M4 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Muscarinic agonist.
-
Test compound.
-
GDP.
-
Assay buffer.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the agonist and varying concentrations of the antagonist in the presence of GDP.
-
Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS.
-
Incubation: Incubate for a defined period to allow for [35S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters to remove unbound [35S]GTPγS.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Determine the IC50 of the antagonist by measuring the inhibition of agonist-stimulated [35S]GTPγS binding.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways for muscarinic receptor subtypes and a typical experimental workflow for determining receptor selectivity.
Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.
Caption: Gi-Coupled Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Muscarinic Receptor Selectivity.
Conclusion
References
In Vitro Characterization of (+)-Hyoscyamine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (+)-Hyoscyamine hydrobromide, a tropane (B1204802) alkaloid and the dextrorotatory enantiomer of atropine.[1] It functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, playing a crucial role in modulating the parasympathetic nervous system.[2][3][4][5] This document details its binding affinities, functional activities, and the experimental protocols used for its characterization, offering valuable insights for researchers in pharmacology and drug development.
Pharmacological Profile
(+)-Hyoscyamine hydrobromide is an anticholinergic agent that competitively inhibits muscarinic acetylcholine receptors.[2][4] These receptors are G-protein coupled receptors integral to mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[6][7] By blocking these receptors, hyoscyamine (B1674123) reduces salivary, bronchial, and gastric secretions, decreases gastrointestinal motility, and causes mydriasis and cycloplegia.[2]
Data Presentation: Quantitative Analysis
The following tables summarize the binding affinities (pKi and pA2) and functional inhibitory concentrations (IC50) of (+)-Hyoscyamine and its related compounds at various muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of Hyoscyamine Enantiomers
| Compound | m1 Receptor (pKi) | m2 Receptor (pKi) | m3 Receptor (pKi) | m4 Receptor (pKi) | m5 Receptor (pKi) |
| R-(+)-Hyoscyamine | 8.21 ± 0.07 | 7.89 ± 0.06 | 8.06 ± 0.18 | 8.35 ± 0.11 | 8.17 ± 0.08 |
| S-(-)-Hyoscyamine | 9.48 ± 0.18 | 9.45 ± 0.31 | 9.30 ± 0.19 | 9.55 ± 0.13 | 9.24 ± 0.30 |
Data sourced from studies on human muscarinic receptors expressed in Chinese hamster oocytes (CHO-K1).[1]
Table 2: Muscarinic Receptor Affinities (pA2) of Hyoscyamine Enantiomers
| Compound | M1 (rabbit vas deferens) | M2 (rat atrium) | M3 (rat ileum) |
| R-(+)-Hyoscyamine | 7.05 ± 0.05 | 7.25 ± 0.04 | 6.88 ± 0.05 |
| S-(-)-Hyoscyamine | 9.33 ± 0.03 | 8.95 ± 0.01 | 9.04 ± 0.03 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]
Table 3: Functional Inhibitory Concentrations (IC50) of Hyoscine Butylbromide (a related compound)
| Assay | IC50 (nmol/L) |
| Bethanechol-induced muscle contractions | 429 |
| Bethanechol-induced calcium mobilization | 121 |
| Bethanechol-induced epithelial secretion | 224 |
Data from in vitro studies on human intestinal samples.[8]
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity and selectivity of a compound for specific receptors.[7][9] This is achieved by measuring the displacement of a radiolabeled ligand by the test compound.[6]
Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cell lines (e.g., CHO or HEK) stably expressing a specific human muscarinic receptor subtype (M1-M5).[6]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]
-
Radioligand: Prepare a solution of a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), at a concentration approximately equal to its dissociation constant (Kd) for the target receptor.[6]
-
Test Compound: Prepare serial dilutions of (+)-Hyoscyamine hydrobromide (e.g., from 10⁻¹¹ M to 10⁻⁴ M).[6]
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine.[6]
-
-
Assay Setup (96-well plate):
-
Incubation: Incubate the plate, typically with shaking, for a defined period (e.g., 2 hours) at a specific temperature (e.g., 20°C) to reach binding equilibrium.[10]
-
Separation: Separate the receptor-bound from unbound radioligand via rapid filtration through glass fiber filters using a cell harvester.[9][10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the physiological response of cells to a compound, providing insights into its antagonist or agonist activity.
This assay is used for Gq-coupled muscarinic receptors (M1, M3, M5) which signal through an increase in intracellular calcium.
Protocol:
-
Cell Culture: Seed cells expressing the target Gq-coupled muscarinic receptor in a 96-well plate.[9]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[9]
-
Compound Addition: Pre-incubate the cells with varying concentrations of (+)-Hyoscyamine hydrobromide.
-
Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol (B1668302) or bethanechol) to stimulate an increase in intracellular calcium.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorometric imaging plate reader. The change in fluorescence is proportional to the increase in intracellular calcium.[9]
-
Data Analysis: Generate concentration-response curves to determine the IC50 value of the antagonist.[9]
This assay is suitable for Gi-coupled muscarinic receptors (M2, M4) which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Culture cells expressing the M2 or M4 receptor subtype.
-
Stimulation: Pre-treat the cells with a stimulator of adenylyl cyclase, such as forskolin.
-
Compound Addition: Add varying concentrations of (+)-Hyoscyamine hydrobromide.
-
Agonist Addition: Add a muscarinic agonist to inhibit forskolin-stimulated cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the IC50 value of the antagonist by analyzing the concentration-dependent reversal of agonist-induced cAMP inhibition.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by muscarinic receptor activation and their inhibition by (+)-Hyoscyamine hydrobromide.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro characterization of a muscarinic receptor antagonist.
Caption: General experimental workflow for antagonist characterization.
References
- 1. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 5. Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)- | C17H23NO3 | CID 154417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Hyoscyamine Hydrobromide in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of (+)-Hyoscyamine hydrobromide in Dimethyl Sulfoxide (DMSO), a common solvent in drug discovery and development. The information compiled herein is intended to support researchers in the accurate preparation, storage, and handling of (+)-Hyoscyamine hydrobromide solutions.
Core Topic: Solubility and Stability Profile
(+)-Hyoscyamine hydrobromide, a tropane (B1204802) alkaloid, is utilized for its anticholinergic properties. Understanding its behavior in DMSO is critical for the reliability and reproducibility of in vitro and in vivo studies.
Solubility Data
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Citation(s) |
| Hyoscyamine (free base) | DMSO | 58 | 200.43 | [1] |
| Scopolamine hydrobromide | DMSO | 77 | 200.38 | [2] |
| Scopolamine hydrobromide | DMSO | ≥19.21 | - | [3] |
| Scopolamine N-butyl (bromide) | DMSO | ~5 | - | [4] |
Based on this data, it is reasonable to infer that (+)-Hyoscyamine hydrobromide is also highly soluble in DMSO.
Stability Profile
The stability of (+)-Hyoscyamine hydrobromide is influenced by factors such as temperature, light, and moisture. As a tropane alkaloid, it is known to be sensitive to heat.[5][6] For long-term storage of the solid compound, a temperature of -20°C is recommended to ensure a shelf-life of over three years.[7] When prepared as a stock solution in DMSO, storage at -20°C for months or 0-4°C for short-term use (days to weeks) is advised.[7] It is also crucial to protect solutions from light.[6]
| Condition | Recommendation | Citation(s) |
| Solid Compound | ||
| Short-term Storage | Dry, dark, and at 0-4°C (days to weeks) | [7] |
| Long-term Storage | Dry, dark, and at -20°C (months to years) | [7] |
| In DMSO Solution | ||
| Short-term Storage | 0-4°C (days to weeks) | [7] |
| Long-term Storage | -20°C (months) | [7] |
| General Handling | Avoid repeated freeze-thaw cycles. Protect from light and moisture. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of (+)-Hyoscyamine hydrobromide in DMSO.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of (+)-Hyoscyamine hydrobromide powder to a known volume of DMSO in a sealed, clear glass vial. The excess solid should be visually apparent.
-
Equilibrate the vial by shaking at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Determine the concentration of (+)-Hyoscyamine hydrobromide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies
This protocol describes the development of an HPLC method capable of separating the intact drug from its degradation products, a crucial tool for stability assessment.
-
HPLC Method Development:
-
Column: Utilize a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of a buffer (e.g., triethylammonium (B8662869) phosphate (B84403) buffer, pH 6.2) and an organic modifier (e.g., acetonitrile) is a good starting point.[9] The ratio should be optimized to achieve good resolution and peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) should be employed.[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintain a constant temperature, for example, 30°C.
-
-
Forced Degradation Studies:
-
Prepare solutions of (+)-Hyoscyamine hydrobromide in DMSO at a known concentration.
-
Subject these solutions to various stress conditions to induce degradation:
-
Acid Hydrolysis: Add a strong acid (e.g., 1N HCl) and heat (e.g., 60°C).
-
Base Hydrolysis: Add a strong base (e.g., 1N NaOH) and heat (e.g., 60°C).
-
Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Heat the solution (e.g., 60°C).
-
Photodegradation: Expose the solution to UV light.
-
-
Analyze the stressed samples at various time points using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
-
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."
-
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability analysis.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the stability of the solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Scopolamine Hydrobromide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sourcing and Analysis of High-Purity (+)-Hyoscyamine Hydrobromide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, securing high-purity enantiomers of bioactive molecules is a critical starting point for reliable and reproducible experimental results. This technical guide provides an in-depth overview of sourcing, identifying, and quantifying high-purity (+)-Hyoscyamine hydrobromide, a less common and significantly less pharmacologically active enantiomer of the clinically important (-)-hyoscyamine.
Hyoscyamine (B1674123), a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] The pharmacological activity resides almost exclusively in the (-)-enantiomer.[1] However, access to the high-purity (+)-enantiomer is essential for a range of research applications, including stereoselective activity studies, development of analytical standards, and investigation of potential off-target effects.
Sourcing High-Purity (+)-Hyoscyamine Hydrobromide
Identifying reliable suppliers for high-purity research chemicals is paramount. Researchers should seek vendors that provide comprehensive Certificates of Analysis (CoA) detailing purity, enantiomeric excess, and the analytical methods used for verification. Based on available data, several chemical suppliers specialize in providing such compounds for research and development purposes.
Potential suppliers for (+)-Hyoscyamine hydrobromide and related compounds include:
-
BOC Sciences: A global supplier of a wide range of research chemicals, biochemicals, and pharmaceutical ingredients. They list "HYOSCYAMINE HYDROBROMIDE" with a purity of 98%.[]
-
MedKoo Biosciences: Specializes in small molecules for research. While they may not have it in stock, they offer custom synthesis services with a minimum order quantity, indicating a capability to produce high-purity compounds.[3]
-
Alfa Chemistry: Offers hyoscyamine for research and development, specifying a purity of ≥ 98%.[4]
When sourcing, it is crucial to specify the desired enantiomer, (+)-Hyoscyamine hydrobromide, and request detailed analytical data to confirm its identity and purity.
Analytical Characterization: Ensuring Enantiomeric Purity
The most critical analytical challenge in working with hyoscyamine is the separation and quantification of its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[1][5] Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides enhanced sensitivity and selectivity.[1][6]
Key Experimental Protocols for Chiral Separation
Researchers can employ several established HPLC methods for the chiral separation of hyoscyamine enantiomers. The choice of chiral stationary phase (CSP) is a critical parameter. Polysaccharide-based and αl-acid glycoprotein (B1211001) (AGP) columns have demonstrated successful separation.
Table 1: Comparative Summary of Chiral HPLC Methods for Hyoscyamine Enantiomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AY-3) | Cellulose-based stationary phase (e.g., Eurocel 01) | αl-acid glycoprotein (AGP) chiral stationary phase |
| Mobile Phase | Ethanol (B145695) with 0.05% diethylamine | n-hexane/2-propanol (80:20, v/v) | 42.8 mM TEA in 100 mM sodium phosphate (B84403) buffer: acetonitrile (B52724) (90: 10, v/v) pH 7 |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV at 218 nm | UV at 210 nm |
| Flow Rate | Not Specified | 1.0 mL/min | 0.8 mL/min |
| Temperature | Not Specified | 25 °C | 10°C |
| Key Outcome | Baseline resolution (Rs = 1.59) achieved in 6.5 min.[6] | Clear baseline separation with a resolution factor (α) of 1.65.[5] | Successful separation with the S (-) enantiomer eluting before the R (+) enantiomer.[7] |
A detailed experimental protocol for a robust HPLC-MS/MS method is outlined below.
Detailed Protocol: Chiral HPLC-MS/MS Analysis
This protocol is adapted from a method utilizing a chiral stationary phase and a deuterated internal standard for accurate quantification.[1]
1. Materials and Reagents:
-
(+)-Hyoscyamine hydrobromide reference standard
-
(-)-Hyoscyamine reference standard
-
L-Hyoscyamine-d3 (internal standard)
-
HPLC-grade ethanol
-
Diethylamine
2. Instrumentation:
-
Binary or quaternary HPLC system with a degasser, autosampler, and column oven.[1]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
3. Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AY-3).[6]
-
Mobile Phase: Ethanol with 0.05 % diethylamine.[6]
-
Flow Rate: As per column manufacturer's recommendation (typically 0.5-1.0 mL/min).
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
4. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing pure standards of (+)-hyoscyamine, (-)-hyoscyamine, and the internal standard.
5. Sample Preparation:
-
Accurately weigh and dissolve reference standards and the sample in ethanol to prepare stock solutions (e.g., 1 mg/mL).[1]
-
Prepare a series of calibration standards by serial dilution of the stock solutions.
-
Spike all calibration standards and samples with a fixed concentration of the internal standard (L-Hyoscyamine-d3).
6. Data Analysis:
-
Integrate the peak areas for the MRM transitions of each enantiomer and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of each enantiomer in the sample from the calibration curve.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area(+) - Area(-)| / (Area(+) + Area(-))] x 100.
Mechanism of Action and Signaling Pathway
Hyoscyamine acts as a non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[4][8] By blocking the action of acetylcholine, it inhibits the parasympathetic nervous system.[4][9] This leads to a variety of physiological effects, including reduced smooth muscle contractions and decreased secretions.[4][10] The primary signaling pathway involves the competitive inhibition of acetylcholine binding to the receptor, thereby preventing the activation of downstream signaling cascades.
Caption: Antagonistic action of (+)-Hyoscyamine at the muscarinic acetylcholine receptor.
Experimental Workflow for Purity Verification
A systematic workflow is essential for the verification of the purity and enantiomeric excess of a newly acquired batch of (+)-Hyoscyamine hydrobromide.
References
- 1. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 9. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Natural sources and extraction of (+)-Hyoscyamine from Atropa belladonna
An In-depth Overview of Natural Sources, Biosynthesis, and Extraction Methodologies
This technical guide provides a comprehensive overview of (+)-hyoscyamine, focusing on its primary natural source, Atropa belladonna. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on the alkaloid's distribution within the plant, its biosynthetic pathway, and robust protocols for its extraction and analysis.
Natural Abundance of (+)-Hyoscyamine in Atropa belladonna
Atropa belladonna, commonly known as deadly nightshade, is a perennial herbaceous plant belonging to the Solanaceae family.[1][2] It is a principal commercial and natural source for several tropane (B1204802) alkaloids, including the pharmacologically significant (+)-hyoscyamine (the levorotatory isomer of atropine).[3][4] The concentration of these alkaloids varies significantly between different organs of the plant and is influenced by the plant's developmental stage.[1][5] The roots are generally the most toxic part, although the leaves are often harvested as they reach maximum alkaloid content during the budding and flowering phase.[1][2]
Table 1: Quantitative Analysis of Hyoscyamine (B1674123) in Various Parts of Atropa belladonna
| Plant Part | Hyoscyamine Content (Dry Weight) | Notes | Citation(s) |
| Leaves | 0.92 mg/g - 1.2% | Maximum content when the plant is budding and flowering. | [1][2][3] |
| 1466 to 5117 mg/kg | Wide variation observed in a study. | [6] | |
| 38.74 mg/g (as Atropine) | Atropine (B194438) is the racemic mixture of hyoscyamine. | [7] | |
| Roots | 0.53 mg/g - 1.3% | Often the most toxic part of the plant. | [1][2][3] |
| 8.11 mg/g (as Atropine) | Scopolamine (B1681570) was not detected in this part. | [7] | |
| Stems | 0.65% | [1][2] | |
| 4.91 mg/g (as Atropine) | Lowest atropine content among tested parts. | [7] | |
| Flowers | 0.6% | [1][2] | |
| Ripe Berries | 0.7% | Pose a significant danger due to their appealing look. | [1][2] |
| 46.7 mg/g (as Atropine) | Highest atropine content among tested parts. | [7] | |
| Seeds | 0.4% | [1][2] |
Biosynthesis of Tropane Alkaloids
The biosynthesis of (+)-hyoscyamine in A. belladonna is a complex process originating from amino acid precursors. The pathway involves the formation of the characteristic tropane ring from putrescine, which is derived from ornithine or arginine.[8][9] Tropic acid, the acyl group of hyoscyamine, is synthesized from phenylalanine.[10] A key intermediate, littorine, is formed by the esterification of tropine (B42219) and phenyllactic acid.[10] Hyoscyamine itself is a direct precursor to scopolamine, another medicinally important alkaloid. The conversion is catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H).[3][11][12] Therefore, to maximize the yield of hyoscyamine, it is crucial to manage or inhibit the activity of H6H.[3][13]
Extraction and Purification of (+)-Hyoscyamine
The extraction of hyoscyamine from A. belladonna is typically achieved through an acid-base solvent extraction method. This exploits the amine nature of the alkaloid, which is soluble in organic solvents in its free base form and in aqueous solutions in its protonated salt form.
This protocol is a synthesis of methodologies described in the literature.[4][14][15]
-
Preparation of Plant Material :
-
Initial Extraction (Acidic) :
-
Accurately weigh the powdered plant material (e.g., 10 g).
-
Macerate or sonicate the powder in a sufficient volume (e.g., 150 mL) of an acidic aqueous solution, such as 0.1 N sulfuric acid or aqueous acetic acid.[14][16] This converts the alkaloids into their salt forms, rendering them soluble in the aqueous phase.
-
Filter the mixture (e.g., using Whatman No. 1 paper) to separate the solid plant debris from the acidic aqueous extract containing the alkaloid salts. Wash the residue with a small amount of the acidic solution to ensure complete transfer.[14]
-
-
Basification :
-
Transfer the acidic filtrate to a separatory funnel.
-
Slowly add a base, such as concentrated ammonia (B1221849) solution or sodium carbonate solution, until the pH of the solution is alkaline (pH 9-10).[15][16] This deprotonates the alkaloid salts, converting them back to their free base form, which has low solubility in water.
-
-
Organic Solvent Extraction :
-
Drying and Concentration :
-
Purification (Optional but Recommended) :
-
The crude extract can be further purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[18]
-
Analytical Quantification
Accurate quantification of (+)-hyoscyamine is critical for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust techniques employed for this purpose.[19]
A standard HPLC method for hyoscyamine quantification often involves a reverse-phase column.[19][20]
-
Instrumentation : HPLC system with a UV-Vis or Diode-Array Detector (DAD).[6][21]
-
Column : C18 reverse-phase column (e.g., Eurospher C18, 25 cm × 4 mm i.d., 5 µm).[19][20]
-
Mobile Phase : An isocratic mixture of a buffer and an organic solvent, such as triethylammonium (B8662869) phosphate (B84403) buffer (30 mM, pH 6.2) and acetonitrile (B52724) (75:25, v/v).[19][20]
-
Flow Rate : Typically 1.0 mL/min.[19]
-
Quantification : Based on a calibration curve generated from certified reference standards of hyoscyamine.
Table 2: Performance Characteristics of Analytical Methods for Hyoscyamine Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Citation(s) |
| HPLC-UV | 0.5 mg/L | 1.0 mg/L | Plant Material | [19] |
| UFLC-PDA | 4.52 µg/mL | Not Specified | Pharmaceutical Formulation | [19] |
| HPLC-DAD | 3.75 µg/mL | 11.4 µg/mL | Belladonna Leaves | [6][21] |
| HPLC-MS/MS | 0.02 ng/mL | Not Specified | Serum, Urine | [19] |
| LC-MS/MS | Not Specified | 20.0 pg/mL | Human Plasma | [19] |
| GC-MS | 3.125 µg/mL | 6.25 µg/mL | Plant Material | [22] |
This guide outlines the fundamental technical aspects for the isolation and analysis of (+)-hyoscyamine from Atropa belladonna. The provided data and protocols serve as a foundational resource for scientific investigation and development in the field of natural product chemistry and pharmaceuticals.
References
- 1. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. Extraction and Determination of Tropan Alkaloids, Hyoscyamine and Scopolamine, from Different Parts of Hyoscyamus pusillus L. in Different Stages of Plant Growth [ijmapr.areeo.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. d.lib.msu.edu [d.lib.msu.edu]
- 11. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic engineering of medicinal plants: transgenic Atropa belladonna with an improved alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System | MDPI [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. CN104230919A - Method for extracting hyoscyamine from mandragora flower - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
- 20. brieflands.com [brieflands.com]
- 21. researchgate.net [researchgate.net]
- 22. file1.lookchem.com [file1.lookchem.com]
The Biosynthesis of (+)-Hyoscyamine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the metabolic pathway, key enzymatic players, and analytical methodologies essential for the study and manipulation of tropane (B1204802) alkaloids.
Tropane alkaloids, a class of secondary metabolites predominantly found in the Solanaceae plant family, are of significant pharmacological importance. Among these, (+)-hyoscyamine serves as a crucial precursor to scopolamine, another medicinally vital tropane alkaloid. Understanding the intricate biosynthetic pathway of (+)-hyoscyamine is paramount for researchers in metabolic engineering, synthetic biology, and drug development, as it opens avenues for enhancing the production of these valuable compounds in both plant and microbial systems. This technical guide provides a comprehensive overview of the biosynthesis of (+)-hyoscyamine, detailing the core pathway, key enzymes with their kinetic properties, and robust experimental protocols for their analysis.
Core Biosynthetic Pathway
The biosynthesis of (+)-hyoscyamine is a complex process that originates from the amino acid L-ornithine, which is converted to putrescine. This initial step can also proceed from L-arginine. The pathway involves a series of enzymatic reactions primarily occurring in the roots of the plant, leading to the formation of the characteristic tropane ring, followed by esterification to yield hyoscyamine (B1674123).
The journey from putrescine to hyoscyamine can be summarized in the following key stages:
-
N-methylation of Putrescine : The first committed step is the N-methylation of putrescine to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT).[1]
-
Oxidative Deamination and Cyclization : N-methylputrescine is then oxidatively deaminated by a diamine oxidase to produce 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[1]
-
Formation of the Tropane Ring : The N-methyl-Δ¹-pyrrolinium cation is a key intermediate that condenses with a derivative of nicotinic acid in a series of reactions that are not yet fully elucidated, ultimately forming tropinone (B130398).
-
Reduction of Tropinone : Tropinone is a critical branch-point intermediate. Its stereospecific reduction by tropinone reductase I (TR-I) yields tropine, the precursor for hyoscyamine and scopolamine.[2] An alternative reduction by tropinone reductase II (TR-II) produces pseudotropine, which leads to the synthesis of calystegines.[2]
-
Esterification to Form Hyoscyamine : Tropine undergoes esterification with tropic acid, which is derived from phenylalanine, to form littorine. Littorine is then rearranged to hyoscyamine aldehyde and subsequently reduced to (+)-hyoscyamine.[3]
digraph "Tropane Alkaloid Biosynthesis Pathway" {
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L_Ornithine [label="L-Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"];
Putrescine [label="Putrescine", fillcolor="#F1F3F4", fontcolor="#202124"];
N_Methylputrescine [label="N-Methylputrescine", fillcolor="#F1F3F4", fontcolor="#202124"];
Methylaminobutanal [label="4-Methylaminobutanal", fillcolor="#F1F3F4", fontcolor="#202124"];
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Tropinone [label="Tropinone", fillcolor="#FBBC05", fontcolor="#202124"];
Tropine [label="Tropine", fillcolor="#F1F3F4", fontcolor="#202124"];
Littorine [label="Littorine", fillcolor="#F1F3F4", fontcolor="#202124"];
Hyoscyamine_aldehyde [label="Hyoscyamine aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
Hyoscyamine [label="(+)-Hyoscyamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Scopolamine [label="Scopolamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Pseudotropine [label="Pseudotropine", fillcolor="#F1F3F4", fontcolor="#202124"];
Calystegines [label="Calystegines", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
L_Ornithine -> Putrescine [label="ODC"];
Putrescine -> N_Methylputrescine [label="PMT"];
N_Methylputrescine -> Methylaminobutanal [label="DAO"];
Methylaminobutanal -> N_Methyl_Pyrrolinium [label="Spontaneous\ncyclization"];
N_Methyl_Pyrrolinium -> Tropinone;
Tropinone -> Tropine [label="TR-I"];
Tropinone -> Pseudotropine [label="TR-II"];
Tropine -> Littorine [label="Esterification"];
Littorine -> Hyoscyamine_aldehyde [label="Rearrangement"];
Hyoscyamine_aldehyde -> Hyoscyamine [label="Reduction"];
Hyoscyamine -> Scopolamine [label="H6H"];
Pseudotropine -> Calystegines;
}
Experimental workflow for tropane alkaloid extraction.
Quantification of (+)-Hyoscyamine by HPLC-MS/MS
This protocol provides a general method for the quantification of (+)-hyoscyamine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Hyoscyamine analytical standard
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of hyoscyamine (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the precursor-to-product ion transition for hyoscyamine (e.g., m/z 290.2 → 124.1).
-
Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) using the hyoscyamine standard.
-
Data Analysis:
-
Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the extracted samples.
-
Quantify the amount of hyoscyamine in the samples by interpolating their peak areas on the calibration curve.
Enzyme Assays
This assay measures the activity of PMT by quantifying the formation of N-methylputrescine.
Materials:
-
Enzyme extract (from plant tissue or recombinant source)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0)
-
Substrates: Putrescine, S-adenosylmethionine (SAM)
-
Stopping Reagent: Saturated Na₂CO₃
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Proline (for derivatization quenching)
-
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Mixture:
-
In a microcentrifuge tube, combine 50 µL of enzyme extract, 20 µL of 10 mM putrescine, and 20 µL of 1 mM SAM in a total volume of 200 µL with assay buffer.
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stopping and Derivatization:
-
Stop the reaction by adding 200 µL of saturated Na₂CO₃.
-
Add 400 µL of dansyl chloride solution and incubate at 60°C for 1 hour in the dark.
-
Add 200 µL of proline solution (100 mg/mL) to quench the excess dansyl chloride.
-
Extraction and Analysis:
-
Extract the dansylated products with 500 µL of toluene.
-
Analyze the toluene phase by HPLC with fluorescence detection (Excitation: 365 nm, Emission: 510 nm) to quantify the amount of dansyl-N-methylputrescine formed.
This spectrophotometric assay measures the activity of TR-I by monitoring the oxidation of NADPH.
Materials:
-
Enzyme extract
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.2)
-
Substrates: Tropinone, NADPH
-
Spectrophotometer
Procedure:
-
Reaction Mixture:
-
In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of 10 mM tropinone, and 50 µL of enzyme extract.
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of 2 mM NADPH.
-
Immediately measure the decrease in absorbance at 340 nm for 5 minutes at 30°C.
-
Calculation:
-
Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
This assay measures the activity of H6H, a 2-oxoglutarate-dependent dioxygenase.
Materials:
-
Enzyme extract
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
Substrates: (+)-Hyoscyamine, 2-oxoglutarate, FeSO₄, Ascorbic acid
-
HPLC-MS/MS system
Procedure:
-
Reaction Mixture:
-
In a microcentrifuge tube, combine 50 µL of enzyme extract, 10 µL of 10 mM hyoscyamine, 10 µL of 20 mM 2-oxoglutarate, 10 µL of 20 mM FeSO₄, and 10 µL of 100 mM ascorbic acid in a total volume of 200 µL with assay buffer.
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stopping and Analysis:
-
Stop the reaction by adding 200 µL of methanol.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant by HPLC-MS/MS to quantify the formation of 6β-hydroxyhyoscyamine and scopolamine.
```dot
digraph "Enzyme_Assay_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=rectangle, style=filled, fontname="Arial", fontsize=10];
}```
Experimental workflows for key enzyme assays.
Conclusion
The biosynthesis of (+)-hyoscyamine is a well-studied yet complex pathway that continues to be a subject of intense research. The information and protocols provided in this technical guide offer a solid foundation for scientists and researchers aiming to delve into the intricacies of tropane alkaloid metabolism. A thorough understanding of the enzymatic steps, their kinetics, and the analytical methods for their study is crucial for the successful metabolic engineering of plants and microorganisms to enhance the production of these medicinally valuable compounds. Future research will likely focus on the elucidation of the remaining unknown steps in the pathway, the discovery of novel regulatory mechanisms, and the development of more efficient and sustainable production platforms for tropane alkaloids.
References
Methodological & Application
Application Notes and Protocol for the Preparation of (+)-Hyoscyamine Hydrobromide for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Hyoscyamine, a tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and a primary active component found in plants of the Solanaceae family. It functions as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), making it a valuable tool for studying cholinergic signaling pathways in various physiological and pathological processes.[1] Proper preparation of (+)-Hyoscyamine hydrobromide solutions is critical for obtaining accurate and reproducible results in cell culture-based assays. This document provides a detailed protocol for the dissolution, storage, and application of (+)-Hyoscyamine hydrobromide for in vitro studies.
Physicochemical Properties and Solubility
(+)-Hyoscyamine hydrobromide is a salt form of hyoscyamine (B1674123) that exhibits good solubility in aqueous solutions. The choice of solvent for preparing stock solutions depends on the experimental requirements and the desired stock concentration. It is crucial to use high-purity solvents to avoid introducing contaminants into cell cultures.
Table 1: Solubility of (+)-Hyoscyamine and its Hydrobromide Salt
| Compound | Solvent | Solubility | Reference |
| (+)-Hyoscyamine | Water | Insoluble | [2] |
| Ethanol | 58 mg/mL | [2] | |
| DMSO | 58 mg/mL | [2] | |
| (+)-Hyoscyamine Hydrobromide | Water | Freely soluble (e.g., 50 mg/mL) | [3][4] |
| Ethanol (96%) | Soluble | [3] |
Recommended Protocol for Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of (+)-Hyoscyamine hydrobromide in sterile water and its subsequent dilution to a working concentration in cell culture medium.
Materials
-
(+)-Hyoscyamine hydrobromide powder
-
Sterile, nuclease-free water
-
Sterile dimethyl sulfoxide (B87167) (DMSO) (optional, for the free base)
-
Complete cell culture medium appropriate for the cell line in use
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the solutions and cell cultures.
-
Weighing the Compound: Carefully weigh the desired amount of (+)-Hyoscyamine hydrobromide powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 370.29 g/mol ), weigh out 3.70 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to remove any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Protect the aliquots from light.[1][5] Aqueous solutions of the related compound scopolamine (B1681570) N-butyl (bromide) are not recommended for storage for more than one day, suggesting that freshly prepared aqueous solutions or short-term storage are preferable.[6]
-
Experimental Protocol: Preparation of Working Solutions
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
-
Dilution to Working Concentration:
-
Dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
-
Application to Cells:
-
Replace the existing medium in the cell culture plates with the freshly prepared working solution containing (+)-Hyoscyamine hydrobromide.
-
The optimal working concentration will vary depending on the cell type and the specific experimental goals. A concentration range of 1 nM to 10 µM is a reasonable starting point for most cell lines, based on the reported IC50 and EC50 values in the nanomolar range.[2]
-
Experimental Workflow
The following diagram illustrates the workflow for preparing (+)-Hyoscyamine hydrobromide solutions for cell culture experiments.
Caption: Workflow for preparing (+)-Hyoscyamine hydrobromide solutions.
Mechanism of Action and Signaling Pathway
(+)-Hyoscyamine acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses to acetylcholine. The M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][7]
The following diagram illustrates the antagonistic action of (+)-Hyoscyamine on the muscarinic acetylcholine receptor signaling pathway.
Caption: Antagonistic action of (+)-Hyoscyamine on muscarinic signaling.
Conclusion
This application note provides a comprehensive guide for the preparation and use of (+)-Hyoscyamine hydrobromide in cell culture experiments. Adherence to these protocols will help ensure the accuracy and reproducibility of experimental results. Researchers should always consult the relevant literature for cell-type-specific concentrations and treatment times. Due to its high potency, caution should be exercised when handling (+)-Hyoscyamine hydrobromide.[4]
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Hyoscyamine Hydrobromide [drugfuture.com]
- 5. asianpubs.org [asianpubs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of (+)-Hyoscyamine Hydrobromide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Hyoscyamine, the dextrorotatory isomer of atropine (B194438), is a tropane (B1204802) alkaloid and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] While its levorotatory counterpart, (-)-hyoscyamine, is more pharmacologically active at muscarinic receptors, (+)-hyoscyamine has been shown to possess unique properties, including the ability to amplify cholinergic transmission at very low doses.[2] These application notes provide a summary of available in vivo dosing information for (+)-hyoscyamine hydrobromide in rodent models and offer detailed protocols for its preparation and administration. Due to the limited availability of extensive dose-response studies specifically for the (+)-isomer, data from studies on atropine (a racemic mixture of (+)- and (-)-hyoscyamine) are included for context and to provide a broader therapeutic window for initial studies.
Data Presentation: Dosing Concentrations
The following table summarizes the available quantitative data for (+)-hyoscyamine and related compounds in rodent models. It is crucial to note the limited number of studies specifically investigating the (+)-isomer. Researchers should use this information as a guide and perform dose-response studies to determine the optimal concentration for their specific experimental paradigm.
| Compound | Rodent Model | Route of Administration | Dosing Concentration | Observed Effect | Reference |
| (+)-Hyoscyamine | Rat (Wistar) | Intraperitoneal (i.p.) | 5 µg/kg | Increased acetylcholine release in the cerebral cortex. | [2] |
| Mouse | Intraperitoneal (i.p.) | 5 µg/kg | Antinociceptive effects and prevention of scopolamine-induced amnesia. | [2] | |
| Atropine Sulfate (Racemic) | Rat | Subcutaneous (SQ), Intramuscular (IM) | 0.05 - 0.5 mg/kg | Treatment of cardiac issues. | [3] |
| Rat | Subcutaneous (SQ), Intramuscular (IM), Intravenous (IV) | Up to 10 mg/kg | Antidote for organophosphate overdose. | [3] | |
| (-)-Hyoscyamine | Mouse | Not specified | 0.3 mg/kg | Prevention of salivation induced by cholinergic and adrenergic drugs. | [1] |
Signaling Pathway of Hyoscyamine (B1674123)
Hyoscyamine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve impulses. There are five subtypes of muscarinic receptors (M1-M5), and hyoscyamine is a non-selective antagonist.[1] The signaling cascade following receptor activation is therefore inhibited.
Figure 1: Simplified signaling pathway of muscarinic acetylcholine receptor antagonism by (+)-Hyoscyamine Hydrobromide.
Experimental Protocols
Preparation of (+)-Hyoscyamine Hydrobromide Dosing Solution
Materials:
-
(+)-Hyoscyamine hydrobromide powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of (+)-hyoscyamine hydrobromide:
-
Determine the desired final concentration of the dosing solution (e.g., 0.05 mg/mL for a 5 µg/kg dose in a 200g rat with an injection volume of 0.2 mL).
-
Weigh the calculated amount of (+)-hyoscyamine hydrobromide powder using an analytical balance in a sterile environment.
-
-
Dissolve the powder:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile saline or PBS to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
-
Sterile filter the solution:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile vial.
-
-
Storage:
-
Store the prepared dosing solution at 2-8°C and protect it from light.
-
It is recommended to prepare fresh solutions for each experiment to ensure stability and sterility.
-
Administration of (+)-Hyoscyamine Hydrobromide to Rodents
Animal Models:
-
Commonly used rodent models include Sprague-Dawley rats, Wistar rats, and various strains of mice (e.g., C57BL/6, BALB/c).
-
The choice of model will depend on the specific research question.
Routes of Administration:
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents.
-
Subcutaneous (s.c.) injection: Results in slower absorption compared to i.p. or i.v. routes.
-
Intravenous (i.v.) injection: For rapid systemic distribution.
-
Oral gavage (p.o.): To study the effects following oral administration.
Protocol for Intraperitoneal (i.p.) Injection (as per Ghelardini et al., 1997):
-
Animal Handling: Acclimatize the animals to the experimental conditions for at least one week before the experiment. Handle the animals gently to minimize stress.
-
Dose Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the desired dose (e.g., for a 5 µg/kg dose in a 25g mouse, the injection volume of a 0.0025 mg/mL solution would be 0.05 mL).
-
Injection Procedure:
-
Restrain the mouse or rat appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 30-45 degree angle and inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Observe the animal for any adverse reactions and for the expected pharmacological effects according to the experimental design.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study with (+)-Hyoscyamine hydrobromide.
Figure 2: General experimental workflow for in vivo studies with (+)-Hyoscyamine Hydrobromide.
Safety Precautions
-
(+)-Hyoscyamine hydrobromide is a potent anticholinergic agent. Handle the powder and solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Be aware of the potential adverse effects of anticholinergic compounds, which can include dry mouth, blurred vision, tachycardia, and in high doses, central nervous system effects.
-
Dispose of all waste materials in accordance with institutional guidelines for chemical and biohazardous waste.
Conclusion
The provided application notes and protocols offer a starting point for researchers investigating the in vivo effects of (+)-hyoscyamine hydrobromide in rodent models. The unique cholinergic amplifying effects observed at low doses suggest a potential for novel therapeutic applications.[2] However, the limited availability of comprehensive dose-response and toxicity data for this specific isomer necessitates careful dose selection and thorough experimental design. Researchers are strongly encouraged to conduct pilot studies to determine the optimal dose range for their specific research objectives.
References
Application Notes and Protocols for Studying Gastrointestinal Motility Using (+)-Hyoscyamine Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Hyoscyamine hydrobromide, the dextrorotatory isomer of hyoscyamine (B1674123), is a tropane (B1204802) alkaloid and a potent antimuscarinic agent. It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in smooth muscle contraction and secretions.[1][2] These properties make it a valuable tool for researchers studying gastrointestinal (GI) physiology and pharmacology, particularly in the context of motility disorders such as irritable bowel syndrome (IBS) and peptic ulcer disease.[1][2] This document provides detailed application notes and experimental protocols for the use of (+)-Hyoscyamine hydrobromide in both in vivo and in vitro models of GI motility.
Mechanism of Action
(+)-Hyoscyamine hydrobromide exerts its effects by blocking the action of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, on muscarinic receptors within the GI tract.[1] The predominant muscarinic receptor subtype mediating smooth muscle contraction in the gut is the M3 receptor. By antagonizing these receptors, (+)-hyoscyamine hydrobromide inhibits the downstream signaling pathways that lead to muscle contraction, thereby reducing the tone and motility of the stomach and intestines.[1]
Data Presentation
The following tables summarize quantitative data on the effects of hyoscyamine and related antimuscarinic agents on gastrointestinal motility from various studies.
Table 1: In Vitro Activity of Hyoscyamine Enantiomers against Muscarinic Receptors
| Compound | Receptor Subtype | Preparation | pA2 Value (mean ± SEM) |
| R-(+)-Hyoscyamine | M3 | Rat Ileum | 6.88 ± 0.05 |
| S-(-)-Hyoscyamine | M3 | Rat Ileum | 9.04 ± 0.03 |
Source: Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine.[3]
Table 2: In Vivo Effects of Atropine (B194438) on Gastrointestinal Motility in Rats
| Compound | Parameter | Dose | Effect |
| Atropine | Gastric Emptying | 0.03 - 0.3 mg/kg | Dose-dependent delay |
| Atropine | Gastrocecal Transit Time | 1 mg/kg | Significant delay |
Source: Effect of Atropine Sulfate (B86663) on Gastric Emptying and Gastrocecal Transit Time Evaluated by Using the [1-(13)C]acetic Acid and lactose-[(13)C]ureide Breath Test in Conscious Rats.[4]
Table 3: Comparative IC50 Values of Antimuscarinic Agents
| Compound | Parameter | Preparation | IC50 Value |
| Atropine | Inhibition of intestinal myoelectric activity | Horse Plasma | 0.31 µg/L |
| Scopolamine (B1681570) | Inhibition of 5-HT3 receptor-responses | Xenopus oocytes | 2.09 µM |
Source: Plasma atropine concentrations associated with decreased intestinal motility in horses[5], The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors.[6]
Experimental Protocols
1. In Vivo Evaluation of Intestinal Motility: Charcoal Meal Test in Mice
This protocol describes the use of the charcoal meal test to assess the effect of (+)-Hyoscyamine hydrobromide on gastrointestinal transit time in mice.
Materials:
-
Male Swiss mice (20-25 g)
-
(+)-Hyoscyamine hydrobromide
-
Vehicle (e.g., saline)
-
Charcoal meal (10% activated charcoal in 5% gum acacia suspension)
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Animal Preparation: Fast mice for a period of 6 to 18 hours before the experiment, with free access to water.[7][8]
-
Drug Administration: Administer (+)-Hyoscyamine hydrobromide or vehicle intraperitoneally (i.p.) or orally (p.o.) to different groups of mice. A typical dose range for the related compound atropine is 0.03-0.3 mg/kg.[4]
-
Waiting Period: After drug administration, wait for a predetermined period (e.g., 30 minutes for i.p. administration) to allow for drug absorption.
-
Charcoal Meal Administration: Administer 0.2-0.3 mL of the charcoal meal suspension orally to each mouse using a gavage needle.[9]
-
Intestinal Transit Time: After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Dissection and Measurement: Immediately open the abdominal cavity and carefully excise the entire small intestine, from the pyloric sphincter to the ileocecal junction.
-
Lay the intestine flat on a clean surface without stretching and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal front.
-
Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the results between the control and treated groups to determine the inhibitory effect of (+)-Hyoscyamine hydrobromide.
2. In Vitro Evaluation of Smooth Muscle Contraction: Isolated Guinea Pig Ileum
This protocol details the use of an isolated organ bath to measure the antagonistic effect of (+)-Hyoscyamine hydrobromide on acetylcholine-induced contractions of guinea pig ileum smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
(+)-Hyoscyamine hydrobromide
-
Acetylcholine chloride
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducer
-
Surgical thread
Procedure:
-
Tissue Preparation: Euthanize a guinea pig by cervical dislocation and exsanguination. Open the abdominal cavity and isolate a segment of the terminal ileum.
-
Place the ileum segment in a petri dish containing pre-warmed and aerated Tyrode's solution.
-
Carefully remove the mesenteric attachment and gently flush the lumen with Tyrode's solution.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
Mounting: Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer using surgical thread.
-
Suspend the tissue in an organ bath chamber containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control Contraction: Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) to establish a baseline contractile response.
-
Antagonist Incubation: After washing out the acetylcholine and allowing the tissue to return to baseline, incubate the ileum segment with a known concentration of (+)-Hyoscyamine hydrobromide for a specific period (e.g., 20-30 minutes).
-
Challenge with Agonist: In the presence of (+)-Hyoscyamine hydrobromide, repeat the cumulative concentration-response curve for acetylcholine.
-
Data Analysis: Compare the acetylcholine concentration-response curves in the absence and presence of different concentrations of (+)-Hyoscyamine hydrobromide.
-
Calculate the IC50 value for (+)-Hyoscyamine hydrobromide (the concentration that causes 50% inhibition of the maximal acetylcholine-induced contraction). A Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of atropine sulfate on gastric emptying and gastrocecal transit time evaluated by using the [1-(13)C]acetic acid and lactose-[(13)C]ureide breath test in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
Application of (+)-Hyoscyamine Hydrobromide in Neurogenic Bladder Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic bladder is a broad term for bladder dysfunction caused by neurologic damage. This condition disrupts the complex coordination between the bladder muscles and the nervous system, leading to symptoms such as urinary incontinence, frequency, urgency, and retention. A key therapeutic strategy for managing the overactive symptoms of neurogenic bladder involves the use of antimuscarinic agents to counteract the involuntary contractions of the detrusor (bladder) muscle. (+)-Hyoscyamine hydrobromide, a tropane (B1204802) alkaloid and a potent antimuscarinic agent, serves as a valuable pharmacological tool in the investigation of neurogenic bladder pathophysiology and the development of novel therapeutics.[1][2]
Hyoscyamine (B1674123) functions by competitively blocking muscarinic acetylcholine (B1216132) receptors (primarily M2 and M3 subtypes) on bladder smooth muscle cells.[3] This antagonism inhibits the action of acetylcholine, the primary neurotransmitter responsible for bladder contraction, thereby reducing involuntary detrusor contractions and increasing bladder capacity.[3][4] These application notes provide detailed protocols for in vivo and in vitro studies investigating the effects of (+)-Hyoscyamine hydrobromide on neurogenic bladder, along with quantitative data and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
(+)-Hyoscyamine hydrobromide exerts its therapeutic effect by antagonizing muscarinic acetylcholine receptors in the bladder. The binding of acetylcholine to M3 receptors on the detrusor smooth muscle initiates a signaling cascade that leads to muscle contraction. This pathway involves the activation of Gq/11 proteins, stimulation of phospholipase C (PLC), and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. M2 receptors, though more numerous, are coupled to Gi proteins and their stimulation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP), which can indirectly promote contraction by reducing the inhibitory effects of the β-adrenergic signaling pathway. By blocking these receptors, hyoscyamine effectively interrupts these contractile signals.
Caption: Mechanism of action of (+)-Hyoscyamine hydrobromide on detrusor muscle.
Quantitative Data
The following tables summarize quantitative data from representative studies on the effects of muscarinic antagonists in neurogenic bladder.
Table 1: In Vitro Efficacy of (+)-Hyoscyamine on Rabbit Bladder Smooth Muscle
| Parameter | Agonist | (+)-Hyoscyamine Concentration | Result |
| Contraction Inhibition | Carbachol (B1668302) (1 µM) | EC50: 0.001 µg/mL | 50% effective concentration for relaxing pre-contracted bladder strips. |
EC50: Half maximal effective concentration.
Table 2: Urodynamic Effects of an Intravenous Antimuscarinic Agent (Hyoscine-N-butylbromide) in Patients with Spastic Neurogenic Bladder (n=20)
| Urodynamic Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | Percentage Change |
| Bladder Capacity (ml) | 210 ± 85 | 350 ± 120 | +66.7% |
| Degree of Spasm (Arbitrary Units) | 2.8 ± 0.5 | 1.2 ± 0.6 | -57.1% |
| Ice Water Test Response | Positive in 18/20 | Positive in 5/20 | -72.2% |
Data from a study on a related antimuscarinic agent, hyoscine-N-butylbromide, demonstrating the potential effects on urodynamic parameters.[5]
Experimental Protocols
In Vivo Urodynamic Evaluation in a Rat Model of Spinal Cord Injury
This protocol describes the assessment of (+)-Hyoscyamine hydrobromide on bladder function in a rat model of neurogenic bladder induced by spinal cord injury (SCI).
Caption: Experimental workflow for in vivo urodynamic assessment.
Materials:
-
Adult female Wistar rats (220-270 g)
-
Anesthetic (e.g., urethane, 1 g/kg)
-
Surgical instruments for laminectomy and catheter implantation
-
PE-50 tubing for catheters
-
Infusion pump
-
Pressure transducer and data acquisition system
-
(+)-Hyoscyamine hydrobromide solution
-
Sterile saline
Procedure:
-
Induction of Spinal Cord Injury: Anesthetize the rat and perform a laminectomy at the T9-T10 level to expose the spinal cord. Create a complete transection of the spinal cord. Suture the muscle and skin layers. Provide post-operative care, including manual bladder expression twice daily, until reflex voiding is established. Allow animals to recover for at least 4 weeks for the development of a stable neurogenic bladder with detrusor overactivity.
-
Catheter Implantation: Anesthetize the rat. Make a midline abdominal incision to expose the bladder. Insert a PE-50 catheter into the bladder dome and secure it with a purse-string suture. Tunnel the catheter subcutaneously to the back of the neck and exteriorize it. Implant a second catheter into the jugular vein for intravenous drug administration.
-
Urodynamic Recording: Place the conscious rat in a recording cage. Connect the bladder catheter to a pressure transducer and an infusion pump. Allow the rat to acclimate for 30-60 minutes.
-
Baseline Cystometry: Infuse sterile saline into the bladder at a constant rate (e.g., 0.1 mL/min). Record intravesical pressure continuously to measure urodynamic parameters such as bladder capacity, peak detrusor pressure, and the frequency of non-voiding contractions.
-
Drug Administration: Administer the vehicle control intravenously and record urodynamic parameters for a set period. Subsequently, administer increasing doses of (+)-Hyoscyamine hydrobromide intravenously and repeat the urodynamic recordings at each dose level.
-
Data Analysis: Analyze the recorded data to determine the dose-dependent effects of (+)-Hyoscyamine hydrobromide on bladder capacity, detrusor pressure, and the frequency of detrusor overactivity.
In Vitro Bladder Strip Contractility Assay
This protocol details the methodology for assessing the inhibitory effect of (+)-Hyoscyamine hydrobromide on agonist-induced contractions of isolated bladder smooth muscle strips.
Caption: Workflow for in vitro bladder strip contractility assay.
Materials:
-
Animal model (e.g., rabbit, rat)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 1.9, MgSO4 1.2, NaHCO3 24.9, KH2PO4 1.2, dextrose 11.7)
-
Organ bath system with temperature control and aeration (95% O2, 5% CO2)
-
Isometric force transducers and data acquisition system
-
(+)-Hyoscyamine hydrobromide
-
Carbachol (muscarinic agonist)
Procedure:
-
Tissue Preparation: Euthanize the animal and immediately excise the urinary bladder. Place the bladder in cold, oxygenated Krebs solution. Carefully remove the urothelium and cut the detrusor muscle into longitudinal strips (e.g., 2 mm wide and 8 mm long).
-
Mounting and Equilibration: Mount the muscle strips vertically in organ baths containing Krebs solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. Apply an initial tension (e.g., 1 g) and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
Contraction Induction: After equilibration, induce a stable contraction by adding a fixed concentration of carbachol (e.g., 1 µM) to the organ bath.
-
Inhibition Assay: Once a stable contraction is achieved, add cumulative concentrations of (+)-Hyoscyamine hydrobromide to the bath and record the relaxation response.
-
Data Analysis: Measure the amplitude of contraction at baseline and after the addition of each concentration of hyoscyamine. Calculate the percentage inhibition of the carbachol-induced contraction for each hyoscyamine concentration. Construct a concentration-response curve and determine the IC50 value (the concentration of hyoscyamine that produces 50% inhibition of the maximal contraction).
Logical Relationships and Experimental Design
The selection of appropriate experimental models and methodologies is crucial for obtaining meaningful data in neurogenic bladder research. The following diagram illustrates the logical flow from the clinical problem to the selection of relevant experimental approaches.
Caption: Logical framework for investigating (+)-Hyoscyamine hydrobromide.
Conclusion
(+)-Hyoscyamine hydrobromide is a fundamental tool for researchers investigating the mechanisms and treatment of neurogenic bladder. The protocols and data presented here provide a framework for conducting robust preclinical studies to evaluate the efficacy and mechanism of action of this and other antimuscarinic compounds. The use of both in vivo urodynamic studies in relevant animal models and in vitro bladder contractility assays allows for a comprehensive assessment of a compound's potential therapeutic value in treating neurogenic detrusor overactivity.
References
- 1. Your Guide to Neurogenic Bladder Medications [healthline.com]
- 2. ics.org [ics.org]
- 3. Urodynamic and Frequency-Volume Chart Parameters Influencing Anticholinergic Resistance in Patients With Neurogenic Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.renalandurologynews.com [media.renalandurologynews.com]
- 5. [Parasympathicolytic treatment of abnormal neurogenic bladder function: a urodynamic study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Hyoscyamine Hydrobromide in Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Hyoscyamine hydrobromide, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] Its anticholinergic properties lead to a reduction in secretions from various glands, including those in the respiratory tract.[2] This document provides detailed application notes and experimental protocols for the use of (+)-hyoscyamine hydrobromide in respiratory studies focused on inhibiting glandular secretions. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
(+)-Hyoscyamine hydrobromide exerts its effects by blocking the action of acetylcholine (ACh) on muscarinic receptors. In the respiratory tract, the M3 muscarinic acetylcholine receptor (mAChR) is the predominant subtype involved in mediating neuronally controlled mucus secretion from both submucosal glands and goblet cells.[3][4] The levorotatory isomer, S-(-)-hyoscyamine, is significantly more potent than the R-(+)-hyoscyamine enantiomer.[5][6]
Upon binding of ACh to the M3 receptor, a conformational change activates the associated Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ is a critical step in triggering the exocytosis of mucin-containing granules from glandular cells, resulting in mucus secretion.[7][8] (+)-Hyoscyamine hydrobromide competitively antagonizes ACh at the M3 receptor, thereby inhibiting this entire signaling pathway and reducing mucus secretion.
Signaling Pathway of M3 Muscarinic Receptor-Mediated Glandular Secretion and its Inhibition
Caption: M3 receptor signaling and inhibition by (+)-Hyoscyamine.
Data Presentation
The potency of (+)-hyoscyamine hydrobromide is determined by its affinity for muscarinic receptors. The following tables summarize the binding affinities of the active S-(-)-enantiomer and the less active R-(+)-enantiomer for the five human muscarinic receptor subtypes. Lower pKi values indicate higher binding affinity. For comparison, data on other common anticholinergic agents are included where available, primarily focusing on their effects on salivary secretions as a proxy for glandular secretion inhibition.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of Hyoscyamine Enantiomers [5]
| Receptor Subtype | S-(-)-Hyoscyamine (pKi) | R-(+)-Hyoscyamine (pKi) |
| m1 | 9.48 ± 0.18 | 8.21 ± 0.07 |
| m2 | 9.45 ± 0.31 | 7.89 ± 0.06 |
| m3 | 9.30 ± 0.19 | 8.06 ± 0.18 |
| m4 | 9.55 ± 0.13 | 8.35 ± 0.11 |
| m5 | 9.24 ± 0.30 | 8.17 ± 0.08 |
Table 2: Comparative Antisialagogue Potency of Anticholinergic Agents
| Drug | Relative Potency (vs. Atropine) | Notes |
| S-(-)-Hyoscyamine | Approximately 2x Atropine (B194438) | The active isomer of atropine.[1] |
| Glycopyrrolate | Approximately 2x Atropine[9] | Quaternary amine, limited CNS penetration.[9] Better control of secretions compared to atropine and hyoscine in some studies.[10] |
| Scopolamine (Hyoscine) | More potent than atropine | Tertiary amine, crosses the blood-brain barrier. |
Note: Direct quantitative comparisons of the effects of these drugs on the volume and viscosity of respiratory secretions are limited in publicly available literature. The data on salivary secretion is often used as an indicator of general effects on glandular secretions.
Experimental Protocols
The following are detailed protocols for assessing the efficacy of (+)-hyoscyamine hydrobromide in inhibiting respiratory glandular secretions in both in vivo and in vitro models.
In Vivo Measurement of Tracheal Mucus Secretion in an Animal Model
This protocol is adapted for use in species such as mice, rats, or guinea pigs, which are commonly used in respiratory research.[11]
Experimental Workflow
Caption: In vivo workflow for measuring mucus secretion.
Materials:
-
(+)-Hyoscyamine hydrobromide
-
Vehicle (e.g., sterile saline)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Muscarinic agonist (e.g., methacholine)
-
Phosphate-buffered saline (PBS)
-
Surgical instruments for tracheostomy
-
Tracheal cannula
-
Syringes and needles
-
Microcentrifuge tubes
Procedure:
-
Animal Preparation:
-
Acclimate animals to the laboratory environment for at least one week.
-
Anesthetize the animal using an appropriate anesthetic agent and dosage.
-
Confirm the depth of anesthesia by lack of response to a paw pinch.
-
-
Tracheostomy:
-
Place the anesthetized animal in a supine position.
-
Make a midline cervical incision to expose the trachea.
-
Carefully dissect the surrounding tissues to isolate the trachea.
-
Perform a tracheostomy by making a small incision in the trachea and insert a cannula.[12]
-
Secure the cannula in place.
-
-
Drug Administration:
-
Administer (+)-hyoscyamine hydrobromide or vehicle via a chosen route (e.g., intraperitoneal, intravenous) at predetermined doses.
-
Allow sufficient time for the drug to take effect (e.g., 30 minutes).
-
-
Stimulation of Secretion:
-
Administer a muscarinic agonist such as methacholine (B1211447) to stimulate glandular secretion. This can be done systemically or via aerosol.
-
-
Mucus Collection:
-
At a set time point after stimulation, perform a tracheal lavage.
-
Instill a known volume of PBS through the tracheal cannula and then gently aspirate the fluid.
-
Repeat this process 2-3 times to ensure maximal recovery of secretions.
-
Store the collected lavage fluid on ice.
-
-
Mucin Quantification:
-
Centrifuge the lavage fluid to pellet any cells.
-
Quantify the mucin content in the supernatant using an enzyme-linked immunosorbent assay (ELISA) specific for relevant mucins (e.g., MUC5AC, MUC5B).[13]
-
-
Data Analysis:
-
Compare the mucin concentrations between the vehicle-treated and (+)-hyoscyamine hydrobromide-treated groups.
-
Analyze the data using appropriate statistical methods to determine the dose-dependent inhibitory effect of the compound.
-
In Vitro Measurement of Mucin Secretion from Cultured Airway Epithelial Cells
This protocol utilizes primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI) to form a differentiated, mucociliary epithelium.[13]
Experimental Workflow
Caption: In vitro workflow for measuring mucin secretion.
Materials:
-
Differentiated HBE cells cultured on permeable supports
-
(+)-Hyoscyamine hydrobromide
-
Vehicle (e.g., cell culture medium)
-
Secretagogue (e.g., ATPγS, a non-hydrolyzable ATP analog)
-
Phosphate-buffered saline (PBS)
-
Microtiter plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture primary HBE cells on permeable supports at an ALI for at least 21 days to allow for full differentiation into a mucociliary epithelium.
-
-
Pre-incubation:
-
Gently wash the apical surface of the cell cultures with pre-warmed PBS to remove accumulated mucus.
-
Add fresh medium containing various concentrations of (+)-hyoscyamine hydrobromide or vehicle to the basolateral side of the cultures.
-
Incubate for a predetermined time (e.g., 1 hour) to allow for drug absorption and action.
-
-
Stimulation of Secretion:
-
Add a secretagogue, such as ATPγS, to the apical surface to stimulate mucin secretion.[13]
-
-
Collection of Secretions:
-
After a set incubation period (e.g., 30 minutes), collect the apical liquid containing the secreted mucins.
-
-
Mucin Quantification:
-
Quantify the amount of secreted mucin in the collected apical liquid using a mucin-specific ELISA (e.g., for MUC5AC and/or MUC5B).[13]
-
-
Data Analysis:
-
Compare the amount of secreted mucin in the vehicle-treated versus the (+)-hyoscyamine hydrobromide-treated cultures.
-
Perform statistical analysis to determine the inhibitory concentration (e.g., IC50) of the compound.
-
Conclusion
(+)-Hyoscyamine hydrobromide is a potent inhibitor of glandular secretions in the respiratory tract through its antagonism of muscarinic receptors, primarily the M3 subtype. The protocols outlined in this document provide a framework for researchers to quantitatively assess its effects in both in vivo and in vitro models. Such studies are crucial for understanding the therapeutic potential of (+)-hyoscyamine hydrobromide and other anticholinergic agents in respiratory diseases characterized by mucus hypersecretion. Careful consideration of dose-response relationships and comparative efficacy with other agents will be essential in advancing the development of novel therapies for these conditions.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Muscarinic M₃ receptors contribute to allergen-induced airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. atsjournals.org [atsjournals.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Atropine and Glycopyrrolate | Anesthesia Key [aneskey.com]
- 10. Comparison of Glycopyrrolate, atropine and hyoscine in mixture with neostigmine for reversal of neuromuscular block following closed mitral valvotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo preclinical test models for studying airway mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Intracellular Mucin Content In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for hyoscyamine analysis
An High-Performance Liquid Chromatography (HPLC) method for the analysis of hyoscyamine (B1674123), a tropane (B1204802) alkaloid, is a critical application in phytochemical analysis, drug development, and quality control. Hyoscyamine is the levorotatory isomer of atropine (B194438) and is utilized for its antispasmodic and anticholinergic properties.[1] This document provides a detailed application note and protocol for the quantitative analysis of hyoscyamine using HPLC with UV detection.
Application Note: Hyoscyamine Analysis by HPLC-UV
This application note outlines a robust and reliable HPLC method for the determination of hyoscyamine in various samples, including plant materials and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering excellent separation and quantification.
Chromatographic Conditions
The selection of chromatographic conditions is crucial for achieving optimal separation and sensitivity. Below is a summary of typical conditions for hyoscyamine analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Eurospher C18 (25 cm × 4 mm i.d., 5 µm)[2][3] | Primesep 200 (3.2 x 100 mm, 5 µm)[4] | Novapak Silica (7.5 cm)[5][6] |
| Mobile Phase | Isocratic mixture of triethylammonium (B8662869) phosphate (B84403) buffer (30 mM, pH 6.2) and acetonitrile (B52724) (75:25, v/v)[2][3] | Acetonitrile (40%) and 0.1% Phosphoric Acid (H₃PO₄) in Water[4] | Methanol (B129727) and 1% aqueous solution of 1-pentanesulfonic acid, sodium salt (970:30, v/v)[5][6] |
| Flow Rate | 1.0 mL/min[2][3] | 0.5 mL/min[4] | Not Specified |
| Detection | UV at 210 nm[2][3] | UV at 270 nm[4] | UV at 220 nm[5][6] |
| Injection Volume | Not Specified | Not Specified | 100 or 200 µL[5][6] |
| Column Temperature | Ambient | Ambient | Not Specified |
Method Validation Summary
Method validation is essential to ensure the reliability of the analytical data. Key validation parameters from various studies are summarized below.
| Parameter | Result |
| Linearity | The method demonstrates good linearity across various concentration ranges, with correlation coefficients (r²) typically ≥ 0.999.[5][7] |
| Limit of Detection (LOD) | For HPLC-UV, the LOD is approximately 0.5 mg/L.[2] For highly sensitive applications, LC-MS/MS can achieve LODs as low as 0.02 ng/mL.[2][8] |
| Limit of Quantification (LOQ) | For HPLC-UV, the LOQ is approximately 1.0 mg/L.[2] |
| Accuracy (Recovery) | Recoveries typically range from 86% to 105%, indicating high accuracy.[5][8][9] |
| Precision | The relative standard deviation (RSD) is generally below 5%, demonstrating good precision.[5][10] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results.
Protocol 1: Sample Preparation
A. Plant Material (e.g., leaves, roots)
-
Drying and Grinding : Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction :
-
Accurately weigh about 100 mg of the powdered plant material.
-
Transfer to a suitable vessel and add 1 mL of an extraction solvent mixture of chloroform, methanol, and 25% ammonium (B1175870) hydroxide (B78521) (15:5:1, v/v/v).[2][3]
-
For enhanced extraction efficiency, use ultrasound-assisted extraction (UAE) by sonicating the mixture for 10-15 minutes.[1]
-
-
Centrifugation and Filtration : Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 15 minutes.[1] Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Cleanup (Optional) : For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[1]
B. Pharmaceutical Formulations (e.g., Tablets, Injections)
-
Tablets :
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of hyoscyamine.
-
Dissolve the powder in a suitable solvent such as methanol or a methanol-water mixture (1:1).[5][6]
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Injections/Ophthalmic Solutions :
-
Directly dilute the liquid formulation with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter if any particulate matter is visible.
-
Protocol 2: Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL) : Accurately weigh 10 mg of hyoscyamine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Calibration Curve : Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Protocol 3: HPLC System Operation
-
System Startup : Turn on the HPLC system components (pump, detector, autosampler, column oven).
-
Mobile Phase Preparation : Prepare the chosen mobile phase (e.g., triethylammonium phosphate buffer and acetonitrile, 75:25, v/v).[3] Degas the mobile phase using an ultrasonic bath or an inline degasser.
-
System Equilibration : Purge the pump to remove any air bubbles. Equilibrate the column with the mobile phase at the specified flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.
-
Sequence Setup : Set up the injection sequence in the chromatography software, including the standard solutions for the calibration curve, quality control samples, and the unknown samples.
-
Analysis : Start the sequence. Monitor the system pressure and baseline throughout the run.
-
Data Processing : After the run is complete, integrate the peaks corresponding to hyoscyamine and calculate the concentration in the unknown samples using the calibration curve.
Caption: Workflow for HPLC analysis of hyoscyamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]
- 5. Determination of atropine (hyoscyamine) sulfate in commercial products by liquid chromatography with UV absorbance and fluorescence detection: multilaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion-pair RP-HPLC determination of hyoscyamine in Huoxue Zhitong o...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of (+)-Hyoscyamine Hydrobromide in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Hyoscyamine, the levorotatory isomer of atropine, is a tropane (B1204802) alkaloid and a potent anticholinergic agent used for various therapeutic purposes, including the treatment of gastrointestinal disorders.[1] Accurate and sensitive quantification of (+)-hyoscyamine in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for the quantification of (+)-hyoscyamine in human plasma using a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
The method described herein is based on established bioanalytical principles and offers high sensitivity and specificity, making it suitable for clinical and research applications. The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and precision by compensating for variations during sample preparation and analysis.[1]
Experimental Protocols
Materials and Reagents
-
(+)-Hyoscyamine hydrobromide reference standard
-
(-)-Hyoscyamine-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[2]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Pipettes and tips
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare stock solutions of (+)-hyoscyamine hydrobromide and the internal standard (IS), such as (-)-Hyoscyamine-d3, in methanol.
Working Standard Solutions: Prepare serial dilutions of the (+)-hyoscyamine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. A typical concentration range for the calibration curve is 20.0 to 500 pg/mL.[2][3]
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 1 ng/mL) by diluting the IS stock solution with a 50:50 mixture of acetonitrile and water.[1]
Sample Preparation
Two primary methods for plasma sample preparation are liquid-liquid extraction (LLE) and protein precipitation (PP).
Method 1: Liquid-Liquid Extraction (LLE) [3]
-
To 1.0 mL of plasma sample, add the internal standard.
-
Add an appropriate organic solvent (e.g., a mixture of n-hexane and isopropanol).
-
Vortex for an extended period to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Method 2: Protein Precipitation (PP) [1]
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography (LC)
A chiral column is recommended for the specific quantification of the l-isomer, (+)-hyoscyamine.[1][3][4]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | Chiral MZ column (250 mm × 4.6 mm, 5.0 μm)[3][4] |
| Mobile Phase | Stepwise gradient elution with n-hexane, isopropanol, and diethylamine[3][4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometry (MS/MS)
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2] |
| Ion Mode | Positive |
| MRM Transition | (+)-Hyoscyamine: m/z 290.1 → 124.1[3][4] |
| Internal Standard (e.g., (-)-Hyoscyamine-d3): Adjust for mass shift | |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperatures | Optimized for the specific instrument |
Data Presentation
Method Validation Summary
The performance of the LC-MS/MS method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
| Parameter | Typical Performance |
| Linearity Range | 20.0 - 500 pg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (CV%) | Within 6.3%[3] |
| Accuracy (%RE) | -4.5% to +5.1%[2][3] |
| Recovery | 86.0 - 105%[5] |
| Limit of Quantification (LOQ) | 20.0 pg/mL[4] |
Visualizations
Experimental Workflow Diagram
Caption: Overview of the analytical workflow for hyoscyamine (B1674123) quantification.
Mass Spectrometry Detection Pathway
Caption: MRM pathway for (+)-hyoscyamine detection in the mass spectrometer.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an LC/MS/MS method for the determination of L-hyoscyamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of (+)-Hyoscyamine Hydrobromide from Tropine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of (+)-hyoscyamine hydrobromide, commencing from tropine (B42219). The synthesis involves a three-step process: the esterification of tropine with a tropic acid derivative to yield racemic atropine (B194438), the chiral resolution of atropine to isolate the desired (+)-hyoscyamine enantiomer, and the subsequent conversion to its hydrobromide salt. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and analytical methods for purity assessment. A detailed workflow diagram generated using Graphviz is also provided to visually represent the entire process.
Introduction
Hyoscyamine, a tropane (B1204802) alkaloid, is the levorotatory isomer of atropine and a potent anticholinergic agent. Its dextrorotatory enantiomer, (+)-hyoscyamine, is of significant interest in pharmaceutical research for studying stereospecific interactions with muscarinic acetylcholine (B1216132) receptors. The synthesis of enantiomerically pure (+)-hyoscyamine hydrobromide is crucial for accurate pharmacological evaluation and drug development. This protocol outlines a reliable method for its preparation from readily available tropine.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of (+)-Hyoscyamine hydrobromide.
Experimental Protocols
Step 1: Synthesis of Atropine (Racemic Hyoscyamine)
This procedure outlines the esterification of tropine with acetyltropoyl chloride to produce atropine.
Materials:
-
Tropine
-
Tropic acid
-
Acetyl chloride
-
Thionyl chloride
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Acetyltropoyl Chloride: In a round-bottom flask, suspend tropic acid in anhydrous dichloromethane. Add acetyl chloride and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 1 hour. Cool the mixture to 0°C and slowly add thionyl chloride. Allow the reaction to proceed at room temperature overnight. The solvent is then removed under reduced pressure to yield crude acetyltropoyl chloride.
-
Esterification: Dissolve tropine in anhydrous dichloromethane and cool to 0°C. Add the crude acetyltropoyl chloride solution dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up and Hydrolysis: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain a crude intermediate. Hydrolyze the acetyl group by dissolving the residue in dilute hydrochloric acid and heating the solution.
-
Isolation of Atropine: After cooling, basify the aqueous solution with a suitable base (e.g., sodium carbonate) to precipitate the crude atropine. Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Chiral Resolution of Atropine
This protocol describes the separation of (+)-hyoscyamine from racemic atropine using (+)-tartaric acid.
Materials:
-
Crude Atropine
-
(+)-Tartaric acid
-
Sodium hydroxide (B78521) (NaOH) solution, 2M
-
Dichloromethane (DCM)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the crude atropine in warm methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in warm methanol.
-
Crystallization: Add the tartaric acid solution to the atropine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the diastereomeric salts. The (+)-hyoscyamine-(+)-tartrate salt is typically less soluble and will precipitate first.
-
Fractional Recrystallization: The initial precipitate may not be enantiomerically pure. Therefore, perform several recrystallizations from methanol to enhance the diastereomeric purity. Monitor the optical rotation of the mother liquor at each step.
-
Isolation of the Diastereomeric Salt: Collect the crystals of (+)-hyoscyamine-(+)-tartrate by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of (+)-Hyoscyamine Free Base: Suspend the isolated diastereomeric salt in water and add 2M sodium hydroxide solution until the pH is basic (pH > 10). Extract the liberated (+)-hyoscyamine free base with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield (+)-hyoscyamine free base.
Step 3: Synthesis and Purification of (+)-Hyoscyamine Hydrobromide
This final step involves the conversion of the free base to its hydrobromide salt and subsequent purification.
Materials:
-
(+)-Hyoscyamine free base
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Diethyl ether
Procedure:
-
Salt Formation: Dissolve the (+)-hyoscyamine free base in a minimal amount of ethanol. Cool the solution in an ice bath and add a stoichiometric amount of 48% hydrobromic acid dropwise with stirring.
-
Precipitation: The (+)-hyoscyamine hydrobromide will precipitate out of the solution. To enhance precipitation, diethyl ether can be added as an anti-solvent.
-
Recrystallization: Collect the crude (+)-hyoscyamine hydrobromide by filtration. Purify the product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. Dissolve the crude salt in a minimum amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at a moderate temperature.
Data Presentation
| Parameter | Atropine Synthesis | Chiral Resolution | Hydrobromide Formation & Purification |
| Expected Yield | 70-85% | 30-40% (of theoretical (+)-enantiomer) | >90% |
| Melting Point (°C) | 114-118 (Atropine) | 106-109 ((+)-Hyoscyamine) | 150-152 ((+)-Hyoscyamine HBr) |
| Specific Rotation [α]D | 0° (racemic) | > +21° (c=1, ethanol) | > +24° (c=2, water) |
| Purity (by HPLC) | >95% (racemic) | >99% (enantiomeric excess) | >99.5% |
Analytical Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar) for enantiomeric purity
-
C18 column for chemical purity
Chiral HPLC Method for Enantiomeric Purity:
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (e.g., 80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
Reversed-Phase HPLC Method for Chemical Purity:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
Determination of Melting Point
The melting point of the final product should be determined using a standard melting point apparatus. A sharp melting range close to the literature value is indicative of high purity.
Measurement of Specific Optical Rotation
The specific optical rotation of the final product should be measured using a polarimeter. The observed rotation is a critical indicator of the enantiomeric purity of the (+)-hyoscyamine hydrobromide.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis and purification of (+)-hyoscyamine hydrobromide from tropine. The methods described are robust and can be adapted for various research and development applications. Adherence to the outlined procedures and analytical controls will ensure the production of a high-purity product suitable for pharmacological and further chemical studies.
Application Notes and Protocols for the Experimental Use of (+)-Hyoscyamine Hydrobromide as an Antispasmodic Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of (+)-Hyoscyamine hydrobromide, a well-established antispasmodic agent. This document details its mechanism of action, presents key pharmacological data, and offers detailed protocols for its evaluation in both in vitro and in vivo models.
Introduction
(+)-Hyoscyamine, a tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its hydrobromide salt is frequently used in pharmaceutical preparations. By blocking the action of acetylcholine at muscarinic receptors on smooth muscle cells, (+)-Hyoscyamine hydrobromide effectively reduces muscle spasms and is employed in the treatment of various gastrointestinal disorders characterized by hypermotility.[1][2]
Mechanism of Action
(+)-Hyoscyamine hydrobromide exerts its antispasmodic effects by competitively blocking muscarinic acetylcholine receptors, with a notable affinity for M3 receptors located on smooth muscle cells.[1] In the gastrointestinal tract, parasympathetic stimulation via acetylcholine binding to M3 receptors triggers a signaling cascade that leads to smooth muscle contraction. (+)-Hyoscyamine hydrobromide prevents this by occupying the receptor binding site, thereby inhibiting the downstream signaling pathway and promoting muscle relaxation.[1][3]
Signaling Pathway of Muscarinic M3 Receptor-Mediated Smooth Muscle Contraction
The binding of acetylcholine to the M3 muscarinic receptor, a G-protein coupled receptor, initiates the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration results in the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. (+)-Hyoscyamine hydrobromide, by blocking the initial receptor activation, effectively inhibits this entire cascade.
Quantitative Data
The antispasmodic activity of (+)-Hyoscyamine hydrobromide can be quantified using various pharmacological parameters. The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. A higher pA2 value indicates a higher affinity.
| Parameter | Value | Tissue/Preparation | Reference |
| pA2 | 9.46 ± 0.05 | Guinea Pig Ileum | [4] |
| log K (protonated form) | 9.58 | Guinea Pig Ileum | [5][6] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. The log K represents the logarithm of the affinity constant.
Experimental Protocols
In Vitro Antispasmodic Activity Assessment: Isolated Guinea Pig Ileum Assay
This protocol details the procedure for evaluating the antispasmodic effect of (+)-Hyoscyamine hydrobromide on acetylcholine-induced contractions in an isolated guinea pig ileum preparation.
Materials and Reagents:
-
Guinea pig (250-350 g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)
-
Acetylcholine (ACh) stock solution (1 mg/mL) and serial dilutions
-
(+)-Hyoscyamine hydrobromide stock solution (1 mg/mL) and serial dilutions
-
Isolated organ bath system with a transducer and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing fresh, aerated Tyrode's solution.
-
Carefully remove the mesenteric attachments and flush the lumen with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Tissue Mounting:
-
Mount a segment of the ileum in the isolated organ bath (10-20 mL capacity) containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
Apply an initial tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Determining the Effect of (+)-Hyoscyamine hydrobromide:
-
Record a stable baseline.
-
Construct a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish the normal contractile response.
-
Wash the tissue thoroughly until the baseline is restored.
-
Introduce a known concentration of (+)-Hyoscyamine hydrobromide into the bath and incubate for a predetermined time (e.g., 15-20 minutes).
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for acetylcholine.
-
Repeat this process with increasing concentrations of (+)-Hyoscyamine hydrobromide.
-
-
Data Analysis:
-
Measure the peak height of contractions for each acetylcholine concentration, both in the absence and presence of the antagonist.
-
Plot the concentration-response curves.
-
Determine the EC50 values for acetylcholine in each condition.
-
Perform a Schild plot analysis by plotting log(concentration ratio - 1) against the negative log of the molar concentration of the antagonist to determine the pA2 value.
-
In Vivo Antispasmodic Activity Assessment: Castor Oil-Induced Diarrhea Model in Mice
This protocol describes an in vivo model to assess the antidiarrheal (and by extension, antispasmodic) activity of (+)-Hyoscyamine hydrobromide.
Materials and Reagents:
-
Swiss albino mice (20-25 g)
-
(+)-Hyoscyamine hydrobromide
-
Castor oil
-
Loperamide (standard drug)
-
Vehicle (e.g., 0.9% saline or 5% Tween 80)
-
Oral gavage needles
-
Cages with blotting paper lining the bottom
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the laboratory conditions for at least one week.
-
Fast the animals for 18-24 hours before the experiment, with free access to water.
-
Divide the mice into at least four groups (n=6-8 per group):
-
Group I (Control): Vehicle
-
Group II (Standard): Loperamide (e.g., 3 mg/kg, p.o.)
-
Group III (Test Drug): (+)-Hyoscyamine hydrobromide (low dose, p.o.)
-
Group IV (Test Drug): (+)-Hyoscyamine hydrobromide (high dose, p.o.)
-
-
-
Drug Administration and Diarrhea Induction:
-
Administer the vehicle, loperamide, or (+)-Hyoscyamine hydrobromide orally to the respective groups.
-
One hour after drug administration, orally administer 0.5 mL of castor oil to each mouse to induce diarrhea.
-
-
Observation and Data Collection:
-
Place each mouse in an individual cage lined with pre-weighed blotting paper.
-
Observe the animals for a period of 4-6 hours.
-
Record the time of the first diarrheal stool (onset of diarrhea).
-
Count the total number of diarrheal (wet) and total fecal outputs for each animal.
-
At the end of the observation period, weigh the blotting paper to determine the total weight of the fecal output.
-
-
Data Analysis:
-
Calculate the percentage inhibition of defecation and the percentage reduction in fecal weight for the treated groups compared to the control group.
-
Compare the onset of diarrhea between the groups.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
-
Conclusion
(+)-Hyoscyamine hydrobromide is a potent antispasmodic agent with a well-defined mechanism of action centered on the competitive antagonism of muscarinic acetylcholine receptors. The provided protocols for in vitro and in vivo studies offer robust methods for the characterization and evaluation of its antispasmodic properties. These experimental frameworks are essential for preclinical drug development and for further elucidating the pharmacological profile of this and other antispasmodic compounds.
References
- 1. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 2. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Affinities of the protonated and non-protonated forms of hyoscine and hyoscine N-oxide for muscarinic receptors of the guinea-pig ileum and a comparison of their size in solution with that of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinities of the protonated and non-protonated forms of hyoscine and hyoscine N-oxide for muscarinic receptors of the guinea-pig ileum and a comparison of their size in solution with that of atropine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cryo-EM Studies of (+)-Hyoscyamine Hydrobromide Bound to Muscarinic Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Hyoscyamine, the dextrorotatory enantiomer of atropine, is a tropane (B1204802) alkaloid that acts as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These G protein-coupled receptors (GPCRs) are central to a vast array of physiological functions and are classified into five subtypes (M1-M5). The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins, leading to distinct downstream signaling cascades.[3][4][5] Understanding the structural basis of antagonist binding is crucial for the development of subtype-selective drugs with improved therapeutic profiles for a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of GPCRs in various functional states, including in complex with antagonists. These structural insights can reveal the molecular determinants of ligand binding, selectivity, and the mechanism of receptor inactivation.
This document provides a comprehensive set of protocols for the structural determination of a muscarinic receptor in complex with (+)-Hyoscyamine hydrobromide using single-particle cryo-EM. The methodologies are based on established protocols for muscarinic receptor structural biology.[5][6][7][8]
Quantitative Data: Ligand Binding Affinities
The binding affinities of the enantiomers of hyoscyamine (B1674123) for human muscarinic receptor subtypes are summarized below. This data is critical for designing binding assays and for interpreting the structural data in a pharmacological context.
Table 1: pKi Values of Hyoscyamine Enantiomers for Human Muscarinic Receptor Subtypes
| Enantiomer | m1 | m2 | m3 | m4 | m5 |
| R-(+)-Hyoscyamine | 8.21 ± 0.07 | 7.89 ± 0.06 | 8.06 ± 0.18 | 8.35 ± 0.11 | 8.17 ± 0.08 |
| S-(-)-Hyoscyamine | 9.48 ± 0.18 | 9.45 ± 0.31 | 9.30 ± 0.19 | 9.55 ± 0.13 | 9.24 ± 0.30 |
Data sourced from Ghelardini et al. (1997).
Table 2: pA2 Values of Hyoscyamine Enantiomers for M1, M2, and M3 Receptor Subtypes
| Enantiomer | M1 (rabbit vas deferens) | M2 (rat atrium) | M3 (rat ileum) |
| R-(+)-Hyoscyamine | 7.05 ± 0.05 | 7.25 ± 0.04 | 6.88 ± 0.05 |
| S-(-)-Hyoscyamine | 9.33 ± 0.03 | 8.95 ± 0.01 | 9.04 ± 0.03 |
Data sourced from Ghelardini et al. (1997).
Note: The potency of R-(+)-hyoscyamine is approximately 30-fold lower than that of the S-(-) enantiomer.[2]
Signaling Pathways
Muscarinic receptors initiate signaling cascades through coupling to distinct heterotrimeric G proteins. The diagram below illustrates the canonical signaling pathways for the Gq/11 and Gi/o coupled receptors. (+)-Hyoscyamine, as an antagonist, blocks the initiation of these pathways by preventing the binding of the endogenous agonist, acetylcholine.
Caption: Canonical signaling pathways of muscarinic receptors.
Experimental Protocols
This section outlines a detailed protocol for determining the cryo-EM structure of the M2 muscarinic receptor (M2R) in complex with (+)-Hyoscyamine hydrobromide. The M2R is chosen as a representative subtype that couples to Gi/o proteins.
Expression and Purification of M2 Muscarinic Receptor
This protocol is adapted from methodologies used for M2R and M3R structural studies.[6][7][8]
-
Construct Design:
-
The human M2R gene is cloned into a baculovirus transfer vector (e.g., pFastBac1).
-
To enhance expression and stability, the flexible third intracellular loop (ICL3) may be replaced with a T4 Lysozyme (T4L) fusion protein.
-
An N-terminal FLAG tag and a C-terminal His-tag (e.g., 8xHis) are included for purification.
-
-
Expression in Insect Cells:
-
Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen).
-
Infect Spodoptera frugiperda (Sf9) insect cells at a density of 2-3 x 10⁶ cells/mL with the M2R-T4L baculovirus.
-
Grow cells in suspension culture at 27°C for 48-60 hours post-infection.
-
-
Membrane Preparation and Solubilization:
-
Harvest cells by centrifugation (2,000 x g, 10 min).
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, protease inhibitors) and lyse by sonication or dounce homogenization.
-
Isolate cell membranes by ultracentrifugation (100,000 x g, 45 min).
-
Resuspend membranes in a solubilization buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM), 0.1% (w/v) cholesteryl hemisuccinate (CHS), and protease inhibitors.
-
Stir gently at 4°C for 2 hours to solubilize the receptor.
-
Clarify the solubilized material by ultracentrifugation (100,000 x g, 30 min).
-
-
Affinity Purification:
-
Incubate the supernatant with anti-FLAG M2 affinity resin for 2-4 hours at 4°C.
-
Wash the resin extensively with a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM, and 0.005% CHS.
-
Elute the receptor by competitive elution with the same buffer supplemented with 0.2 mg/mL FLAG peptide.
-
(Optional) Perform a second affinity step using Ni-NTA resin to bind the C-terminal His-tag for higher purity.
-
Cryo-EM Sample Preparation
This stage involves forming the antagonist-bound complex and preparing vitrified grids.
-
Complex Formation:
-
Concentrate the purified M2R-T4L protein to ~5-10 mg/mL.
-
Add a 10-fold molar excess of (+)-Hyoscyamine hydrobromide to the purified receptor.
-
Incubate the mixture on ice for at least 1 hour to ensure saturation of the binding sites.
-
-
Vitrification:
-
Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3 Au 300-mesh) to render them hydrophilic.
-
Apply 3-4 µL of the M2R-(+)-Hyoscyamine complex solution to the grid.
-
Using an automated vitrification robot (e.g., Vitrobot Mark IV or Leica EM GP), blot the grid for 3-5 seconds to create a thin film of the sample.
-
Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[9]
-
Store the vitrified grids in liquid nitrogen until imaging.
-
Cryo-EM Data Acquisition and Processing
-
Data Collection:
-
Load the vitrified grid into a Titan Krios or Glacios transmission electron microscope operating at 300 kV or 200 kV, respectively.
-
Equip the microscope with a direct electron detector (e.g., Gatan K3 or Falcon 4).
-
Use automated data collection software (e.g., EPU or SerialEM) to acquire a large dataset of movie micrographs. Typical parameters include a total electron dose of 50-60 e⁻/Ų fractionated over 40-50 frames.
-
-
Image Processing:
-
Perform motion correction and dose-weighting of the movie frames using software like MotionCor2 or RELION's implementation.
-
Estimate the contrast transfer function (CTF) for each micrograph using CTFFIND4 or Gctf.
-
Perform automated particle picking using a template-based or deep-learning-based picker (e.g., LoG-based picker in RELION or Topaz).
-
Extract the particles and subject them to several rounds of 2D classification to remove ice contaminants, aggregates, and poorly defined particles.
-
Generate an ab initio 3D model from the cleaned particle stack.
-
Perform multiple rounds of 3D classification and refinement in software like RELION or cryoSPARC to obtain a high-resolution 3D reconstruction of the M2R-(+)-Hyoscyamine complex.
-
Perform model building into the cryo-EM density map using Coot and refine the atomic model using Phenix or Refmac5.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire process, from construct design to the final atomic model.
Caption: Experimental workflow for cryo-EM structure determination.
References
- 1. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]
- 2. Constitutive inhibitory action of muscarinic receptors on adenylyl cyclase in cardiac membranes and its stereospecific suppression by hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the M2 muscarinic receptor-β-arrestin complex in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: (+)-Hyoscyamine Hydrobromide Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (+)-Hyoscyamine hydrobromide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of (+)-Hyoscyamine hydrobromide in an aqueous solution?
A1: The stability of (+)-Hyoscyamine hydrobromide in solution is primarily influenced by three main factors: pH, temperature, and exposure to light. Additionally, oxidative processes can contribute to its degradation.
Q2: How does pH affect the stability of the solution?
A2: The pH of the solution is a critical factor in the degradation of hyoscyamine (B1674123). The primary degradation pathways influenced by pH are hydrolysis and dehydration.
-
Acidic Conditions (pH < 3): In strongly acidic environments, the ester linkage of hyoscyamine is susceptible to hydrolysis, breaking down into tropine (B42219) and tropic acid.
-
Neutral to Alkaline Conditions (pH > 7): Under neutral to alkaline conditions, hyoscyamine can undergo dehydration to form apoatropine. Hydrolysis also occurs and is catalyzed by hydroxyl ions.
-
Optimal pH for Stability: Studies on the closely related compound atropine (B194438) (the racemic mixture of hyoscyamine) have shown that maximum stability against hydrolysis is achieved in the pH range of 3 to 4.
Q3: What is racemization and how does it affect my experiments?
A3: (+)-Hyoscyamine is the levorotatory (l-) isomer of atropine and is the more pharmacologically active form. Racemization is the process where the pure l-hyoscyamine (B7768854) converts into a mixture of l- and d-hyoscyamine, known as atropine. This process reduces the potency of your solution. Racemization is influenced by temperature and pH.
Q4: What are the recommended storage conditions for a (+)-Hyoscyamine hydrobromide solution?
A4: To minimize degradation, solutions of (+)-Hyoscyamine hydrobromide should be:
-
Stored at controlled room temperature (20°C to 25°C or 68°F to 77°F) , with short excursions permitted between 15°C and 30°C (59°F and 86°F).[1] Refrigeration can further enhance stability, especially for long-term storage.
-
Protected from light by using amber or opaque containers.[2][3]
-
Stored in tightly sealed containers to prevent evaporation and contamination.[3]
-
Maintained at an optimal pH , preferably between 3 and 4, using a suitable buffer system if necessary for long-term stability.
Q5: Are there any chemical stabilizers I can add to my solution?
A5: Yes, the addition of certain excipients can enhance the stability of your hyoscyamine solution:
-
Buffers: To maintain the optimal pH, citrate (B86180) or phosphate (B84403) buffers are commonly used in pharmaceutical formulations.
-
Antioxidants: To prevent oxidative degradation, antioxidants such as sodium metabisulfite (B1197395) or ascorbic acid can be incorporated into the formulation. These are particularly useful if the solution is exposed to oxygen or contains components that can generate free radicals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency in my hyoscyamine standard solution. | 1. Incorrect pH: The pH of your solution may be too high or too low, leading to hydrolysis or dehydration. 2. Racemization: Storage at elevated temperatures can accelerate the conversion of active l-hyoscyamine to the less active atropine. 3. Photodegradation: Exposure to UV or ambient light can cause degradation. 4. Oxidation: Dissolved oxygen or oxidizing contaminants can degrade the molecule. | 1. Verify and adjust pH: Measure the pH of your solution. If it's outside the optimal range of 3-4, consider preparing a new solution using a suitable buffer (e.g., citrate buffer). 2. Control temperature: Store your stock solutions and working standards in a refrigerator (2-8°C) for long-term stability. For daily use, allow the solution to come to room temperature before use and return to the refrigerator promptly. 3. Protect from light: Always store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to light during experiments. 4. Use deoxygenated solvents and consider antioxidants: For maximum stability, prepare solutions with deoxygenated water (e.g., by sparging with nitrogen). For long-term storage, consider adding an antioxidant like sodium metabisulfite (e.g., at a concentration of 0.05-0.1% w/v). |
| Appearance of unknown peaks in my HPLC chromatogram. | 1. Degradation Products: The new peaks are likely degradation products such as tropic acid, tropine, or apoatropine. 2. Contamination: The solution may have been contaminated. | 1. Identify degradation products: Compare the retention times of the unknown peaks with those of known degradation product standards (if available). The primary degradation products to expect are tropic acid and apoatropine. 2. Perform forced degradation studies: To confirm the identity of degradation peaks, intentionally degrade a small sample of your hyoscyamine solution under acidic, basic, oxidative, and photolytic conditions. This will help in identifying the retention times of the specific degradation products. 3. Prepare fresh solutions: If contamination is suspected, prepare a fresh solution using high-purity solvents and reagents. |
| Precipitate formation in the solution. | 1. Solubility Issues: The concentration of hyoscyamine hydrobromide may exceed its solubility in the chosen solvent system, especially at lower temperatures. 2. pH-dependent solubility: Changes in pH can affect the solubility of hyoscyamine. 3. Interaction with buffer salts: Incompatibility between hyoscyamine and the buffer system at certain concentrations. | 1. Check solubility limits: Ensure the concentration of your solution is within the known solubility limits for the solvent and temperature. Gentle warming and sonication may help in redissolving the precipitate. 2. Monitor and control pH: Ensure the pH of the solution is maintained within a range where hyoscyamine hydrobromide is soluble. 3. Evaluate buffer compatibility: If using a buffer, ensure it is compatible with hyoscyamine hydrobromide at the desired concentration. You may need to screen different buffer systems. |
Quantitative Data on Degradation
The degradation of hyoscyamine is a complex process. The following table summarizes the key degradation pathways and the factors that influence them.
| Degradation Pathway | Primary Products | Influencing Factors | Conditions Favoring Degradation |
| Hydrolysis | Tropic acid and Tropine | pH, Temperature | Strongly acidic (pH < 3) and alkaline (pH > 7) conditions. Higher temperatures accelerate the reaction. |
| Dehydration | Apoatropine | pH, Temperature | Neutral to alkaline conditions. Higher temperatures accelerate the reaction. |
| Racemization | d-hyoscyamine (forming atropine) | Temperature, pH | Elevated temperatures significantly increase the rate of racemization. |
| Oxidation | Various oxidative products | Presence of oxygen, oxidizing agents, light | Exposure to air (oxygen), presence of metal ions, and exposure to UV light. |
Table 1: Key Degradation Pathways of (+)-Hyoscyamine Hydrobromide.
A kinetic study on the hydrolysis of atropine provides valuable insights into the stability of hyoscyamine. The pH of minimum hydrolysis (maximum stability) is temperature-dependent.
| Temperature | pH of Maximum Stability |
| 0°C | 4.11 |
| 20°C | 3.85 |
| 40°C | 3.63 |
| 60°C | 3.45 |
| 80°C | 3.32 |
| 100°C | 3.24 |
Table 2: pH of Maximum Stability for Atropine Hydrolysis at Different Temperatures. (Data adapted from kinetic studies on atropine).
Experimental Protocols
Protocol 1: Preparation of a Stabilized (+)-Hyoscyamine Hydrobromide Stock Solution
This protocol describes the preparation of a stock solution with enhanced stability for use as an analytical standard or in experimental assays.
Materials:
-
(+)-Hyoscyamine hydrobromide powder
-
High-purity water (HPLC grade), deoxygenated by sparging with nitrogen for 15-20 minutes
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Sodium metabisulfite (optional, as an antioxidant)
-
Amber volumetric flasks
-
Calibrated pH meter
Procedure:
-
Prepare the Citrate Buffer (0.1 M, pH 3.5):
-
Dissolve 1.92 g of citric acid monohydrate in approximately 80 mL of deoxygenated water.
-
Slowly add a 0.1 M sodium citrate solution (prepared by dissolving 2.94 g of sodium citrate dihydrate in 100 mL of deoxygenated water) while monitoring the pH.
-
Adjust the pH to 3.5 using the sodium citrate solution or small amounts of 0.1 M citric acid.
-
Transfer the solution to a 100 mL volumetric flask and bring it to volume with deoxygenated water.
-
-
Prepare the Stabilized Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of (+)-Hyoscyamine hydrobromide powder.
-
Transfer the powder to a 10 mL amber volumetric flask.
-
(Optional) If using an antioxidant, add 5 mg of sodium metabisulfite to the flask.
-
Add approximately 8 mL of the prepared citrate buffer (pH 3.5) to the flask.
-
Gently swirl or sonicate the flask until the powder is completely dissolved.
-
Bring the solution to the final volume with the citrate buffer.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
-
Storage:
-
Store the prepared stock solution in the amber volumetric flask, tightly sealed, at 2-8°C.
-
Protocol 2: Forced Degradation Study to Identify Degradation Products
This protocol outlines a forced degradation study to identify the degradation products of (+)-Hyoscyamine hydrobromide under various stress conditions. This is essential for developing a stability-indicating analytical method.
Materials:
-
(+)-Hyoscyamine hydrobromide solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Prepare Samples:
-
Acid Hydrolysis: Mix equal volumes of the hyoscyamine solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the hyoscyamine solution and 0.1 M NaOH.
-
Oxidative Degradation: Mix equal volumes of the hyoscyamine solution and 3% H₂O₂.
-
Thermal Degradation: Place a sample of the hyoscyamine solution in an oven at a controlled temperature (e.g., 60°C).
-
Photodegradation: Place a sample of the hyoscyamine solution in a transparent container inside a photostability chamber. Expose the sample to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Control Sample: Keep a sample of the hyoscyamine solution protected from light at room temperature.
-
-
Incubation:
-
Incubate the acid, base, oxidative, and thermal degradation samples for a specified period (e.g., 24, 48, or 72 hours), periodically taking aliquots for analysis. The goal is to achieve approximately 10-30% degradation of the parent compound.
-
-
Analysis:
-
At each time point, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analyze all samples (including the control) by a suitable stability-indicating HPLC method. A reverse-phase C18 column with UV detection (e.g., at 210-220 nm) is a common choice.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent (+)-hyoscyamine.
-
-
Data Interpretation:
-
The peaks that appear under specific stress conditions are indicative of the degradation products formed through those pathways. This information is crucial for validating that your analytical method can separate the active ingredient from its degradation products.
-
Visualizations
References
Technical Support Center: Managing Anticholinergic Side Effects of (+)-Hyoscyamine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the anticholinergic side effects of (+)-hyoscyamine in animal studies. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments with (+)-hyoscyamine.
Problem 1: Severe dry mouth (xerostomia) is observed in study animals, impacting their feeding and well-being.
-
Q: What are the signs of severe xerostomia in rodents?
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A: Signs include excessive grooming of the face, difficulty swallowing dry food pellets, weight loss due to decreased food intake, and oral lesions.
-
-
Q: How can I mitigate hyoscyamine-induced xerostomia?
-
A: Consider the following strategies:
-
Dose Reduction: The simplest approach is to lower the dose of (+)-hyoscyamine to the minimum effective level for your primary experimental endpoint.[1][2]
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Dietary Modification: Provide animals with softened or moist food to facilitate eating. Ensure constant access to water.
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Sialogogue Co-administration: Administer a cholinergic agonist, such as pilocarpine (B147212), to stimulate salivary secretion.[3][4] It is crucial to conduct a pilot study to determine the optimal dose and timing of pilocarpine administration to counteract the drying effects of hyoscyamine (B1674123) without interfering with the primary study outcomes.
-
-
-
Q: What is a sample protocol for pilocarpine co-administration in rats to counteract xerostomia?
-
A: Please refer to the detailed experimental protocol for "Pilocarpine Reversal of Hyoscyamine-Induced Xerostomia in Rats" in the Experimental Protocols section.
-
Problem 2: Animals are exhibiting significant cardiovascular side effects, such as tachycardia.
-
Q: How do I monitor cardiovascular parameters in rodents during my study?
-
A: Non-invasive methods for monitoring heart rate in rodents include tail-cuff systems and telemetry implants for continuous monitoring. For acute, anesthetized studies, ECG can be used.
-
-
Q: What are my options if tachycardia becomes a confounding factor?
-
A:
-
Dose Adjustment: As with other side effects, the first step should be to determine if a lower dose of (+)-hyoscyamine can be used.
-
Alternative Anticholinergics: If the experimental design allows, consider using a more receptor-subtype-selective antimuscarinic agent that may have a less pronounced effect on heart rate.
-
Beta-blockers (with caution): In specific, well-justified cases, a low dose of a cardioselective beta-blocker could be considered to manage tachycardia. However, this introduces a confounding variable and should be carefully validated.
-
-
Problem 3: Gastrointestinal stasis and constipation are observed, affecting animal health and data variability.
-
Q: What are the signs of gastrointestinal stasis in rodents?
-
A: Signs include reduced or absent fecal output, abdominal bloating, and decreased food and water consumption.
-
-
Q: How can I manage hyoscyamine-induced constipation?
-
A:
-
Hydration and Diet: Ensure ad libitum access to water and provide a high-fiber diet or dietary supplements that promote gastrointestinal motility.
-
Prokinetic Agents: The use of prokinetic agents is generally not recommended as they may counteract the intended anticholinergic effect of hyoscyamine. Dose reduction of hyoscyamine is the preferred approach.
-
Stool Softeners: In severe cases, and after consulting with a veterinarian, a mild stool softener may be administered.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of (+)-hyoscyamine in animal research.
-
Q: What are the most common anticholinergic side effects of (+)-hyoscyamine in animal models?
-
A: The most frequently observed side effects are dose-dependent and include dry mouth (xerostomia), mydriasis (pupil dilation), blurred vision, tachycardia, decreased gastrointestinal motility leading to constipation, and urinary retention.[5][6][7] At higher doses, central nervous system effects such as restlessness and disorientation may occur.[8]
-
-
Q: At what dose do these side effects typically appear in rodents?
-
A: The dose at which side effects become apparent can vary depending on the species, strain, and route of administration. It is essential to perform a dose-response study to determine the therapeutic window for your specific experimental model. The table below provides a general guideline for reported effective doses and observed side effects in rats.
-
-
Q: Can I develop a tolerance to the side effects of hyoscyamine with chronic administration?
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A: Some degree of tolerance to certain anticholinergic side effects may develop over time. However, this is not always predictable and should be assessed on a case-by-case basis within your study design.
-
-
Q: Are there any alternatives to (+)-hyoscyamine with a more favorable side effect profile?
-
A: Depending on the specific research question, other antimuscarinic agents with greater selectivity for certain muscarinic receptor subtypes (M1-M5) may offer a more targeted effect with fewer side effects. For example, if the goal is to target gastrointestinal motility, a peripherally restricted anticholinergic might be considered to minimize central nervous system effects.
-
Data Presentation
Table 1: Dose-Response of (+)-Hyoscyamine Side Effects in Rats (Oral Administration)
| Dose (mg/kg) | Primary Therapeutic Effect | Commonly Observed Anticholinergic Side Effects |
| 0.1 - 0.5 | Reduction in gastrointestinal spasms | Mild xerostomia, slight mydriasis |
| 0.5 - 2.0 | Inhibition of gastric secretion | Moderate to severe xerostomia, significant mydriasis, tachycardia |
| > 2.0 | Significant reduction in GI motility | Severe xerostomia, pronounced mydriasis, tachycardia, potential for urinary retention and CNS effects |
Note: This table provides approximate dose ranges and observed effects. Actual results may vary based on experimental conditions.
Table 2: Potential Mitigating Agents for Hyoscyamine-Induced Side Effects in Rodents
| Side Effect | Mitigating Agent | Animal Model | Typical Dose Range (mg/kg) | Route of Administration |
| Xerostomia | Pilocarpine | Rat | 0.2 - 1.0 | Subcutaneous (SC) or Intraperitoneal (IP) |
| Tachycardia | Atenolol (Cardioselective β-blocker) | Rat | 1.0 - 5.0 | Oral (PO) or Intraperitoneal (IP) |
Caution: The use of mitigating agents should be carefully considered and validated to ensure they do not interfere with the primary experimental outcomes.
Experimental Protocols
Protocol 1: Pilocarpine Reversal of Hyoscyamine-Induced Xerostomia in Rats
-
Animal Preparation: Acclimatize male Wistar rats (200-250g) for at least one week with ad libitum access to food and water.
-
Baseline Saliva Collection: Anesthetize the rats (e.g., with a ketamine/xylazine cocktail). Place a pre-weighed cotton ball in the buccal cavity for 5 minutes to collect saliva. Weigh the cotton ball again to determine the baseline saliva production.
-
Hyoscyamine Administration: Administer (+)-hyoscyamine at the desired experimental dose (e.g., 1 mg/kg, IP).
-
Post-Hyoscyamine Saliva Collection: 30 minutes after hyoscyamine administration, repeat the saliva collection procedure as described in step 2.
-
Pilocarpine Administration: Administer pilocarpine hydrochloride (e.g., 0.5 mg/kg, SC).
-
Post-Pilocarpine Saliva Collection: 15 minutes after pilocarpine administration, perform a final saliva collection as described in step 2.
-
Data Analysis: Compare the saliva production at baseline, after hyoscyamine, and after pilocarpine administration to quantify the extent of xerostomia and its reversal.
Mandatory Visualization
References
- 1. Managing Anticholinergic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. Effects of pilocarpine hydrochloride and cevimeline on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cvcavets.com [cvcavets.com]
- 6. ijvm.org.il [ijvm.org.il]
- 7. drugs.com [drugs.com]
- 8. Hyoscyamine - Wikipedia [en.wikipedia.org]
How to minimize batch-to-batch variability of (+)-Hyoscyamine hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of (+)-Hyoscyamine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of batch-to-batch variability in the production of (+)-Hyoscyamine hydrobromide?
A1: Batch-to-batch variability in (+)-Hyoscyamine hydrobromide production can stem from several factors throughout the manufacturing process.[1][2][3] Key sources include:
-
Raw Material Quality: Variations in the quality and purity of starting materials, including the plant source for extraction or precursors for synthesis, can significantly impact the final product.[2]
-
Process Parameter Control: Inconsistent control over critical process parameters such as temperature, pH, reaction time, and crystallization conditions can lead to deviations in yield, purity, and impurity profiles.
-
Equipment and Environment: Equipment failures, improper cleaning, or changes in the manufacturing environment (e.g., humidity) can introduce contaminants or alter reaction kinetics.[2][4]
-
Human Factors: Human error in executing procedures, even with well-documented processes, can contribute to variability.[2][4]
-
Solvent and Reagent Purity: The quality of solvents and reagents used in extraction, synthesis, and purification steps is crucial for consistent results.
Q2: What are the critical quality attributes (CQAs) for (+)-Hyoscyamine hydrobromide that I should monitor?
A2: The critical quality attributes for (+)-Hyoscyamine hydrobromide are defined by pharmacopeial standards, such as the United States Pharmacopeia (USP).[5] Key CQAs to monitor include:
-
Assay: The content of (+)-Hyoscyamine hydrobromide, which should be within the specified range (e.g., 98.5% to 100.5% on a dried basis).[5]
-
Identity: Confirmation of the chemical structure using techniques like infrared spectroscopy or chromatography.
-
Specific Rotation: To ensure the correct stereoisomer is present.[5]
-
Impurities: The levels of related substances and other alkaloids must be below the limits set by the pharmacopeia.
-
Loss on Drying: To control the amount of volatile matter.[5]
-
Residue on Ignition: To limit the amount of inorganic impurities.[5]
Q3: Which impurities are commonly found in (+)-Hyoscyamine hydrobromide and what are their sources?
A3: Common impurities can be process-related or degradation products. Some known impurities include other alkaloids from the plant source, isomers, and precursors or by-products from synthesis.[6][7][8] For instance, the USP monograph includes a test for "Other alkaloids."[5] Specific impurities that may be monitored include tropic acid, scopine (B3395896), and aposcopolamine.[9][10] The presence and levels of these impurities are critical indicators of process control.
Troubleshooting Guides
Issue 1: Assay value is below the lower specification limit (e.g., <98.5%).
This indicates that the batch contains a lower than acceptable amount of the active pharmaceutical ingredient (API).
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction or Extraction | Review and verify reaction times, temperatures, and reagent stoichiometry. For extraction-based processes, evaluate the efficiency of the extraction solvent and the number of extraction cycles. |
| Degradation of the API | Investigate potential exposure to excessive heat, light, or incompatible pH levels during the process or storage. Hyoscyamine is an ester and can be susceptible to hydrolysis. |
| Inaccurate Weighing or Titration | Calibrate balances and auto-titrators. Ensure the correct preparation and standardization of the titrant (e.g., 0.1 N perchloric acid).[5] |
| High Moisture Content | Perform a "Loss on Drying" test. If the moisture content is high, it will artificially lower the assay value when calculated on a dried basis. Review and optimize the drying process. |
Issue 2: Batch fails the "Other alkaloids" or "Related Substances" test.
This suggests the presence of unacceptable levels of impurities in the final product.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Quality Starting Material | Qualify your raw material suppliers and perform comprehensive testing on incoming materials to ensure they meet required purity specifications. |
| Inefficient Purification | Optimize the recrystallization or chromatographic purification steps. Experiment with different solvent systems, temperatures, or stationary phases to improve the separation of impurities. |
| Side Reactions During Synthesis | Review the synthesis pathway for potential side reactions. Adjust reaction conditions (e.g., temperature, catalyst) to minimize the formation of by-products. |
| Cross-Contamination | Ensure thorough cleaning of reactors and equipment between batches to prevent carryover from previous runs.[2] |
Key Experimental Protocols
Protocol 1: Assay of (+)-Hyoscyamine Hydrobromide by Titration (USP Method)
This protocol describes the quantitative analysis of (+)-Hyoscyamine hydrobromide using perchloric acid titration.
Materials and Reagents:
-
(+)-Hyoscyamine Hydrobromide sample
-
Glacial Acetic Acid
-
Mercuric Acetate (B1210297) TS (Test Solution)
-
Crystal Violet TS
-
0.1 N Perchloric Acid VS (Volumetric Solution)
Procedure:
-
Accurately weigh approximately 700 mg of (+)-Hyoscyamine Hydrobromide.
-
Dissolve the sample in a mixture of 50 mL of glacial acetic acid and 10 mL of mercuric acetate TS.
-
Add 1 drop of crystal violet TS to the solution.
-
Titrate the solution with 0.1 N perchloric acid VS to a blue-green endpoint.
-
Perform a blank determination (using all reagents except the sample) and make any necessary corrections.
-
Calculate the percentage of C17H23NO3·HBr in the sample. Each mL of 0.1 N perchloric acid is equivalent to 37.03 mg of C17H23NO3·HBr.[5]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Related Substances
This protocol provides a general framework for determining impurities, based on methods for related compounds.[11][12] Specific conditions must be validated for (+)-Hyoscyamine hydrobromide.
Chromatographic Conditions (Example):
-
Column: Octylsilyl silica (B1680970) gel for chromatography (e.g., C8, 3 µm particle size).
-
Mobile Phase: A gradient of an acidic aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV spectrophotometer at 210 nm.
-
Injection Volume: 5-10 µL.
Procedure:
-
Standard Preparation: Prepare solutions of known concentrations of (+)-Hyoscyamine hydrobromide reference standard and any available impurity standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a specified concentration.
-
System Suitability: Inject a system suitability solution (containing the API and key impurities) to verify the resolution, symmetry, and precision of the chromatographic system.
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Data Processing: Identify and quantify the impurities in the sample by comparing their peak areas to the peak area of the main component or the impurity standards.
Visualizations
Caption: General Production and QC Workflow.
Caption: Troubleshooting Decision Tree for OOS.
Caption: CPPs and their impact on CQAs.
References
- 1. researchgate.net [researchgate.net]
- 2. Seven Common Causes of Pharma Process Deviations [sartorius.com]
- 3. zaether.com [zaether.com]
- 4. pqri.org [pqri.org]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. Hyoscine hydrobromide impurity B EP Reference Standard CAS 4684-28-0 Sigma Aldrich [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]
- 10. Hyoscine Hydrobromide Impurity B CRS | CAS Number 4684-28-0 [klivon.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. agilent.com [agilent.com]
Troubleshooting unexpected results in (+)-Hyoscyamine hydrobromide experiments
Welcome to the technical support center for (+)-Hyoscyamine Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during experiments with (+)-Hyoscyamine Hydrobromide.
Q1: My (+)-Hyoscyamine Hydrobromide solution appears cloudy or has precipitated. What should I do?
A1: (+)-Hyoscyamine Hydrobromide is generally freely soluble in water.[1][2] However, solubility can be affected by the pH and temperature of the solution. Ensure your buffer is within a neutral to slightly acidic pH range (pH 3.0-6.5 for oral solutions) and consider gentle warming if precipitation occurs.[3] Always prepare solutions fresh and protect them from light, as the compound can be affected by light and heat.[4] If using a concentrated stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous assay buffer is low enough to not cause precipitation.
Q2: I am observing lower than expected potency (higher IC50) for (+)-Hyoscyamine Hydrobromide in my functional assay. What are the possible causes?
A2: Several factors could contribute to this observation:
-
Compound Degradation: (+)-Hyoscyamine Hydrobromide can be sensitive to heat and light.[4] Ensure proper storage of the solid compound and prepared solutions (cool, dark, and dry).[1] Prepare fresh dilutions for each experiment.
-
Assay Conditions: The potency of muscarinic antagonists can be influenced by the specific agonist and its concentration used in the assay, as well as the incubation time. Ensure the assay has reached equilibrium.
-
Cell Health and Receptor Expression: The health and passage number of your cell line can impact receptor expression levels and signaling efficiency. Use cells at a consistent and optimal passage number and confluency.
-
pH of Assay Buffer: The pH of your assay buffer can influence the ionization state of the compound and its interaction with the receptor. Maintain a consistent and physiological pH.
Q3: The results from my receptor binding assay show high non-specific binding. How can I reduce this?
A3: High non-specific binding can obscure your specific signal. Consider the following troubleshooting steps:
-
Reduce Radioligand Concentration: Use a concentration of the radioligand at or below its dissociation constant (Kd).
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Use appropriate blocking agents: Pre-treating filters and plates with agents like polyethyleneimine (PEI) can reduce hydrophobic interactions.
-
Reduce Membrane Protein Concentration: Using an excessive amount of membrane preparation can increase the number of non-specific binding sites.
Q4: My Schild plot analysis for (+)-Hyoscyamine Hydrobromide has a slope that is not equal to 1. What does this indicate?
A4: A Schild plot slope that deviates from unity suggests that the antagonism is not simple and competitive.[5]
-
Slope < 1: This could indicate negative cooperativity in antagonist binding, a saturable agonist uptake mechanism, or that the agonist is acting on more than one receptor type.
-
Slope > 1: This may suggest positive cooperativity, depletion of the antagonist due to non-specific binding, or that the experiment has not reached equilibrium.[5]
It is crucial to ensure that the assay has reached equilibrium and that the concentrations of both the agonist and (+)-Hyoscyamine Hydrobromide are accurate.
Troubleshooting Unexpected Results
This section provides guidance on how to interpret and troubleshoot specific unexpected experimental outcomes.
| Unexpected Result | Potential Cause | Recommended Action |
| No antagonist effect observed | Incorrect concentration of (+)-Hyoscyamine Hydrobromide: Serial dilution error or compound degradation. | Prepare fresh stock solutions and verify concentrations. Ensure proper storage conditions. |
| Low receptor expression: The cell line or tissue preparation has insufficient muscarinic receptor density. | Use a cell line known to express the target receptor at higher levels or increase the amount of membrane protein in the assay. | |
| Inactive compound: The compound may have degraded. | Use a fresh batch of (+)-Hyoscyamine Hydrobromide and verify its purity. | |
| High variability between replicate wells | Pipetting errors: Inaccurate or inconsistent liquid handling. | Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Edge effects in microplates: Evaporation from wells on the edge of the plate. | Avoid using the outer wells for experimental data points. Fill them with buffer or media to create a humidity barrier. | |
| Cell plating inconsistency: Uneven cell distribution across the plate. | Ensure a homogenous cell suspension before and during plating. | |
| Apparent agonist activity at high concentrations | Off-target effects: At high concentrations, (+)-Hyoscyamine Hydrobromide may interact with other receptors or cellular components. Hyoscine, a related compound, has been shown to interact with nicotinic acetylcholine (B1216132) receptors.[6] | Perform counter-screens against other relevant receptors to identify potential off-target activities. |
| Compound autofluorescence (in fluorescence-based assays): The compound itself may be fluorescent at the excitation/emission wavelengths used. | Run a control with the compound in the absence of cells or your fluorescent probe to measure its intrinsic fluorescence. |
Data Presentation
Binding Affinities of Hyoscyamine (B1674123) Enantiomers at Human Muscarinic Receptors
The following table summarizes the binding affinities (as pKi values) of the S-(-) (active) and R-(+) enantiomers of hyoscyamine for the five human muscarinic receptor subtypes (m1-m5) expressed in Chinese hamster ovary (CHO-K1) cells. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | S-(-)-Hyoscyamine pKi (mean ± SEM) | R-(+)-Hyoscyamine pKi (mean ± SEM) | Reference |
| m1 | 9.48 ± 0.18 | 8.21 ± 0.07 | [7] |
| m2 | 9.45 ± 0.31 | 7.89 ± 0.06 | [7] |
| m3 | 9.30 ± 0.19 | 8.06 ± 0.18 | [7] |
| m4 | 9.55 ± 0.13 | 8.35 ± 0.11 | [7] |
| m5 | 9.24 ± 0.30 | 8.17 ± 0.08 | [7] |
Note: (+)-Hyoscyamine is the levorotatory S-(-)-isomer, which is the pharmacologically active component of atropine.[4]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of (+)-Hyoscyamine Hydrobromide for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.
-
(+)-Hyoscyamine Hydrobromide.
-
Non-specific binding control (e.g., a high concentration of unlabeled Atropine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold Assay Buffer to a predetermined optimal concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Radioligand at a final concentration close to its Kd.
-
Varying concentrations of (+)-Hyoscyamine Hydrobromide (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells: Add vehicle instead of the test compound.
-
For non-specific binding wells: Add a saturating concentration of a non-labeled antagonist (e.g., 1 µM Atropine).
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 100-200 µL.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (+)-Hyoscyamine Hydrobromide concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This protocol measures the ability of (+)-Hyoscyamine Hydrobromide to antagonize agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine).
-
(+)-Hyoscyamine Hydrobromide.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities.
-
Black-walled, clear-bottom 96- or 384-well microplates.
Methodology:
-
Cell Plating: Seed cells into the microplates at an optimal density and allow them to attach and form a confluent monolayer overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Compound Pre-incubation:
-
Remove the dye loading solution and wash the cells gently with Assay Buffer.
-
Add Assay Buffer containing various concentrations of (+)-Hyoscyamine Hydrobromide to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin kinetic measurement of the fluorescence signal over time (typically 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the (+)-Hyoscyamine Hydrobromide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of a (+)-Hyoscyamine Hydrobromide sample using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
-
(+)-Hyoscyamine Hydrobromide sample.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the specific column and system.
-
Solvent for sample preparation (e.g., mobile phase or a water/methanol mixture).
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a known amount of a (+)-Hyoscyamine Hydrobromide reference standard in the sample solvent to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the (+)-Hyoscyamine Hydrobromide sample to be tested in the sample solvent to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., around 210-220 nm).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to (+)-Hyoscyamine Hydrobromide based on the retention time of the standard.
-
Calculate the concentration of (+)-Hyoscyamine Hydrobromide in the sample using the calibration curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Mandatory Visualizations
Caption: Muscarinic Receptor Signaling Pathways and Antagonism by Hyoscyamine.
Caption: Experimental Workflows for Hyoscyamine Characterization.
Caption: Troubleshooting Logic Flow for Unexpected Results.
References
- 1. Hyoscyamine Hydro Bromide at Best Price - API for Gastrointestinal Relief [prismindustriesltd.com]
- 2. CAS 306-03-6: Hyoscyamine hydrobromide | CymitQuimica [cymitquimica.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Injection Volumes for (+)-Hyoscyamine Hydrobromide Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing injection volumes for in vivo studies involving (+)-Hyoscyamine hydrobromide. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure experimental success and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection volume for (+)-Hyoscyamine hydrobromide in mice and rats?
A1: The optimal injection volume depends on the administration route, the animal species, and the concentration of your final drug solution. It is crucial to start with the lowest possible volume that can be accurately administered. For initial studies, refer to the generalized guidelines for maximum recommended injection volumes.
Q2: How do I choose the appropriate administration route for my study?
A2: The choice of administration route is critical and depends on the desired pharmacokinetic profile and the experimental question.
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action. Use this route when you need to bypass absorption barriers.
-
Intraperitoneal (IP): A common route for systemic administration in rodents, offering a larger injection volume capacity than IV. Absorption is generally rapid, but it can be variable.
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP routes. This route is often used for compounds that may be irritating when administered via other parenteral routes.
-
Intramuscular (IM): Used for small volumes and can provide a depot effect for sustained release. However, due to the small muscle mass in rodents, this route is less common for repeated dosing.
Q3: My (+)-Hyoscyamine hydrobromide solution is precipitating upon preparation or during injection. What can I do?
A3: Precipitation can significantly impact the accuracy of your dosing and the welfare of the animal. Here are some troubleshooting steps:
-
Check Solubility: (+)-Hyoscyamine hydrobromide is generally soluble in water and saline. However, if you are using a different vehicle, ensure the compound is fully dissolved at the desired concentration.
-
Adjust pH: The solubility of alkaloids can be pH-dependent. Ensure the pH of your formulation is within a range where the drug is stable and soluble. A pH close to physiological (7.4) is ideal to minimize irritation at the injection site.
-
Vehicle Selection: For poorly soluble compounds, consider using a co-solvent system. However, be aware that some vehicles, like undiluted DMSO, can be toxic. If using a co-solvent, ensure the final concentration is well-tolerated by the animal.
-
Warm the Solution: Gently warming the solution to room or body temperature can sometimes help keep the compound in solution, but be cautious of potential degradation at higher temperatures.
-
Filter Sterilization: After dissolution, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles.
Q4: What are the potential adverse effects of injecting too large a volume?
A4: Exceeding the recommended injection volumes can lead to several complications:
-
Pain and Distress: Large volumes can cause discomfort and stress to the animal, potentially confounding experimental results.
-
Tissue Damage: High-volume subcutaneous or intramuscular injections can lead to inflammation, necrosis, and sterile abscesses at the injection site.[1]
-
Inaccurate Dosing: Leakage from the injection site can occur with large volumes, leading to inaccurate dosing.
-
Altered Pharmacokinetics: A large bolus can alter the absorption and distribution of the compound.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Possible Cause: Inconsistent injection technique or inaccurate dosing volume.
Troubleshooting Steps:
-
Standardize Technique: Ensure all personnel involved in the study are using the same, standardized injection technique.
-
Accurate Volume Measurement: Use appropriately sized syringes and needles to ensure accurate measurement of the injection volume. For very small volumes, consider diluting the stock solution to a larger, more manageable injection volume.
-
Calculate Dose Based on Body Weight: Always calculate the injection volume based on the most recent body weight of each animal to ensure accurate mg/kg dosing.
-
Vehicle Control Group: Always include a vehicle-only control group to account for any effects of the vehicle or the injection procedure itself.
Issue 2: Local Irritation or Inflammation at the Injection Site
Possible Cause: High concentration of the drug, inappropriate pH of the solution, or a reaction to the vehicle.
Troubleshooting Steps:
-
Decrease Concentration, Increase Volume: If the drug concentration is high, consider decreasing it and increasing the injection volume, while staying within the recommended limits for the chosen route.
-
Check and Adjust pH: Ensure the pH of your formulation is as close to physiological pH (7.4) as possible.
-
Evaluate Vehicle: Some vehicles can cause local irritation. If you suspect the vehicle is the issue, try an alternative, well-tolerated vehicle like sterile saline or phosphate-buffered saline (PBS).
-
Rotate Injection Sites: For studies requiring repeated injections, rotate the injection sites to minimize local irritation.
Data Presentation
Table 1: Recommended Maximum Injection Volumes for Rodents
| Administration Route | Mouse (20-30g) | Rat (200-300g) |
| Intravenous (IV) | 0.2 mL | 0.5 mL |
| Intraperitoneal (IP) | 0.5 mL | 2.5 mL |
| Subcutaneous (SC) | 0.5 mL | 2.0 mL |
| Intramuscular (IM) | 0.05 mL | 0.2 mL |
Note: These are general guidelines. The exact volumes may vary depending on institutional guidelines and the specific experimental protocol.
Table 2: (+)-Hyoscyamine Hydrobromide Solubility
| Solvent | Solubility | Notes |
| Water | Freely Soluble | The hydrobromide salt enhances aqueous solubility. |
| Saline (0.9% NaCl) | Soluble | A common and well-tolerated vehicle for injection. |
| Ethanol | Soluble | Can be used as a co-solvent, but the final concentration should be low to avoid toxicity. |
| DMSO | Soluble | Use with caution due to potential toxicity. Final concentration in the injection solution should be minimized. |
Experimental Protocols
Protocol 1: Preparation of (+)-Hyoscyamine Hydrobromide for Injection
Objective: To prepare a sterile solution of (+)-Hyoscyamine hydrobromide for in vivo administration.
Materials:
-
(+)-Hyoscyamine hydrobromide powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
Procedure:
-
Aseptically weigh the required amount of (+)-Hyoscyamine hydrobromide powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of sterile saline to achieve the desired final concentration.
-
Vortex the tube until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or directly into the dosing syringes.
-
Store the prepared solution appropriately, protected from light, and use within a validated time frame to ensure stability.
Protocol 2: Pilot Study for Determining Optimal Injection Volume
Objective: To determine the optimal and well-tolerated injection volume for a new formulation of (+)-Hyoscyamine hydrobromide.
Procedure:
-
Dose-Volume Calculation: Based on the desired dose (mg/kg) and the concentration of your drug solution (mg/mL), calculate a range of injection volumes to test. Start with a low volume (e.g., 2.5 mL/kg) and gradually increase to the maximum recommended volume for the chosen route.
-
Animal Groups: Divide animals into small groups (n=3-5 per group). Include a vehicle-only control group for each volume being tested.
-
Administration: Administer the calculated volume of the drug or vehicle to the respective groups.
-
Observation: Closely monitor the animals immediately after injection and at regular intervals (e.g., 1, 4, and 24 hours) for any signs of distress, pain, or local irritation at the injection site.
-
Data Collection: Record observations, including any swelling, redness, or behavioral changes.
-
Analysis: Based on the observations, determine the highest volume that is well-tolerated and does not produce adverse effects. This will be your optimal injection volume for subsequent efficacy studies.
Mandatory Visualization
Caption: Workflow for determining the optimal injection volume.
Caption: Hyoscyamine's antagonistic effect on the muscarinic receptor signaling pathway.
References
Technical Support Center: Analysis of Hyoscyamine in the Presence of Phenobarbital by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the interference of phenobarbital (B1680315) in the High-Performance Liquid Chromatography (HPLC) analysis of hyoscyamine (B1674123).
Frequently Asked Questions (FAQs)
Q1: Can phenobarbital interfere with the HPLC analysis of hyoscyamine?
A1: Yes, phenobarbital has the potential to interfere with the HPLC analysis of hyoscyamine if the chromatographic conditions are not optimized. Interference can manifest as co-elution or peak overlap, leading to inaccurate quantification of hyoscyamine. However, with a properly developed method, phenobarbital can be well separated from hyoscyamine.[1]
Q2: What are the key chemical properties of hyoscyamine and phenobarbital to consider for HPLC separation?
A2: Understanding the physicochemical properties of both compounds is crucial for method development. Hyoscyamine is a basic alkaloid with a pKa of approximately 9.7, while phenobarbital is a weakly acidic barbiturate (B1230296) with a pKa of about 7.3.[2][3][4] This difference in acidity is the key to achieving successful separation by manipulating the mobile phase pH.
Q3: At what wavelength should I monitor the chromatogram for the simultaneous analysis of hyoscyamine and phenobarbital?
A3: A detection wavelength of 220 nm is suitable for the simultaneous determination of both hyoscyamine and phenobarbital, as both compounds exhibit absorbance at this wavelength.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of hyoscyamine in the presence of phenobarbital.
Issue 1: Poor resolution or co-elution of hyoscyamine and phenobarbital peaks.
-
Potential Cause 1: Inappropriate mobile phase pH.
-
Solution: The pH of the mobile phase is a critical factor in separating an acidic compound (phenobarbital) from a basic compound (hyoscyamine). To ensure phenobarbital is in its less retained, ionized form and hyoscyamine is in its more retained, ionized form, a low pH mobile phase is recommended. A mobile phase pH of 2.0 has been shown to effectively separate the two compounds.[1][5]
-
-
Potential Cause 2: Incorrect mobile phase composition.
-
Solution: The organic modifier (e.g., methanol (B129727) or acetonitrile) concentration in the mobile phase affects the retention times of both analytes. A mobile phase composed of water-methanol (21:10) with 0.034 M tetramethylammonium (B1211777) phosphate (B84403) at pH 2.0 has been successfully used.[1][5] Adjusting the ratio of the organic modifier can help to optimize the separation.
-
-
Potential Cause 3: Inadequate column chemistry.
Issue 2: Tailing of the hyoscyamine peak.
-
Potential Cause 1: Secondary interactions with residual silanols.
-
Solution: Hyoscyamine, being a basic compound, can interact with acidic silanol (B1196071) groups on the silica-based C18 column, leading to peak tailing. The use of an ion-pairing agent, such as tetramethylammonium phosphate, in the mobile phase can help to mask these silanol groups and improve peak shape.[1]
-
-
Potential Cause 2: Inappropriate mobile phase pH.
-
Solution: Operating at a low pH (e.g., 2.0) will ensure that the silanol groups are protonated and less likely to interact with the protonated hyoscyamine molecules, thus reducing peak tailing.
-
Issue 3: Inconsistent retention times.
-
Potential Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the samples. A stable baseline is a good indicator of a well-equilibrated column.
-
-
Potential Cause 2: Fluctuation in mobile phase composition or temperature.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Use a column oven to maintain a constant temperature throughout the analysis, as temperature fluctuations can affect retention times.
-
Quantitative Data
Table 1: Physicochemical Properties of Hyoscyamine and Phenobarbital
| Compound | Chemical Class | pKa |
| Hyoscyamine | Tropane Alkaloid (Basic) | ~9.7 |
| Phenobarbital | Barbiturate (Weakly Acidic) | ~7.3 |
Table 2: Example HPLC Method Parameters and Retention Times
| Parameter | Condition |
| Column | Octadecylsilane (C18) |
| Mobile Phase | 0.034 M Tetramethylammonium phosphate in water-methanol (21:10), pH 2.0 |
| Flow Rate | 1.5 mL/min |
| Detection | 220 nm |
| Retention Time - Hyoscyamine | ~5.5 min |
| Retention Time - Phenobarbital | ~8.5 min |
Note: Retention times are approximate and can vary depending on the specific column, system, and exact experimental conditions.
Experimental Protocols
1. Recommended HPLC Method for the Separation of Hyoscyamine and Phenobarbital
This protocol is based on the validated method described by Pennington and Schmidt (1982).[1][5]
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 reverse-phase column (e.g., 300 x 3.9 mm, 10 µm particle size)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Tetramethylammonium phosphate
-
Phosphoric acid
-
Hyoscyamine reference standard
-
Phenobarbital reference standard
-
-
Mobile Phase Preparation:
-
Prepare a 0.034 M solution of tetramethylammonium phosphate in water.
-
Mix the aqueous tetramethylammonium phosphate solution with methanol in a 21:10 ratio (v/v).
-
Adjust the pH of the final solution to 2.0 with phosphoric acid.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of hyoscyamine and phenobarbital in the mobile phase.
-
From the stock solutions, prepare a mixed standard solution containing both analytes at a known concentration.
-
-
Sample Preparation (for pharmaceutical formulations):
-
For tablets, weigh and finely powder a representative number of tablets.
-
For capsules, empty the contents of a representative number of capsules.
-
For elixirs, accurately measure a specific volume.
-
Disperse the sample in a known volume of mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (Octadecylsilane)
-
Mobile Phase: 0.034 M Tetramethylammonium phosphate in water-methanol (21:10), pH 2.0
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
Temperature: Ambient
-
2. Sample Pre-treatment: Liquid-Liquid Extraction (LLE) for Complex Matrices
For samples with complex matrices where excipients might interfere, a liquid-liquid extraction can be employed for cleanup.
-
Dissolve the sample in an appropriate aqueous acidic solution (e.g., 0.1 N HCl).
-
Transfer the solution to a separatory funnel.
-
Add an immiscible organic solvent (e.g., dichloromethane).
-
Shake the funnel vigorously and allow the layers to separate.
-
The basic hyoscyamine will be in the aqueous layer, while the acidic phenobarbital will partition into the organic layer.
-
Collect the aqueous layer containing hyoscyamine.
-
Adjust the pH of the aqueous layer to basic (e.g., pH 9-10) with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
Perform a second extraction with an organic solvent. Hyoscyamine will now move to the organic layer.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenobarbital [drugfuture.com]
- 5. Belladonna alkaloids and phenobarbital combination pharmaceuticals analysis I: High-performance liquid chromatographic determinations of hyoscyamine-atropine and scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated (+)-Hyoscyamine hydrobromide administration
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of (+)-Hyoscyamine hydrobromide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Hyoscyamine hydrobromide and what is its primary mechanism of action?
A1: (+)-Hyoscyamine is a tropane (B1204802) alkaloid, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] Its primary mechanism of action is to competitively block the binding of acetylcholine (ACh) to muscarinic receptors (subtypes M1-M5) on smooth muscle, cardiac muscle, and glandular cells.[2][3] This inhibition of the parasympathetic nervous system leads to effects such as reduced gastrointestinal motility, decreased salivary and bronchial secretions, and increased heart rate.[1][3]
Q2: We are observing a diminished response to repeated administration of (+)-Hyoscyamine hydrobromide in our experimental model. What is the likely pharmacological mechanism?
A2: The phenomenon you are observing is likely tachyphylaxis. Unlike tachyphylaxis to agonists, which often involves receptor desensitization and internalization, tachyphylaxis to a competitive antagonist like hyoscyamine (B1674123) is typically caused by a compensatory upregulation in the number of target receptors.[4][5] Chronic blockade of muscarinic receptors can lead the cell to synthesize and express more receptors on the cell surface, a state of "disuse supersensitivity."[4] Consequently, a previously effective concentration of hyoscyamine is no longer sufficient to block the increased number of receptors, leading to a reduced pharmacological effect.
Q3: How is tachyphylaxis to an antagonist different from tolerance?
A3: While related, tachyphylaxis is characterized by a rapid decrease in drug response that occurs over a short period (minutes to hours) with repeated dosing. Tolerance generally develops more slowly over a longer duration (days to weeks).[4] In the context of muscarinic antagonists, studies have shown that tolerance to scopolamine, a similar agent, develops over two weeks of daily treatment and is paralleled by an increase in muscarinic receptor density.[4]
Q4: Could the observed tachyphylaxis be due to metabolic degradation of hyoscyamine?
A4: While drug metabolism is always a consideration, the primary mechanism for a diminishing effect of a muscarinic antagonist after repeated administration is more frequently attributed to pharmacodynamic changes (receptor upregulation) rather than pharmacokinetic changes (increased metabolism).[4][5] However, if you suspect altered metabolism, for example, due to co-administration of other drugs, this should be investigated separately through pharmacokinetic studies.
Troubleshooting Guide
| Problem / Observation | Possible Cause | Troubleshooting & Optimization Steps |
| Decreased inhibitory effect of Hyoscyamine on smooth muscle contraction after repeated doses. | Muscarinic Receptor Upregulation: The tissue is likely expressing a higher density of muscarinic receptors on the cell surface, requiring a higher concentration of the antagonist to achieve the same level of blockade.[4][5] | 1. Conduct a Schild Analysis: Perform concentration-response curves to a muscarinic agonist (e.g., carbachol) in the absence and presence of increasing concentrations of hyoscyamine. A parallel rightward shift in the agonist curve without a change in the maximum response is indicative of competitive antagonism. Compare the calculated pA2 value (a measure of antagonist potency) between naive and hyoscyamine-pretreated tissues. A decrease in the apparent pA2 value in pretreated tissues suggests tachyphylaxis.[6][7][8] 2. Increase Washout Periods: If your experimental design allows, increase the time between hyoscyamine applications to see if the response can be restored, allowing time for receptor numbers to potentially normalize. 3. Quantify Receptor Number: Directly measure receptor density (Bmax) using a radioligand binding assay.[9][10] |
| Inconsistent results in radioligand binding assays to quantify receptor upregulation. | Technical Issues with Binding Assay: Problems with membrane preparation, radioligand concentration, incubation times, or washing steps can lead to high variability. | 1. Optimize Membrane Preparation: Ensure consistent protein concentration across samples. 2. Validate Radioligand: Use a saturating concentration of a high-affinity radioligand like [³H]-N-methylscopolamine ([³H]-NMS).[11] 3. Determine Equilibrium: Ensure incubation times are sufficient to reach binding equilibrium. 4. Define Non-Specific Binding: Use a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to accurately determine non-specific binding.[10] 5. Thorough Washing: Ensure rapid and efficient washing to remove unbound radioligand without causing significant dissociation from the receptor. |
| Unexpected change in the maximum response of the agonist after hyoscyamine pretreatment. | Non-Competitive Antagonism or Allosteric Effects: While hyoscyamine is a competitive antagonist, prolonged exposure or high concentrations could potentially induce conformational changes in the receptor or affect downstream signaling pathways, leading to a non-competitive profile. | 1. Re-evaluate with Schild Analysis: A non-parallel shift in the agonist concentration-response curve or a depression of the maximum response is inconsistent with simple competitive antagonism and warrants further investigation.[7][8] 2. Investigate Downstream Signaling: Measure second messenger levels (e.g., IP3 formation for M1/M3/M5 receptors, or cAMP inhibition for M2/M4 receptors) to see if the coupling efficiency between the receptor and its G-protein has been altered.[10] |
Quantitative Data Summary
The following tables present hypothetical but representative data illustrating the development of tachyphylaxis to a muscarinic antagonist.
Table 1: Change in Muscarinic Receptor Density (Bmax) Following Chronic Antagonist Exposure. This table shows the results of a radioligand binding assay on rat cerebral cortex membranes after two weeks of daily treatment with a muscarinic antagonist.
| Treatment Group | Radioligand | Bmax (fmol/mg protein) | Change from Control | Apparent Kd (nM) |
| Saline (Control) | [³H]-QNB | 150 ± 12 | - | 0.8 ± 0.1 |
| Scopolamine (Antagonist) | [³H]-QNB | 210 ± 18 | +40% | 0.9 ± 0.2 |
| Data are conceptual and based on findings reported in Life Sci. 1984;35(22):2247-55.[4] |
Table 2: Functional Assessment of Antagonist Potency (pA2) Shift. This table illustrates the change in potency of Hyoscyamine in a guinea pig ileum smooth muscle assay after pre-incubation with the antagonist.
| Tissue Condition | Agonist | Antagonist | pA2 Value |
| Naive Tissue | Carbachol | (+)-Hyoscyamine | 8.9 |
| Pre-treated Tissue (24h) | Carbachol | (+)-Hyoscyamine | 8.2 |
| Data are conceptual and illustrate the expected shift in antagonist potency due to tachyphylaxis. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Quantification
Objective: To determine the density of muscarinic receptors (Bmax) and the affinity of the radioligand (Kd) in tissue homogenates.
Materials:
-
Tissue of interest (e.g., brain cortex, smooth muscle)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Non-labeled Antagonist: Atropine (B194438) sulfate
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
-
Cell harvester and vacuum filtration system
Methodology:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
Saturation Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: A fixed amount of membrane protein (e.g., 50-100 µg), increasing concentrations of [³H]-NMS (e.g., 0.01 - 5 nM), and assay buffer to a final volume.
-
Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of unlabeled atropine (e.g., 1 µM) to saturate muscarinic receptors.
-
-
Incubation: Incubate all tubes at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding at each radioligand concentration. Plot specific binding versus the concentration of [³H]-NMS. Use non-linear regression analysis (one-site binding model) to calculate the Bmax and Kd values.[10]
Protocol 2: Functional Assay and Schild Analysis
Objective: To determine the potency (pA2) of (+)-Hyoscyamine hydrobromide and assess for tachyphylaxis.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum strip)
-
Organ bath system with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
Muscarinic Agonist: Carbachol
-
Muscarinic Antagonist: (+)-Hyoscyamine hydrobromide
Methodology:
-
Tissue Preparation: Mount the isolated tissue strip in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes.
-
Control Agonist Curve: Generate a cumulative concentration-response curve (CRC) for carbachol. This establishes the baseline EC50 value.
-
Washout: Thoroughly wash the tissue to return to baseline tension.
-
Antagonist Incubation: For naive tissues, incubate with a fixed concentration of hyoscyamine for a set period (e.g., 30-60 minutes). For tachyphylaxis studies, this incubation would be the prolonged or repeated exposure period.
-
Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative CRC for carbachol.
-
Repeat: Repeat steps 3-5 with increasing concentrations of hyoscyamine.
-
Data Analysis:
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Create a Schild plot by graphing log(DR-1) on the y-axis versus the negative log of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
The x-intercept of the linear regression line provides the pA2 value. A slope of approximately 1 is consistent with competitive antagonism.[7][8] A lower pA2 in pre-treated tissues indicates a loss of antagonist potency.
-
Visualizations
Caption: Competitive antagonism of Hyoscyamine at the muscarinic receptor.
Caption: Workflow for characterizing antagonist-induced tachyphylaxis.
References
- 1. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Tolerance to an anticholinergic agent is paralleled by increased binding to muscarinic receptors in rat brain and increased behavioral response to a centrally active cholinomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of M2 muscarinic acetylcholine receptor expression and signaling by prolonged exposure to allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate IC50 Determination of (+)-Hyoscyamine Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately determine the IC50 of (+)-Hyoscyamine hydrobromide. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Hyoscyamine hydrobromide and what is its primary mechanism of action?
A1: (+)-Hyoscyamine is a tropane (B1204802) alkaloid and a non-selective muscarinic receptor antagonist. It is the dextrorotatory enantiomer of hyoscyamine (B1674123) and is known to be less active than its levorotatory counterpart, S-(-)-hyoscyamine (atropine). Its hydrobromide salt is a common form used in research. It functions by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors in the parasympathetic nervous system and in the central nervous system.[1][2]
Q2: Which experimental systems are suitable for determining the IC50 of (+)-Hyoscyamine hydrobromide?
A2: The IC50 of (+)-Hyoscyamine hydrobromide can be determined using various in vitro systems, including:
-
Cell lines expressing specific muscarinic receptor subtypes: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells transfected with individual human muscarinic receptor subtypes (M1-M5) are commonly used.
-
Isolated tissue preparations: Tissues rich in specific muscarinic receptors, such as rabbit vas deferens (M1), rat atrium (M2), and rat ileum (M3), are valuable for functional assays.[1]
-
Membrane preparations: Isolated cell membranes from tissues or cultured cells expressing muscarinic receptors are used in radioligand binding assays.
Q3: What is the difference between IC50, pIC50, Ki, and pA2 values?
A3:
-
IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the response of an agonist by 50%. It is an operational parameter that can be influenced by experimental conditions.[3]
-
pIC50: The negative logarithm of the IC50 value (pIC50 = -log(IC50)). A higher pIC50 indicates a more potent inhibitor.
-
Ki (Inhibition constant): The dissociation constant of the inhibitor from the receptor. It is an intrinsic measure of the affinity of the inhibitor for the receptor and is independent of the agonist and its concentration. It is often calculated from the IC50 value using the Cheng-Prusoff equation.
-
pA2: The negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the pA2 value is theoretically equal to the pKi.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent cell passage number, leading to altered receptor expression levels. Variability in reagent preparation or storage. Pipetting errors. | Maintain a consistent cell passage number for all experiments. Prepare fresh reagents for each experiment and ensure proper storage. Use calibrated pipettes and ensure thorough mixing of solutions. |
| High non-specific binding in radioligand binding assays | The radioligand concentration is too high. Insufficient washing of filters. The radioligand is hydrophobic and sticks to filters or plates. | Use a lower concentration of the radioligand, ideally at or below its Kd. Increase the number and volume of wash steps with ice-cold buffer. Pre-treat filters and plates with a blocking agent like polyethyleneimine (PEI). |
| Schild plot slope significantly different from 1 in functional assays | The antagonism is not competitive. The assay has not reached equilibrium. The concentrations of agonist or antagonist are not accurate. | Consider the possibility of allosteric modulation or other complex interactions. Ensure sufficient incubation times for both agonist and antagonist to reach equilibrium. Verify the purity and concentration of all compound stock solutions. |
| Low potency (higher than expected IC50) | Degradation or precipitation of (+)-Hyoscyamine hydrobromide. Incorrect agonist concentration in functional assays. | Ensure the stability and solubility of the compound in the assay buffer. Prepare fresh stock solutions. The apparent potency of an antagonist is dependent on the agonist concentration used. Ensure this is consistent and appropriate for the assay. |
Quantitative Data for (+)-Hyoscyamine
The following tables summarize the affinity of R-(+)-hyoscyamine for various muscarinic receptor subtypes. The data is presented as pA2 and pKi values, which are measures of antagonist affinity.
Table 1: Affinity (pA2) of R-(+)-hyoscyamine in Isolated Tissue Preparations [1]
| Receptor Subtype | Tissue Preparation | pA2 Value (mean ± S.E.M.) |
| M1 | Rabbit vas deferens | 7.05 ± 0.05 |
| M2 | Rat atrium | 7.25 ± 0.04 |
| M3 | Rat ileum | 6.88 ± 0.05 |
Table 2: Affinity (pKi) of R-(+)-hyoscyamine at Human Muscarinic Receptors Expressed in CHO-K1 Cells [1]
| Receptor Subtype | pKi Value (mean ± S.E.M.) |
| m1 | 8.21 ± 0.07 |
| m2 | 7.89 ± 0.06 |
| m3 | 8.06 ± 0.18 |
| m4 | 8.35 ± 0.11 |
| m5 | 8.17 ± 0.08 |
Note: pKi values can be converted to Ki values (in M) using the formula: Ki = 10-pKi. For competitive antagonists, the pA2 value is approximately equal to the pKi value.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the Ki of (+)-Hyoscyamine hydrobromide for a specific muscarinic receptor subtype expressed in a cell line.
1. Membrane Preparation:
- Culture cells expressing the muscarinic receptor subtype of interest to confluency.
- Harvest the cells and homogenize them in an ice-cold lysis buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) to each well.
- Add increasing concentrations of unlabeled (+)-Hyoscyamine hydrobromide to the wells.
- Add the membrane preparation to initiate the binding reaction.
- Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the logarithm of the (+)-Hyoscyamine hydrobromide concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Inhibition of Agonist-Induced Response)
This protocol outlines a general method to determine the IC50 of (+)-Hyoscyamine hydrobromide by measuring its ability to inhibit a functional response induced by a muscarinic agonist (e.g., carbachol).
1. Cell Preparation:
- Seed cells expressing the muscarinic receptor subtype of interest into a 96-well plate and allow them to attach and grow.
2. Antagonist Incubation:
- Pre-incubate the cells with increasing concentrations of (+)-Hyoscyamine hydrobromide for a defined period to allow the antagonist to bind to the receptors.
3. Agonist Stimulation:
- Add a fixed concentration of a muscarinic agonist (e.g., carbachol, typically the EC80 concentration) to the wells to stimulate a cellular response.
4. Response Measurement:
- Measure the cellular response. The specific response will depend on the receptor subtype and the signaling pathway it activates. For example:
- M1, M3, M5 (Gq-coupled): Measure the increase in intracellular calcium or inositol (B14025) phosphate (B84403) accumulation.
- M2, M4 (Gi-coupled): Measure the inhibition of adenylyl cyclase activity (cAMP levels).
5. Data Analysis:
- Plot the percentage of inhibition of the agonist-induced response against the logarithm of the (+)-Hyoscyamine hydrobromide concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Visualizations
Caption: Muscarinic receptor signaling pathways and the antagonistic action of (+)-Hyoscyamine hydrobromide.
Caption: Experimental workflow for determining the IC50 of (+)-Hyoscyamine hydrobromide.
References
Technical Support Center: Managing Hyoscyamine Hydrobromide Toxicity in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyoscyamine (B1674123) hydrobromide toxicity in cellular assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving hyoscyamine hydrobromide, offering potential causes and solutions in a question-and-answer format.
Q1: Unexpectedly high levels of cell death are observed at low concentrations of hyoscyamine hydrobromide. What could be the cause?
Possible Causes:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anticholinergic agents. Some cell lines may have higher expression levels of muscarinic acetylcholine (B1216132) receptors, making them more susceptible to hyoscyamine-induced toxicity.
-
Solvent Toxicity: The solvent used to dissolve hyoscyamine hydrobromide (e.g., DMSO) may be causing toxicity, especially at higher concentrations.
-
Incorrect Dosing Calculation: Errors in calculating the final concentration of hyoscyamine hydrobromide in the cell culture medium can lead to unintended high doses.
-
Contamination: Microbial contamination of cell cultures can exacerbate cellular stress and increase sensitivity to chemical compounds.
Solutions:
-
Perform a Dose-Response Curve: Conduct a preliminary experiment with a wide range of hyoscyamine hydrobromide concentrations to determine the optimal working concentration for your specific cell line.
-
Solvent Control: Always include a vehicle control (cell culture medium with the same concentration of solvent used for the drug) to assess the effect of the solvent on cell viability.
-
Verify Calculations and Pipetting: Double-check all calculations and ensure accurate pipetting when preparing drug dilutions.
-
Monitor for Contamination: Regularly inspect cell cultures for any signs of contamination.
Q2: Inconsistent results are being obtained across different batches of experiments.
Possible Causes:
-
Cell Passage Number: The physiological and metabolic state of cells can change with increasing passage number, potentially altering their response to drug treatment.
-
Variability in Drug Preparation: Inconsistencies in the preparation of hyoscyamine hydrobromide stock solutions and dilutions can lead to variable experimental outcomes.
-
Inconsistent Incubation Times: Variations in the duration of drug exposure can significantly impact the extent of cytotoxicity.
Solutions:
-
Use a Consistent Cell Passage Range: For a series of related experiments, use cells within a narrow passage number range to ensure consistency.
-
Standardize Drug Preparation: Prepare a large batch of the hyoscyamine hydrobromide stock solution, aliquot it, and store it under appropriate conditions to be used across all experiments.
-
Maintain Precise Incubation Times: Ensure that the duration of drug treatment is consistent for all experimental replicates and batches.
Q3: Difficulty in distinguishing between apoptosis and necrosis in treated cells.
Possible Cause:
-
At high concentrations or with prolonged exposure, hyoscyamine hydrobromide can induce secondary necrosis in cells that have already undergone apoptosis.
Solution:
-
Use a Dual Staining Method: Employ an Annexin V/Propidium Iodide (PI) assay. Annexin V binds to phosphatidylserine, which is externalized in early apoptotic cells, while PI only enters cells with compromised membranes (late apoptotic and necrotic cells). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Frequently Asked Questions (FAQs)
What is the mechanism of action of hyoscyamine hydrobromide at the cellular level?
Hyoscyamine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[1] By blocking these receptors, it inhibits the binding of acetylcholine, a key neurotransmitter. This blockade disrupts downstream signaling pathways that regulate various cellular processes, including proliferation, survival, and cell cycle progression.
What are the expected cytotoxic effects of hyoscyamine hydrobromide on cells in vitro?
Based on studies with the closely related compound atropine (B194438), hyoscyamine hydrobromide is expected to induce dose- and time-dependent cytotoxicity.[2] Observed effects can include:
-
Reduced Cell Viability: A decrease in the number of living and metabolically active cells.
-
Cell Cycle Arrest: Blockade of cell cycle progression, often at the G1 phase.[2]
-
Induction of Apoptosis: Programmed cell death characterized by specific morphological and biochemical changes.[2]
Which signaling pathways are implicated in hyoscyamine hydrobromide-induced toxicity?
The primary mechanism involves the blockade of muscarinic acetylcholine receptors. This can impact several downstream pathways:
-
Gq/11-Coupled Receptors (M1, M3, M5): Inhibition of these receptors can disrupt the phospholipase C (PLC) pathway, leading to reduced production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This can subsequently affect calcium signaling and protein kinase C (PKC) activation.
-
Gi/o-Coupled Receptors (M2, M4): Blockade of these receptors can lead to an increase in intracellular cyclic AMP (cAMP) levels by relieving the inhibition of adenylyl cyclase.
-
Apoptosis Pathways: Studies on atropine suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis, characterized by the activation of caspases (caspase-2, -3, and -9), disruption of the mitochondrial membrane potential, and regulation of Bcl-2 family proteins.[2] Another identified pathway involves the regulation of the miR-30c-1/SOCS3 axis and the JAK2/STAT3 signaling pathway.[3]
Quantitative Data
Due to the limited availability of specific IC50 values for hyoscyamine hydrobromide in the public domain, the following table provides data for the closely related antimuscarinic agent, atropine, to serve as a reference. IC50 values can vary significantly based on the cell line and experimental conditions.
| Compound | Target/Cell Line | IC50 Value | Reference |
| Atropine | Muscarinic M1 Receptor | 2.22 ± 0.60 nM | [4] |
| Atropine | Muscarinic M2 Receptor | 4.32 ± 1.63 nM | [4] |
| Atropine | Muscarinic M3 Receptor | 4.16 ± 1.04 nM | [4] |
| Atropine | Muscarinic M4 Receptor | 2.38 ± 1.07 nM | [4] |
| Atropine | Muscarinic M5 Receptor | 3.39 ± 1.16 nM | [4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is indicative of their viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Hyoscyamine hydrobromide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of hyoscyamine hydrobromide (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with hyoscyamine hydrobromide for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
3. Cell Cycle Analysis using Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with hyoscyamine hydrobromide for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Visualizations
Caption: Workflow for assessing hyoscyamine hydrobromide cytotoxicity.
References
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-concentration atropine induces corneal epithelial cell apoptosis via miR-30c-1/SOCS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide to the Efficacy of (+)-Hyoscyamine Hydrobromide and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological efficacy of (+)-Hyoscyamine hydrobromide and atropine (B194438). The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two compounds.
Introduction: Understanding the Stereochemistry
A fundamental aspect of comparing (+)-Hyoscyamine hydrobromide and atropine lies in their stereochemistry. Atropine is a racemic mixture, meaning it is composed of equal parts of two enantiomers: dextro-hyoscyamine ((+)-hyoscyamine or d-hyoscyamine) and levo-hyoscyamine ((-)-hyoscyamine or l-hyoscyamine). Conversely, (+)-Hyoscyamine hydrobromide is the isolated dextrorotatory isomer.
The pharmacological activity of atropine is almost exclusively attributed to the levo-isomer, l-hyoscyamine (B7768854). The dextro-isomer, (+)-hyoscyamine, is considered to be significantly less active at muscarinic receptors. Therefore, this comparison is essentially between a largely inactive isomer and a racemic mixture containing the highly active isomer.
Mechanism of Action at Muscarinic Receptors
Both (+)-hyoscyamine and atropine are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). These G protein-coupled receptors are classified into five subtypes (M1-M5), each with distinct signaling pathways and physiological roles. By blocking the binding of the endogenous neurotransmitter, acetylcholine, these antagonists inhibit parasympathetic nerve stimulation in a wide range of tissues.
Signaling Pathways of Muscarinic Acetylcholine Receptors
The five subtypes of muscarinic receptors couple to different G proteins, initiating distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Signaling pathways of muscarinic acetylcholine receptors.
Comparative Efficacy: Quantitative Data
The efficacy of a muscarinic antagonist is determined by its binding affinity (Ki) for the receptor and its ability to inhibit agonist-induced functional responses (IC50 or pA2 values).
As previously stated, (+)-hyoscyamine exhibits significantly lower potency compared to its levo-isomer, and consequently, to atropine. Experimental evidence from a study on rat cardiac membranes demonstrated that the potency of R-(+)-hyoscyamine was 30-fold lower than that of the S-(-)-hyoscyamine enantiomer in a functional assay measuring the enhancement of forskolin-stimulated cyclic AMP synthesis.[1]
| Compound | Receptor Subtype | Binding Affinity (Ki) in nM | Functional Potency (IC50/pA2) |
| (+)-Hyoscyamine hydrobromide | M1 - M5 | Significantly higher than atropine (lower affinity) | Reported to be ~30-fold less potent than l-hyoscyamine in a cardiac functional assay.[1] |
| Atropine (racemic) | M1 | 1.27 | - |
| M2 | 3.24 | - | |
| M3 | 2.21 | - | |
| M4 | 0.77 | - | |
| M5 | 2.84 | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the efficacy of muscarinic antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the ability of (+)-hyoscyamine hydrobromide and atropine to displace a radiolabeled ligand from muscarinic receptors.
Materials:
-
Cell membranes from cell lines expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds: (+)-Hyoscyamine hydrobromide and atropine at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + test compound at varying concentrations).
-
Incubation: Add the appropriate components to each well. The final assay volume is typically 200-250 µL. Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, and measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Workflow for a radioligand binding assay.
In Vitro Functional Assay: Smooth Muscle Contraction
This assay measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the functional potency (pA2) of (+)-hyoscyamine hydrobromide and atropine in inhibiting carbachol-induced contractions of isolated guinea pig ileum.
Materials:
-
Guinea pig ileum tissue.
-
Krebs-Henseleit solution (physiological salt solution).
-
Agonist: Carbachol (B1668302).
-
Test compounds: (+)-Hyoscyamine hydrobromide and atropine.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test compound ((+)-hyoscyamine hydrobromide or atropine) for a predetermined time (e.g., 30 minutes).
-
Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for carbachol.
-
Data Analysis: Repeat steps 4 and 5 with increasing concentrations of the antagonist. Plot the log of the concentration ratio versus the negative log of the molar concentration of the antagonist (Schild plot). The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency.
Summary of Comparison
The primary difference in efficacy between (+)-Hyoscyamine hydrobromide and atropine stems from their stereoisomeric composition.
-
(+)-Hyoscyamine hydrobromide: As the dextrorotatory isomer, it exhibits significantly lower affinity and functional antagonism at muscarinic receptors compared to its levo-counterpart. Its pharmacological activity is generally considered to be minimal.
-
Atropine: Being a racemic mixture, its potent anticholinergic effects are due to the presence of l-hyoscyamine. The presence of the inactive (+)-hyoscyamine effectively dilutes the active component, making pure l-hyoscyamine approximately twice as potent as atropine.
For researchers and drug development professionals, this distinction is critical. The use of atropine introduces a 50% isomeric impurity in the form of the less active (+)-hyoscyamine. In contrast, while (+)-hyoscyamine itself is not a potent therapeutic agent, its study is valuable for understanding the stereospecificity of muscarinic receptor interactions.
References
A Comparative Guide: (+)-Hyoscyamine Hydrobromide vs. Scopolamine in Motion Sickness Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motion sickness, a common and debilitating condition, is characterized by symptoms of nausea, vomiting, dizziness, and malaise. It is thought to arise from a conflict between the sensory information from the visual and vestibular systems. Muscarinic acetylcholine (B1216132) receptors play a crucial role in the central nervous system pathways that mediate motion sickness. Consequently, muscarinic receptor antagonists are a cornerstone of prophylactic and therapeutic strategies. This guide provides a detailed comparison of two such antagonists, (+)-Hyoscyamine hydrobromide and scopolamine (B1681570), in the context of preclinical motion sickness models. While both are tropane (B1204802) alkaloids derived from plants of the Solanaceae family, their subtle structural differences lead to variations in their pharmacological profiles. Scopolamine is a well-established and extensively studied anti-motion sickness agent.[1][2] Information on (+)-hyoscyamine's efficacy in motion sickness is less comprehensive, but its anticholinergic properties suggest its potential in this indication.[3]
Mechanism of Action: Targeting the Cholinergic Pathway
Both (+)-Hyoscyamine hydrobromide and scopolamine are competitive antagonists of muscarinic acetylcholine receptors.[4][5] The prevailing theory for their anti-motion sickness effect is the blockade of cholinergic transmission from the vestibular nuclei to higher centers in the central nervous system and from the reticular formation to the vomiting center.[5] Scopolamine is a non-selective muscarinic antagonist, meaning it blocks all five subtypes of muscarinic receptors (M1-M5).[6] In contrast, some evidence suggests that hyoscyamine (B1674123) may exhibit some selectivity, though this is not definitively established.[6]
Comparative Efficacy in Preclinical Models
Direct comparative studies of (+)-Hyoscyamine hydrobromide and scopolamine in animal models of motion sickness are scarce in the published literature. However, a wealth of data exists for scopolamine, establishing it as a potent anti-emetic in this context. The efficacy of (+)-hyoscyamine can be inferred from its known anticholinergic activity, although specific dose-response relationships in motion sickness models are not as well-documented.
Data Summary Table: Efficacy in Motion Sickness Models
| Drug | Animal Model | Motion Sickness Induction | Efficacy Endpoint | Effective Dose Range | Reference |
| Scopolamine | Cat | Vertical or horizontal sinusoidal motion | Prevention of emesis | 0.02-0.05 mg/kg, i.m. | [7] |
| Scopolamine | Squirrel Monkey | Rotation | Prevention of emesis | 0.025 mg/kg, i.m. | [7] |
| Scopolamine | Human | Coriolis stimulation (rotating chair) | Increased tolerance to motion | 0.4 mg, intranasal | [8] |
| (+)-Hyoscyamine HBr | - | - | - | Data not available | - |
Note: The absence of specific data for (+)-Hyoscyamine hydrobromide in this table reflects the current state of the published literature.
Experimental Protocols
The following are representative experimental protocols used to evaluate the efficacy of anti-motion sickness drugs in animal models.
Rotation-Induced Emesis in Cats
This model is a classic and reliable method for assessing the anti-emetic potential of a compound.
Methodology:
-
Animal Subjects: Adult domestic cats of either sex are used. They are typically conditioned to a restraining box.
-
Drug Administration: The test compound (e.g., scopolamine) or vehicle is administered intramuscularly (i.m.) at a predetermined time before motion stimulation.
-
Motion Stimulation: The restraining box containing the cat is placed on a turntable or a vertical sinusoidal motion device. The parameters of motion (e.g., frequency, amplitude, duration) are standardized to reliably induce emesis.
-
Observation: The animals are observed for the latency to the first emetic episode and the total number of emetic episodes during and after the motion stimulation.
-
Data Analysis: The efficacy of the drug is determined by its ability to significantly increase the latency to emesis or reduce the number of emetic episodes compared to the vehicle-treated group.
Pica Model in Rats
Rats do not vomit, so the pica model, which measures the consumption of non-nutritive substances like kaolin (B608303), is used as an index of nausea and sickness.
Methodology:
-
Animal Subjects: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral) prior to the motion challenge.
-
Motion Stimulation: Rats are placed in a rotating device. The speed and duration of rotation are optimized to induce pica.
-
Measurement of Kaolin Intake: Following the rotation, rats are returned to their home cages where they have access to pre-weighed kaolin pellets and their regular food and water. The amount of kaolin consumed over a specific period (e.g., 24 hours) is measured.
-
Data Analysis: A significant reduction in kaolin intake in the drug-treated group compared to the vehicle-treated group indicates an anti-sickness effect.
Pharmacological and Side Effect Profile
Both (+)-Hyoscyamine hydrobromide and scopolamine are known to cross the blood-brain barrier, which is essential for their central anti-motion sickness effects. However, this also contributes to their central nervous system side effects.
Side Effect Comparison
| Side Effect | (+)-Hyoscyamine Hydrobromide | Scopolamine |
| Dry Mouth | Common[9] | Common[10] |
| Drowsiness | Common[9] | Common[10] |
| Blurred Vision | Common[9] | Common[10] |
| Dizziness | Common[9] | Common[10] |
| Confusion/Hallucinations | Can occur, especially in the elderly[11][12] | Can occur, especially at higher doses[13] |
| Memory Impairment | Possible | Reported[13] |
Conclusion
Scopolamine is a well-characterized and potent agent for the prevention of motion sickness, with a large body of supporting preclinical and clinical data. Its efficacy in various animal models is clearly established. (+)-Hyoscyamine hydrobromide, as a potent muscarinic antagonist, is also indicated for motion sickness.[3] However, there is a notable lack of direct comparative studies against scopolamine in standardized motion sickness models. This knowledge gap presents an opportunity for future research to directly compare the efficacy and side effect profiles of these two closely related compounds. Such studies would be invaluable for a more nuanced understanding of their therapeutic potential and for guiding the development of new anti-motion sickness therapies with improved efficacy and tolerability. Researchers are encouraged to consider head-to-head preclinical studies to elucidate the relative potencies and central nervous system effects of (+)-Hyoscyamine hydrobromide and scopolamine in the context of motion sickness.
References
- 1. researchgate.net [researchgate.net]
- 2. Scopolamine (hyoscine) for preventing and treating motion sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. intactone.com [intactone.com]
- 5. droracle.ai [droracle.ai]
- 6. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 7. Antisialogogue drugs in man; comparison of atropine, scopolamine (1-hyoscine) and 1-hyoscyamine (bellafoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy of hyoscine hydrobromide in reducing side-effects induced during immersion in virtual reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 10 Hyoscyamine Side Effects You Might Experience - GoodRx [goodrx.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. drugs.com [drugs.com]
- 12. Hyoscyamine Sulfate Tablets USP, 0.125 mg Rx Only [dailymed.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
Head-to-head comparison of (+)-hyoscyamine and its racemic form, atropine
A Head-to-Head Comparison of (+)-Hyoscyamine and its Racemic Form, Atropine (B194438)
Introduction
In the field of pharmacology, understanding the stereochemistry of drug molecules is paramount, as different enantiomers of a chiral drug can exhibit markedly different physiological activities. This guide provides a detailed head-to-head comparison of (+)-hyoscyamine, the levorotatory enantiomer, and atropine, its racemic counterpart. Atropine is a well-known competitive antagonist of muscarinic acetylcholine (B1216132) receptors, widely used in clinical practice. It is a racemic mixture of (+)-hyoscyamine (l-hyoscyamine) and (-)-hyoscyamine (d-hyoscyamine).[1][2] The pharmacological activity of atropine is primarily attributed to the (+)-hyoscyamine enantiomer, as the (-)-hyoscyamine isomer is considered nearly inactive.[1] This comparison will delve into their receptor binding affinities, potencies, and the experimental methodologies used to determine these properties.
Pharmacological Profile
Both (+)-hyoscyamine and atropine function as non-selective, competitive antagonists of the five muscarinic acetylcholine receptor subtypes (M1-M5).[1][3] By blocking these receptors, they inhibit the effects of acetylcholine at parasympathetic neuroeffector junctions, leading to effects such as increased heart rate, relaxation of smooth muscle, and reduced secretions from salivary, bronchial, and sweat glands.[4][5]
The key difference in their activity stems from the composition of atropine. As a 1:1 racemic mixture, a given concentration of atropine contains only 50% of the active (+)-hyoscyamine enantiomer. Consequently, the potency of pure (+)-hyoscyamine is approximately twice that of atropine.[1]
Quantitative Comparison of Receptor Affinity and Potency
The affinity of an antagonist for its receptor is typically quantified by the inhibition constant (Ki), determined through radioligand binding assays, while its potency in functional assays is often expressed as the pA2 value, derived from Schild analysis. A lower Ki value indicates higher binding affinity. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve.
The following tables summarize the receptor binding affinities (Ki) and potencies (pA2) for atropine. The corresponding values for (+)-hyoscyamine are estimated based on the established principle that its activity is twice that of the racemic mixture. This corresponds to a Ki value that is half that of atropine and a pA2 value that is 0.3 (log₂2) greater than that of atropine.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) |
| Atropine | 1.27[6] | 3.24[6] | 2.21[6] | 0.77[6] | 2.84[6] |
| (+)-Hyoscyamine (estimated) | 0.64 | 1.62 | 1.11 | 0.39 | 1.42 |
Note: (+)-Hyoscyamine Ki values are estimated as 0.5 times the Ki values of atropine.
Table 2: Comparative Muscarinic Receptor Potencies (pA2)
| Compound | Tissue/Receptor | pA2 Value |
| Atropine | Guinea-pig Olfactory Cortex (M1) | 8.9[7] |
| Human Colon Circular Muscle (M3) | 8.72[8] | |
| Human Colon Longitudinal Muscle (M3) | 8.60[8] | |
| Guinea-pig Gastric Smooth Muscle | 8.52[9] | |
| Human Umbilical Vein | 9.67[10] | |
| (+)-Hyoscyamine (estimated) | Guinea-pig Olfactory Cortex (M1) | 9.2 |
| Human Colon Circular Muscle (M3) | 9.02 | |
| Human Colon Longitudinal Muscle (M3) | 8.90 | |
| Guinea-pig Gastric Smooth Muscle | 8.82 | |
| Human Umbilical Vein | 9.97 |
Note: (+)-Hyoscyamine pA2 values are estimated by adding 0.3 to the pA2 values of atropine.
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. (+)-Hyoscyamine and atropine act as competitive antagonists at these receptors, blocking the initiation of these signaling cascades.
Caption: Muscarinic receptor signaling pathways and point of antagonism.
Experimental Protocols
The quantitative data presented in this guide are derived from two primary types of in vitro pharmacological assays: radioligand binding assays and functional antagonism assays analyzed via Schild regression.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound by quantifying its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of (+)-hyoscyamine and atropine at human M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: (+)-Hyoscyamine and atropine, prepared in serial dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled antagonist like atropine.
-
Equipment: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter.
Protocol:
-
Plate Setup: Assays are performed in triplicate in a 96-well plate for each condition:
-
Total Binding (TB): Contains cell membranes and radioligand.
-
Non-specific Binding (NSB): Contains cell membranes, radioligand, and a saturating concentration of unlabeled atropine.
-
Competition: Contains cell membranes, radioligand, and varying concentrations of the test compound (atropine or (+)-hyoscyamine).
-
-
Incubation: The components are mixed in the wells and incubated (e.g., 2 hours at 20°C) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by fitting the competition data to a sigmoidal dose-response curve using non-linear regression.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (for pA2 Determination via Schild Plot)
This assay measures the potency of a competitive antagonist by quantifying its ability to shift the concentration-response curve of an agonist.
Objective: To determine the pA2 value for atropine and (+)-hyoscyamine in a functional tissue preparation (e.g., guinea-pig ileum contraction).
Materials:
-
Tissue Preparation: An isolated tissue that responds to a muscarinic agonist (e.g., guinea-pig ileum, bladder strips).
-
Agonist: A stable muscarinic agonist like carbachol (B1668302) or bethanechol.
-
Antagonist: Atropine or (+)-hyoscyamine.
-
Organ Bath System: With physiological saline solution, temperature control, and aeration.
-
Transducer and Recording System: To measure tissue response (e.g., isometric contraction).
Protocol:
-
Tissue Equilibration: The isolated tissue is mounted in an organ bath under a resting tension and allowed to equilibrate.
-
Control Agonist Curve: A cumulative concentration-response curve for the agonist (e.g., carbachol) is generated to determine the control EC50 and maximum response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., atropine) for a set period to allow for equilibration.
-
Agonist Curve in Presence of Antagonist: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.
-
Data Analysis (Schild Regression):
-
For each antagonist concentration, the Dose Ratio (DR) is calculated. DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.
-
A Schild Plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a simple competitive antagonist, this plot should be a straight line with a slope not significantly different from 1.0.
-
The pA2 value is determined as the x-intercept of the regression line.
-
Conclusion
Atropine is a racemic mixture whose pharmacological activity is derived almost exclusively from its (+)-hyoscyamine enantiomer. As a result, pure (+)-hyoscyamine demonstrates approximately twice the potency of atropine in both receptor binding and functional assays. Both compounds act as non-selective, competitive antagonists at all five muscarinic acetylcholine receptor subtypes, blocking the canonical Gq/11 and Gi/o signaling pathways. The choice between the pure enantiomer and the racemate in drug development and clinical application may be influenced by factors including desired potency, cost of synthesis or purification, and regulatory considerations. The experimental protocols of radioligand binding and functional antagonism assays remain the gold standard for characterizing and comparing the pharmacological profiles of such compounds.
References
- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 5. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 9. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of (+)-Hyoscyamine Hydrobromide and Other Muscarinic Antagonists on Heart Rate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of (+)-Hyoscyamine hydrobromide and other muscarinic antagonists, namely atropine (B194438) and scopolamine (B1681570), on heart rate. The information is compiled from a review of published scientific literature to assist researchers in replicating and expanding upon these findings.
Mechanism of Action
(+)-Hyoscyamine, the dextrorotatory enantiomer of hyoscyamine, along with atropine (a racemic mixture of (+)- and (-)-hyoscyamine) and scopolamine, exert their primary effect on heart rate by acting as competitive antagonists at muscarinic acetylcholine (B1216132) (ACh) receptors.[1][2] In the heart, the M2 subtype of muscarinic receptors is predominant, particularly in the sinoatrial (SA) node, which acts as the heart's natural pacemaker.[3]
Under normal physiological conditions, the parasympathetic nervous system releases ACh, which binds to M2 receptors on SA node cells. This activation leads to a decrease in heart rate (bradycardia) through a G-protein-mediated signaling cascade that increases potassium ion conductance and decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] By blocking these M2 receptors, (+)-Hyoscyamine hydrobromide and other muscarinic antagonists prevent the binding of ACh, thereby inhibiting the parasympathetic influence on the heart. This leads to an increase in heart rate (tachycardia).[1][2][4]
Comparative Efficacy on Heart Rate
Direct, head-to-head comparative studies of (+)-Hyoscyamine hydrobromide, atropine, and scopolamine on heart rate in a single preclinical animal model are limited in the publicly available literature. However, data from various studies in both humans and animals allow for an indirect comparison.
Data Presentation
The following table summarizes the available quantitative data on the effects of these compounds on heart rate. It is important to note that experimental conditions such as species, dose, and route of administration vary between studies, which may influence the observed effects.
| Compound | Species | Dose | Route of Administration | Change in Heart Rate | Reference |
| Hyoscine Butylbromide | Human | Cumulative doses | Intravenous | Tachycardia with a flatter dose-response compared to atropine. | [5] |
| Atropine Sulphate | Human | Cumulative doses | Intravenous | Initial bradycardia at low doses, followed by tachycardia at higher doses. | [5] |
| Atropine | Human | 5.3 µg/kg (total dose) | Intramuscular | Required a higher total dose to achieve a 20% increase in heart rate compared to methscopolamine (B88490). | [6] |
| Methscopolamine Bromide | Human | 1.5 µg/kg (total dose) | Intramuscular | All patients exhibited at least a 20% increase in heart rate. | [6] |
| Scopolamine | Rat | Not specified | Intravenous | Dose-dependent antagonism of arecoline-induced hypertension. | [7] |
| Atropine | Rat | 1.5–15 nmoles | Intracerebroventricular | Dose-dependent inhibition of physostigmine-induced pressor effects. | [8] |
| (+)-Hyoscyamine | Rat (atrium) | N/A | In vitro | pA2 for M2 receptors: 7.25 ± 0.04 (lower affinity than S-(-)-hyoscyamine). | [9] |
| (-)-Hyoscyamine | Rat (atrium) | N/A | In vitro | pA2 for M2 receptors: 8.95 ± 0.01 (higher affinity than R-(+)-hyoscyamine). | [9] |
Note: Hyoscine butylbromide and methscopolamine are derivatives of scopolamine.
Experimental Protocols
To facilitate the replication of findings on the effects of muscarinic antagonists on heart rate, detailed experimental protocols derived from the literature are provided below.
1. Animal Model and Preparation
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.[7][8]
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Anesthesia (for surgical procedures): For catheter implantation, anesthesia can be induced with appropriate agents such as isoflurane. For conscious animal studies, animals should be allowed to fully recover from any surgical procedures.[7]
2. Drug Administration
-
Route of Administration: Intravenous (IV) administration via a catheter implanted in the jugular or femoral vein is a common method for precise dose delivery in conscious, freely moving rats.[8][10]
-
Vehicle: The drug should be dissolved in a sterile, isotonic saline solution.
-
Dose-Response Studies: To establish a dose-response relationship, escalating doses of the test compound can be administered intravenously.
3. Heart Rate Measurement
-
Method: Electrocardiogram (ECG) is the standard method for measuring heart rate.[11]
-
Electrode Placement: For conscious rats, subcutaneous needle electrodes can be placed for recording. A standard Lead II configuration is often used.[8]
-
Data Acquisition: ECG signals are amplified and recorded using a data acquisition system. Heart rate is derived from the R-R interval of the ECG waveform.
-
Timeline: A baseline heart rate should be recorded for a sufficient period before drug administration. Following administration, heart rate should be continuously monitored to observe the onset, peak, and duration of the effect.
Mandatory Visualizations
Signaling Pathway of M2 Muscarinic Receptor Antagonism in the Sinoatrial Node
The following diagram illustrates the signaling pathway by which muscarinic antagonists increase heart rate.
Caption: M2 receptor antagonism blocks ACh, preventing Gi-protein activation and increasing heart rate.
Experimental Workflow for Assessing Heart Rate Effects in Rats
The following diagram outlines a typical experimental workflow for these studies.
Caption: Workflow for in vivo heart rate assessment in rats after drug administration.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. What are M2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Cardiac rate and rhythm changes with atropine and methscopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central effects of muscarinic agonists and antagonists on hippocampal theta rhythm and blood pressure in the anaesthetised rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cardiovascular effects of centrally and peripherally administered indoramin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in nociception, arterial blood pressure and heart rate produced by intravenous morphine in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Enantiomers: A Polarimetric Comparison of (+)-Hyoscyamine and Atropine
In the realm of pharmaceutical analysis and drug development, the ability to distinguish between enantiomers is of paramount importance due to their often differing physiological effects. This guide provides a comparative analysis of (+)-hyoscyamine and its racemic mixture, atropine (B194438), utilizing the fundamental technique of polarimetry. This method leverages the differential interaction of chiral molecules with plane-polarized light to provide a clear and quantitative distinction.
Unveiling Chirality: The Role of Polarimetry
Polarimetry is a non-destructive analytical technique used to measure the rotation of plane-polarized light as it passes through a solution containing a chiral compound. Enantiomers, which are non-superimposable mirror images of each other, possess the ability to rotate this light to an equal extent but in opposite directions. A dextrorotatory (+) enantiomer rotates the light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. A racemic mixture, containing equal amounts of both enantiomers, will not rotate the light, rendering it optically inactive.
Atropine is the racemic mixture of dextrorotatory (d) and levorotatory (l) hyoscyamine.[1][2][3] The pharmacologically active component is (-)-hyoscyamine.[1] This fundamental difference in their composition forms the basis for their differentiation using polarimetry.
Comparative Polarimetric Data
The specific rotation is a fundamental physical property of a chiral compound and is defined as the observed angle of rotation at a specific temperature and wavelength for a solution of a given concentration and path length. The data below starkly contrasts the optical activity of (+)-hyoscyamine and atropine.
| Compound | Chemical Name | Chirality | Specific Rotation ([α] D) |
| (+)-Hyoscyamine | (R)-Atropine | Dextrorotatory | +21° to +31.3° |
| Atropine | (RS)-Atropine | Racemic Mixture | 0° (Optically Inactive)[4] |
Note: The specific rotation of (+)-hyoscyamine can vary depending on the solvent and concentration. The value of -21° has been reported for the levorotatory (-)-form in ethanol (B145695) at 20°C.[1][5] The dextrorotatory form will have an equal but opposite rotation.
Experimental Protocol: Measurement of Optical Rotation
The following protocol outlines the steps for determining the optical rotation of a substance using a polarimeter.
Instrumentation:
-
Polarimeter (Manual or Digital)
-
Sodium lamp (or other monochromatic light source, typically 589 nm)
-
Polarimeter sample tube (1 dm or 2 dm)
-
Volumetric flasks
-
Analytical balance
Reagents:
-
Sample of (+)-Hyoscyamine
-
Sample of Atropine
-
Suitable solvent (e.g., Ethanol or distilled water)
Procedure:
-
Instrument Warm-up: Turn on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 10-15 minutes to ensure a stable light source.
-
Calibration (Zeroing the Instrument):
-
Fill the polarimeter tube with the pure solvent that will be used to dissolve the samples.
-
Ensure there are no air bubbles in the light path. If bubbles are present, tilt the tube to move them to the bubble chamber.
-
Place the solvent-filled tube in the polarimeter.
-
Observe the view through the eyepiece (for manual polarimeters) or the digital reading. Adjust the analyzer until the two halves of the field of view have equal intensity (for manual instruments) or the reading is zero (for digital instruments). This establishes the baseline reading.
-
-
Sample Preparation:
-
Accurately weigh a known mass of the sample ((+)-hyoscyamine or atropine).
-
Dissolve the sample in a known volume of the chosen solvent using a volumetric flask to prepare a solution of a specific concentration (e.g., 1 g/100 mL).
-
-
Sample Measurement:
-
Rinse the polarimeter tube with a small amount of the prepared sample solution and discard the rinsing.
-
Fill the tube with the sample solution, again ensuring the absence of air bubbles in the light path.
-
Place the sample tube in the polarimeter.
-
For a manual polarimeter: Rotate the analyzer until the two halves of the visual field are of equal brightness. Record the angle of rotation from the vernier scale.
-
For a digital polarimeter: The instrument will display the observed angle of rotation. Record this value.
-
-
Data Analysis:
-
Repeat the measurement at least three times and calculate the average observed rotation (α).
-
Calculate the specific rotation [α] using the following formula:
[α] = α / (l * c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Visualizing the Distinction
The logical workflow for distinguishing between (+)-hyoscyamine and atropine using polarimetry can be represented by the following diagram.
Caption: Workflow for distinguishing (+)-hyoscyamine and atropine via polarimetry.
The fundamental principles of stereochemistry and the straightforward application of polarimetry provide a robust and reliable method for the differentiation of (+)-hyoscyamine and atropine. This guide offers the necessary theoretical background and practical steps for researchers and scientists in the field of drug development and analysis to confidently perform this essential characterization.
References
A Comparative Analysis of the Central and Peripheral Effects of Hyoscyamine and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the central versus peripheral effects of two closely related anticholinergic drugs: hyoscyamine (B1674123) and atropine (B194438). Both are tropane (B1204802) alkaloids that act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors. Understanding their distinct pharmacological profiles is crucial for therapeutic applications and drug development. This document summarizes their receptor binding affinities, blood-brain barrier permeability, and key experimental protocols, supported by quantitative data and pathway visualizations.
Introduction to Hyoscyamine and Atropine
Hyoscyamine and atropine are belladonna alkaloids that inhibit the muscarinic actions of acetylcholine.[1] Atropine is a racemic mixture of d-hyoscyamine and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[2] Hyoscyamine is the pure l-isomer of atropine and is therefore more potent.[2] Both compounds are non-selective antagonists of muscarinic receptors, which are found in the central nervous system (CNS) and various peripheral tissues.[1] Their effects are widespread, impacting the heart, salivary glands, gastrointestinal tract, and the CNS.[2]
Quantitative Comparison of Receptor Binding and Permeability
The differential effects of hyoscyamine and atropine can be largely attributed to their interactions with muscarinic receptor subtypes and their ability to penetrate the central nervous system.
Muscarinic Receptor Binding Affinity
Both atropine and hyoscyamine are non-selective antagonists at all five muscarinic receptor subtypes (M1-M5). The M1, M4, and M5 receptors are primarily located in the CNS, while M2 receptors are predominant in the heart, and M3 receptors are found in smooth muscles and glands. The following table summarizes the inhibitory constants (Ki) of atropine for these receptors. As hyoscyamine is the active l-isomer of atropine, its binding affinity is expected to be comparable or slightly higher.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Atropine | 1.27[3][4] | 3.24[3][4] | 2.21[3][4] | 0.77[3] | 2.84[3] |
Lower Ki values indicate higher binding affinity.
Blood-Brain Barrier Permeability
| Compound | Chemical Structure | Blood-Brain Barrier Permeability | Primary Locus of Action |
| Hyoscyamine | Tertiary Amine | Permeable | Central and Peripheral |
| Atropine | Tertiary Amine | Permeable | Central and Peripheral |
Signaling Pathways
Hyoscyamine and atropine exert their effects by blocking the signaling pathways of muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular cascades depending on the subtype.
M1, M3, and M5 Receptor Signaling Pathway
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
- 1. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DIGEST REPORT ANTICHOLINERGIC CHEMICALS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of (+)-Hyoscyamine Hydrobromide as a Muscarinic Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of (+)-Hyoscyamine hydrobromide as a muscarinic antagonist against other established alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate pharmacological tools for research and development.
Overview of Muscarinic Antagonism
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Antagonism of these receptors is a key mechanism for a variety of therapeutic agents. (+)-Hyoscyamine, the dextrorotatory isomer of hyoscyamine, is a tropane (B1204802) alkaloid known for its anticholinergic properties. It acts as a non-selective competitive antagonist at muscarinic receptors, blocking the actions of acetylcholine.[1] This blockade leads to a range of physiological effects, including decreased salivary and bronchial secretions, increased heart rate, and reduced gastrointestinal motility.[1]
The validation of muscarinic antagonists in vivo is critical to determine their potency, selectivity, and overall pharmacological profile in a physiological system. Common in vivo models for assessing muscarinic antagonism involve challenging an animal with a muscarinic agonist and measuring the ability of the antagonist to inhibit the expected physiological response.
Comparative In Vivo Potency
The in vivo potency of muscarinic antagonists can be compared by determining their ability to counteract the effects of muscarinic agonists in various animal models. Key parameters for comparison include the dose required to produce a 50% inhibition of the agonist's effect (ED50) or the dose that necessitates a tenfold increase in the agonist's dose to elicit the original response (DR10).
While direct head-to-head in vivo studies comparing (+)-Hyoscyamine hydrobromide with other antagonists using standardized protocols are limited in publicly available literature, data from various sources allow for an indirect comparison. Atropine (B194438) (a racemic mixture of dextro- and levo-hyoscyamine) and scopolamine (B1681570) (levo-hyoscine) are common benchmarks. Levo-hyoscyamine (S-(-)-hyoscyamine) is noted to be significantly more potent than the dextro-isomer (R-(+)-hyoscyamine).[2][3]
Table 1: Comparison of In Vivo Effects of Muscarinic Antagonists
| Antagonist | Animal Model | Agonist | Measured Effect | Potency/Effect | Reference |
| Atropine | Human | - | Salivary Secretion & Heart Rate | Oral to I.M. dose ratio for equivalent effect is ~2:1. | [4] |
| Scopolamine (Hyoscine) | Human | - | Salivary Secretion | Oral to I.M. dose ratio for equivalent effect is ~5-6:1. | [4] |
| Atropine | Rat | Oxotremorine (B1194727) | Salivation and Tremor | Fully blocks agonist-induced effects. | [2] |
| (-)-Hyoscyamine | Dog | Acetylcholine | Salivary Secretion | Abolishes the salivary response to the agonist. | [5] |
Table 2: In Vitro Receptor Affinities (pA2 values) for Hyoscyamine Isomers
| Isomer | M1 Receptor (rabbit vas deferens) | M2 Receptor (rat atrium) | M3 Receptor (rat ileum) | Reference |
| R-(+)-Hyoscyamine | 7.05 ± 0.05 | 7.25 ± 0.04 | 6.88 ± 0.05 | [3] |
| S-(-)-Hyoscyamine | 9.33 ± 0.03 | 8.95 ± 0.01 | 9.04 ± 0.03 | [3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key in vivo experiments used to validate the efficacy of muscarinic antagonists.
Inhibition of Sialagogue-Induced Salivation in Rodents
This model assesses the ability of a muscarinic antagonist to inhibit the increase in salivation induced by a muscarinic agonist like pilocarpine (B147212) or oxotremorine.
Experimental Workflow:
Detailed Protocol:
-
Animals: Male mice (e.g., ICR strain, 25-30 g) or rats (e.g., Wistar, 200-250 g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization and Fasting: Animals are acclimatized to the experimental room for at least 1 hour before the experiment. They are fasted overnight with free access to water to ensure clear saliva collection.
-
Antagonist Administration: A range of doses of (+)-Hyoscyamine hydrobromide, a reference antagonist (e.g., atropine), or vehicle (e.g., saline) are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Pre-treatment Interval: A pre-treatment interval (e.g., 30 minutes) is allowed for the antagonist to be absorbed and distributed.
-
Agonist Challenge: A muscarinic agonist such as pilocarpine hydrochloride (e.g., 1 mg/kg, s.c. for mice) or oxotremorine (threshold dose for salivation in mice is above 75 µg/kg, s.c., and in rats above 200 µg/kg, s.c.) is administered.[2][6]
-
Saliva Collection: Immediately after agonist administration, a pre-weighed cotton ball is placed in the animal's mouth for a fixed period (e.g., 15 minutes).
-
Quantification: The cotton ball is re-weighed, and the amount of saliva secreted is determined by the change in weight.
-
Data Analysis: The percentage inhibition of salivation for each dose of the antagonist is calculated relative to the vehicle-treated control group. An ED50 value (the dose causing 50% of the maximal inhibition) can then be determined from the dose-response curve.
Antagonism of Agonist-Induced Bradycardia in Anesthetized Rodents
This model evaluates the ability of a muscarinic antagonist to block the negative chronotropic effects (slowing of the heart rate) of a muscarinic agonist.
Detailed Protocol:
-
Animal Preparation: A rat or mouse is anesthetized (e.g., with urethane). The trachea may be cannulated to ensure a clear airway. An electrocardiogram (ECG) is recorded continuously to monitor heart rate. A catheter is inserted into a jugular vein for drug administration.
-
Stabilization: The animal is allowed to stabilize for a period (e.g., 20-30 minutes) until a steady baseline heart rate is achieved.
-
Antagonist Administration: A single dose of (+)-Hyoscyamine hydrobromide, a reference antagonist, or vehicle is administered intravenously (i.v.).
-
Agonist Challenge: After a set time (e.g., 5-10 minutes), a cumulative dose-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated by administering increasing doses of the agonist at regular intervals. The decrease in heart rate from baseline is recorded for each dose.
-
Data Analysis: The dose-response curves for the agonist in the presence and absence of the antagonist are plotted. The dose ratio (the ratio of the agonist's ED50 in the presence and absence of the antagonist) is calculated. This allows for the determination of the antagonist's potency, often expressed as a pA2 value.
Comparison with Alternatives
(+)-Hyoscyamine hydrobromide is a non-selective muscarinic antagonist, similar to atropine and scopolamine. Its pharmacological profile makes it a useful tool for studying the effects of general muscarinic blockade.
-
Atropine: As the racemic mixture of hyoscyamine, atropine is a widely used non-selective muscarinic antagonist. The levo-isomer, (-)-hyoscyamine, is the more active component.
-
Scopolamine (Hyoscine): Another non-selective muscarinic antagonist, scopolamine has more pronounced central nervous system effects compared to atropine and hyoscyamine.
-
Ipratropium (B1672105) Bromide: A quaternary ammonium (B1175870) derivative of atropine, ipratropium is a non-selective muscarinic antagonist that does not readily cross the blood-brain barrier, making it useful for studying peripheral muscarinic effects with limited central side effects.
The choice of antagonist will depend on the specific research question, including the desired receptor subtype selectivity (or lack thereof), the need for central versus peripheral effects, and the required duration of action.
Conclusion
(+)-Hyoscyamine hydrobromide is a classical non-selective muscarinic antagonist. Its in vivo validation demonstrates its ability to block the physiological effects of muscarinic receptor activation. For researchers requiring a general muscarinic blockade, it serves as a valuable pharmacological tool. When designing experiments, careful consideration should be given to its non-selective nature and the potential for both central and peripheral effects. Comparison with other antagonists, such as atropine, scopolamine, and more subtype-selective compounds, is essential for interpreting experimental results and selecting the most appropriate agent for a given study.
References
- 1. Oxotremorine-M activates single nicotinic acetylcholine receptor channels in cultured Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the effects of oral and i.m. atropine and hyoscine in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological analysis of salivary and blood flow responses to histamine of the submandibular gland of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Hyoscyamine Hydrobromide: A Guide for Laboratory Professionals
Effective management and disposal of Hyoscyamine hydrobromide are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent tropane (B1204802) alkaloid, this compound is classified as highly toxic and requires stringent handling and disposal protocols.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage Hyoscyamine hydrobromide waste safely and effectively.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is imperative to handle Hyoscyamine hydrobromide with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, tightly fitting safety goggles, and a lab coat or impervious clothing.[3] All handling of the solid material should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust.[4]
Hazard Profile Summary
Proper disposal procedures are dictated by the hazard profile of the chemical. Hyoscyamine hydrobromide is acutely toxic if ingested or inhaled. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Category & Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 1/2 (H300) | Danger | Fatal if swallowed.[1] |
| Acute Toxicity, Dermal | Category 1/2 (H310) | Danger | Fatal in contact with skin. |
| Acute Toxicity, Inhalation | Category 1/2 (H330) | Danger | Fatal if inhaled.[1] |
Step-by-Step Disposal Protocol
Disposal of Hyoscyamine hydrobromide must adhere to local, state, and federal regulations. It is classified as a pharmaceutical waste, which may fall under hazardous waste regulations.[5][6] Under no circumstances should this chemical be discharged into sewer systems or drains. [3][4]
Waste Segregation and Collection
-
Solid Waste: Collect pure or expired Hyoscyamine hydrobromide, as well as grossly contaminated materials (e.g., pipette tips, weighing papers), in a dedicated, clearly labeled, and sealed hazardous waste container.[1] Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Contaminated Labware and PPE: Items with trace contamination, such as gloves and lab coats, should also be collected in a designated hazardous waste container.[1]
-
Empty Containers: Original containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[3]
Spill Management and Cleanup
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[4]
-
Wearing appropriate PPE, carefully collect the spilled solid material using tools that will not generate dust.[1][2]
-
Place the spilled material and all cleanup items (e.g., absorbent pads, contaminated wipes) into a sealed, labeled hazardous waste container.[1]
-
Thoroughly clean the affected area after the material has been removed.
Final Disposal
-
Licensed Waste Disposal: The primary and recommended method for the final disposal of Hyoscyamine hydrobromide waste is through a licensed hazardous waste disposal company.[1][3] This ensures the material is treated at an approved facility, typically via controlled incineration with flue gas scrubbing.[3][5]
-
Documentation: Ensure all waste containers are properly labeled with the contents ("Hazardous Waste: Hyoscyamine Hydrobromide") and any other information required by your institution and the waste contractor. Maintain accurate records of the waste generated and its disposal.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing Hyoscyamine hydrobromide.
Caption: Decision workflow for Hyoscyamine hydrobromide waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
